Product packaging for TCO-PEG3-oxyamine(Cat. No.:)

TCO-PEG3-oxyamine

Cat. No.: B12426686
M. Wt: 417.5 g/mol
InChI Key: JRVONWGHSMFTHF-WZHGYECESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TCO-PEG3-oxyamine is a useful research compound. Its molecular formula is C19H35N3O7 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35N3O7 B12426686 TCO-PEG3-oxyamine

Properties

Molecular Formula

C19H35N3O7

Molecular Weight

417.5 g/mol

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H35N3O7/c20-28-16-18(23)21-8-10-25-12-14-27-15-13-26-11-9-22-19(24)29-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16,20H2,(H,21,23)(H,22,24)/b2-1+/t17-/m1/s1

InChI Key

JRVONWGHSMFTHF-WZHGYECESA-N

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CON

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CON

Origin of Product

United States

Foundational & Exploratory

TCO-PEG3-Oxyamine: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-oxyamine is a heterobifunctional crosslinker integral to the field of bioconjugation and chemical biology. Its unique architecture, featuring a strained trans-cyclooctene (TCO) group and a reactive oxyamine moiety, enables highly efficient and orthogonal labeling and conjugation of biomolecules. The two reactive ends are separated by a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and minimizes steric hindrance.[1][2] This guide provides an in-depth overview of this compound, including its chemical properties, reaction kinetics, detailed experimental protocols, and key applications in areas such as antibody-drug conjugate (ADC) development and targeted protein degradation with proteolysis-targeting chimeras (PROTACs).

Core Properties and Structure

This compound possesses two key reactive functionalities:

  • Trans-cyclooctene (TCO): This moiety reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3] This "click chemistry" reaction is known for its exceptionally fast kinetics and biocompatibility, proceeding rapidly in aqueous environments without the need for a copper catalyst.[3][4]

  • Oxyamine (-ONH2): This group forms a stable oxime bond upon reaction with an aldehyde or ketone. This ligation is highly chemoselective and is frequently employed for the site-specific modification of biomolecules.

The PEG3 spacer is a short polyethylene glycol chain that imparts hydrophilicity to the linker, which can reduce aggregation of the conjugated biomolecules and improve their pharmacokinetic properties.

Chemical Structure and Properties

While slight variations exist among suppliers, a common structure for this compound is presented below. It is crucial for researchers to refer to the specifications provided by their specific supplier.

PropertyValueSource
Molecular Formula C19H35N3O7
Molecular Weight 417.50 g/mol
Appearance Colorless oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Store at -20°C, protected from light

Reaction Kinetics

The orthogonal nature of this compound stems from the distinct reactivity of its two functional ends. The kinetics of these reactions are a critical consideration for experimental design.

ReactionPartnerSecond-Order Rate Constant (k₂)Conditions
TCO-Tetrazine Ligation (iEDDA) Tetrazine~2000 M⁻¹s⁻¹9:1 Methanol/Water
Oxime Ligation Aldehyde/Ketone0.01 - 10 M⁻¹s⁻¹Neutral pH, can be accelerated with catalysts like aniline

Note: The rate of oxime ligation is highly dependent on pH and the presence of catalysts. Aniline and its derivatives can significantly increase the reaction rate.

Applications and Experimental Protocols

This compound is a versatile tool for a range of bioconjugation applications, including the construction of ADCs, the development of PROTACs, and the preparation of advanced imaging agents.

Antibody-Drug Conjugation (ADC) Workflow

This workflow describes the orthogonal conjugation of a cytotoxic drug and a targeting antibody using this compound. In this scenario, the antibody is functionalized with a tetrazine, and the drug is modified to contain an aldehyde.

ADC_Workflow cluster_Ab Antibody Modification cluster_Drug Drug Modification cluster_Linker Linker Conjugation Ab Targeting Antibody Ab_Tz Tetrazine-Modified Antibody Ab->Ab_Tz NHS-Tetrazine coupling ADC Antibody-Drug Conjugate Ab_Tz->ADC Drug Cytotoxic Drug Drug_Ald Aldehyde-Modified Drug Drug->Drug_Ald Introduction of aldehyde group TCO_PEG3_Oxyamine This compound Linker_Drug Linker-Drug Conjugate TCO_PEG3_Oxyamine->Linker_Drug Oxime Ligation Linker_Drug->Ab_Tz iEDDA Click Reaction Linker_Drug->ADC

Caption: Orthogonal ADC synthesis workflow.

1. Antibody Modification with Tetrazine:

  • Materials: Targeting antibody, NHS-tetrazine, PBS (pH 8.0), desalting column.

  • Procedure:

    • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of NHS-tetrazine (dissolved in DMSO) to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess NHS-tetrazine using a desalting column equilibrated with PBS (pH 7.4).

    • Characterize the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

2. Drug Conjugation to this compound:

  • Materials: Aldehyde-modified drug, this compound, anhydrous DMSO or DMF, aniline (optional catalyst).

  • Procedure:

    • Dissolve the aldehyde-modified drug and a 1.2-fold molar excess of this compound in anhydrous DMSO or DMF.

    • If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.

    • Incubate the reaction for 2-4 hours at room temperature.

    • Monitor the reaction progress by LC-MS.

    • Purify the TCO-PEG3-Drug conjugate using reverse-phase HPLC.

3. Final ADC Assembly:

  • Materials: Tetrazine-modified antibody, TCO-PEG3-Drug conjugate, PBS (pH 7.4).

  • Procedure:

    • Combine the tetrazine-modified antibody with a 3-5 fold molar excess of the TCO-PEG3-Drug conjugate in PBS.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Purify the final ADC using size-exclusion chromatography (SEC) or protein A chromatography.

    • Characterize the final ADC by SDS-PAGE, SEC, mass spectrometry, and determine the drug-to-antibody ratio (DAR).

PROTAC Signaling Pathway

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. This compound can serve as a versatile linker in the modular synthesis of PROTACs.

PROTAC_Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with TCO-PEG3 Linker) POI->PROTAC binds to Proteasome 26S Proteasome POI->Proteasome targeted to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) Ubiquitination Polyubiquitination of POI E3_Ligase->Ubiquitination E2 Ub-conjugating enzyme PROTAC->E3_Ligase recruits Ubiquitination->POI Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC mechanism of action.

This protocol outlines the synthesis of a PROTAC where a POI-binding moiety is functionalized with a tetrazine and an E3 ligase ligand is functionalized with an aldehyde.

1. Synthesis of Tetrazine-functionalized POI Ligand:

  • Follow standard chemical synthesis protocols to introduce a tetrazine group onto the POI-binding molecule, often via an NHS ester coupling to an available amine. Purify by HPLC.

2. Synthesis of Aldehyde-functionalized E3 Ligase Ligand:

  • Synthetically modify the E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or a VHL ligand) to incorporate an aldehyde group. Purify by HPLC.

3. Two-Step, One-Pot PROTAC Assembly:

  • Materials: Aldehyde-functionalized E3 ligase ligand, this compound, Tetrazine-functionalized POI ligand, suitable anhydrous solvent (e.g., DMF).

  • Procedure:

    • In an anhydrous solvent, react the aldehyde-functionalized E3 ligase ligand with a slight molar excess (1.1 equivalents) of this compound.

    • Monitor the formation of the oxyamine-linked intermediate by LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

    • To the same reaction vessel, add 1.0 equivalent (relative to the initial aldehyde component) of the tetrazine-functionalized POI ligand.

    • Allow the iEDDA reaction to proceed for 30-60 minutes at room temperature.

    • Monitor the formation of the final PROTAC product by LC-MS.

    • Purify the final PROTAC by reverse-phase HPLC.

    • Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the efficient and orthogonal construction of complex biomolecular conjugates. Its well-defined and rapid reaction kinetics, coupled with the favorable properties imparted by the PEG spacer, make it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. The detailed protocols provided herein serve as a starting point for the implementation of this compound in the synthesis of next-generation antibody-drug conjugates and proteolysis-targeting chimeras.

References

An In-Depth Technical Guide to the Synthesis and Purification of TCO-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of TCO-PEG3-oxyamine, a heterobifunctional linker critical in the field of bioconjugation and drug delivery. The trans-cyclooctene (TCO) moiety facilitates rapid and specific bioorthogonal ligation with tetrazines, while the oxyamine group allows for the formation of stable oxime bonds with aldehydes and ketones. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making this linker a versatile tool for creating complex biomolecular architectures.

Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, involving the preparation of two key intermediates: an activated TCO-NHS ester and a Boc-protected PEG3-oxyamine. These intermediates are then coupled, followed by a final deprotection step to yield the desired product. This modular approach allows for flexibility and optimization at each stage of the synthesis.

Overall Synthetic Scheme

The logical flow of the synthesis is depicted below, outlining the transformation of starting materials into the final this compound product.

Synthesis_Workflow TCO_Acid TCO-Acid TCO_NHS TCO-NHS Ester TCO_Acid->TCO_NHS Activation (EDC, NHS) Boc_TCO_PEG_Oxyamine Boc-TCO-PEG3-Oxyamine TCO_NHS->Boc_TCO_PEG_Oxyamine Coupling Boc_PEG_OH Boc-NH-PEG3-OH Boc_PEG_Intermediate Activated Boc-NH-PEG3-Oxyamine Intermediate Boc_PEG_OH->Boc_PEG_Intermediate Functional Group Transformation Boc_PEG_Intermediate->Boc_TCO_PEG_Oxyamine Final_Product This compound Boc_TCO_PEG_Oxyamine->Final_Product Deprotection (TFA)

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis and purification of this compound.

Synthesis of TCO-NHS Ester

The activation of the carboxylic acid of a TCO derivative to an N-Hydroxysuccinimide (NHS) ester is a crucial step to enable efficient coupling with the amine functionality of the PEG linker.

Materials:

  • TCO-acid derivative (e.g., (E)-cyclooct-4-ene-1-carboxylic acid)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TCO-acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Parameter Value
Solvent Anhydrous Dichloromethane (DCM)
Activating Agents EDC (1.1 eq), NHS (1.1 eq)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Purification Flash Column Chromatography (Silica Gel)
Expected Yield 80-95%

Table 1: Summary of reaction conditions for the synthesis of TCO-NHS ester.

Synthesis of Boc-NH-PEG3-oxyamine

This intermediate is prepared from a commercially available Boc-protected PEG alcohol. The hydroxyl group is first activated, typically by conversion to a leaving group, and then displaced by a protected hydroxylamine derivative.

Materials:

  • Boc-NH-PEG3-OH

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • N-Hydroxyphthalimide

  • Hydrazine monohydrate

  • Anhydrous DCM

  • Ethanol (EtOH)

Procedure:

  • Activation of the hydroxyl group: Dissolve Boc-NH-PEG3-OH (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C. Add MsCl (1.2 eq) dropwise and stir at room temperature for 2-4 hours.

  • Displacement with N-Hydroxyphthalimide: To the reaction mixture, add N-Hydroxyphthalimide (1.5 eq) and continue stirring at room temperature for 18-24 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the phthalimide-protected intermediate by column chromatography.

  • Hydrazinolysis: Dissolve the purified intermediate in ethanol. Add hydrazine monohydrate (5.0 eq) and reflux for 2-4 hours.

  • Final Work-up: Cool the reaction mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate. The crude Boc-NH-PEG3-oxyamine can be purified by column chromatography.

Parameter Value
Solvents Anhydrous DCM, Ethanol
Reagents MsCl, TEA, N-Hydroxyphthalimide, Hydrazine
Reaction Temperature 0 °C to Reflux
Reaction Time 24-32 hours (total)
Purification Flash Column Chromatography (Silica Gel)
Expected Yield 60-80% over 2 steps

Table 2: Summary of reaction conditions for the synthesis of Boc-NH-PEG3-oxyamine.

Coupling and Deprotection to Yield this compound

The final steps involve the amide bond formation between the TCO-NHS ester and the Boc-protected PEG3-oxyamine, followed by the removal of the Boc protecting group.

Materials:

  • TCO-NHS ester

  • Boc-NH-PEG3-oxyamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous DCM or DMF

  • Trifluoroacetic acid (TFA)

Procedure:

  • Coupling Reaction: Dissolve Boc-NH-PEG3-oxyamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Add a solution of TCO-NHS ester (1.1 eq) in anhydrous DCM dropwise. Stir at room temperature for 4-6 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude Boc-TCO-PEG3-oxyamine can be used in the next step without further purification or purified by column chromatography.

  • Boc Deprotection: Dissolve the crude Boc-TCO-PEG3-oxyamine in a mixture of DCM and TFA (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours.

  • Final Work-up: Remove the solvent and excess TFA under reduced pressure. The crude this compound is then purified by preparative reverse-phase HPLC.

Parameter Value
Coupling Solvents Anhydrous DCM or DMF
Deprotection Reagent Trifluoroacetic acid (TFA) in DCM
Reaction Temperature Room Temperature
Reaction Time 5-8 hours (total)
Purification Preparative Reverse-Phase HPLC
Expected Yield 70-90% over 2 steps

Table 3: Summary of reaction conditions for the final coupling and deprotection steps.

Purification

Purification of the final this compound product is critical to remove any unreacted starting materials, byproducts, and residual TFA. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high purity.

Preparative RP-HPLC Protocol

Purification_Workflow Crude Crude this compound Dissolve Dissolve in H₂O/Acetonitrile Crude->Dissolve Inject Inject onto C18 Column Dissolve->Inject Elute Elute with Acetonitrile/H₂O Gradient (with 0.1% TFA) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by LC-MS Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Product Pure this compound Lyophilize->Pure_Product

Caption: Workflow for the purification of this compound by RP-HPLC.

Parameter Value
Column Preparative C18 silica column (e.g., 10 µm, 120 Å)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30-40 minutes
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min)
Detection UV at 220 nm and 254 nm

Table 4: Recommended parameters for preparative RP-HPLC purification.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

Technique Expected Results
¹H NMR Characteristic peaks for the TCO group (olefinic protons ~5.5-5.7 ppm, aliphatic protons ~1.5-2.5 ppm), the PEG linker (protons at ~3.6 ppm), and the protons adjacent to the oxyamine and amide functionalities. The integration of these peaks should correspond to the expected proton count.
ESI-MS The electrospray ionization mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (C₁₉H₃₅N₃O₇, Exact Mass: 417.25).
Analytical HPLC A single major peak with a purity of >95% as determined by peak area integration.

Table 5: Summary of analytical characterization data for this compound.

Signaling Pathways and Applications

This compound is a key component in constructing advanced bioconjugates for various applications, including targeted drug delivery and in vivo imaging. Its dual functionality allows for orthogonal labeling strategies. For instance, a protein can be modified with a tetrazine, and a payload (e.g., a drug or imaging agent) can be functionalized with an aldehyde. The this compound then acts as a linker to connect the two.

Application_Pathway cluster_0 Biomolecule Modification cluster_1 Payload Functionalization Protein Protein Tetrazine_Protein Tetrazine-labeled Protein Protein->Tetrazine_Protein Labeling Tetrazine Tetrazine Tetrazine->Tetrazine_Protein Bioconjugate Final Bioconjugate Tetrazine_Protein->Bioconjugate TCO-Tetrazine Ligation Payload Drug / Imaging Agent Aldehyde_Payload Aldehyde-functionalized Payload Payload->Aldehyde_Payload Functionalization Aldehyde Aldehyde Aldehyde->Aldehyde_Payload TCO_Linker This compound Aldehyde_Payload->TCO_Linker TCO_Linker->Bioconjugate Oxime Ligation

Caption: An exemplary signaling pathway for dual-functional bioconjugation.

This technical guide provides a robust framework for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

TCO-PEG3-Oxyamine: A Technical Guide to a Heterobifunctional Linker for Advanced Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of bioorthogonal reactions that are rapid, selective, and high-yielding. Among the most powerful tools in this chemical toolbox is the TCO-PEG3-Oxyamine linker. This heterobifunctional molecule provides two distinct and orthogonal reactive handles, enabling the precise and efficient construction of complex biomolecular architectures. This technical guide delves into the core mechanism of action of this compound, provides quantitative kinetic data, details experimental protocols for its use, and illustrates its application in advanced therapeutic and diagnostic development.

Core Concepts: Dual Reactivity for Orthogonal Bioconjugation

This compound is comprised of three key components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines. This bioorthogonal reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications.[1]

  • Oxyamine (H₂N-O-): A nucleophilic group that reacts specifically with aldehydes and ketones to form stable oxime linkages. This reaction is also bioorthogonal and is widely used for the site-specific modification of biomolecules.

  • Polyethylene Glycol (PEG3) Spacer: A short, hydrophilic three-unit PEG linker that enhances the aqueous solubility of the molecule, reduces steric hindrance between the conjugated partners, and provides a flexible spacer arm.[2]

This dual functionality allows for a two-step, orthogonal conjugation strategy, where two different molecules can be sequentially attached to the linker with high specificity and efficiency.

Mechanism of Action: A Tale of Two Chemistries

The power of this compound lies in its two distinct and highly selective chemical reactions.

The TCO-Tetrazine iEDDA "Click" Reaction

The reaction between the TCO group and a tetrazine is a cornerstone of modern click chemistry.[1] It is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. The high ring strain of the trans-cyclooctene and the electron-poor nature of the tetrazine diene lead to an exceedingly fast reaction rate.[3] The reaction proceeds through a concerted cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[4]

G TCO This compound Dihydropyridazine Stable Dihydropyridazine Adduct TCO->Dihydropyridazine Tetrazine Tetrazine-modified Molecule Tetrazine->Dihydropyridazine N2 N₂ (gas) Dihydropyridazine->N2 Retro-Diels-Alder

TCO-Tetrazine iEDDA Reaction Mechanism.
The Oxyamine-Carbonyl Ligation

The oxyamine group reacts with aldehydes or ketones to form a stable C=N oxime bond. This condensation reaction is typically most efficient at a slightly acidic pH (around 4.5-5.5) but can proceed at physiological pH, often with the aid of a nucleophilic catalyst such as aniline. The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to yield the oxime.

G Oxyamine This compound Oxime Stable Oxime Linkage Oxyamine->Oxime Carbonyl Aldehyde/Ketone-modified Molecule Carbonyl->Oxime Water H₂O Oxime->Water Dehydration G cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action POI_ligand Protein of Interest (POI) Ligand (with aldehyde/ketone) Intermediate POI Ligand-TCO Intermediate POI_ligand->Intermediate Oxime Ligation TCO_linker This compound TCO_linker->Intermediate Oxime Ligation E3_ligand E3 Ligase Ligand (with tetrazine) PROTAC Final PROTAC Molecule E3_ligand->PROTAC iEDDA Click Reaction Intermediate->PROTAC iEDDA Click Reaction PROTAC_action PROTAC Ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC_action->Ternary_complex POI Target Protein (POI) POI->Ternary_complex E3_ligase E3 Ubiquitin Ligase E3_ligase->Ternary_complex Ubiquitination Ubiquitination of POI Ternary_complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome G cluster_synthesis ADC Synthesis cluster_action Mechanism of Action mAb Monoclonal Antibody (mAb) (with aldehyde/ketone site) mAb_intermediate mAb-TCO Intermediate mAb->mAb_intermediate Oxime Ligation TCO_linker This compound TCO_linker->mAb_intermediate Oxime Ligation Payload Cytotoxic Payload (with tetrazine) ADC Final ADC Payload->ADC iEDDA Click Reaction mAb_intermediate->ADC iEDDA Click Reaction ADC_action ADC Binding Binding to Antigen ADC_action->Binding Tumor_cell Tumor Cell (with target antigen) Tumor_cell->Binding Internalization Internalization Binding->Internalization Payload_release Payload Release Internalization->Payload_release Cell_death Cell Death Payload_release->Cell_death

References

The Pivotal Role of the PEG3 Spacer in TCO-PEG3-oxyamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic design of linker molecules is paramount to the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted imaging agents. The TCO-PEG3-oxyamine linker has emerged as a versatile tool, offering a heterobifunctional scaffold for precise molecular assembly. This technical guide provides a comprehensive exploration of the core functionalities of this linker, with a specific focus on the integral role of the three-unit polyethylene glycol (PEG3) spacer.

At its core, this compound is a chemical entity that bridges two distinct molecules through two highly specific and efficient chemical reactions. It features a trans-cyclooctene (TCO) group, which participates in an exceptionally rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner.[1] On the other end, an oxyamine group enables the formation of a stable oxime bond with molecules containing an aldehyde or ketone.[2] Connecting these two reactive handles is the PEG3 spacer, a short chain of three repeating ethylene glycol units that imparts critical physicochemical properties to the entire construct.

Core Functions of the PEG3 Spacer

The inclusion of a PEG3 spacer, though seemingly a simple component, profoundly influences the behavior and utility of the TCO-oxyamine linker in several key ways:

  • Enhanced Hydrophilicity and Solubility: Many bioactive payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic. This can lead to aggregation, poor solubility in aqueous buffers, and rapid clearance from circulation.[3] The PEG3 spacer, with its hydrophilic ether oxygens, significantly increases the water solubility of the linker and the resulting conjugate.[4] This property is crucial for improving formulation, preventing aggregation, and enhancing in vivo performance.[3]

  • Reduced Steric Hindrance and Optimized Spatial Orientation: The defined length of the PEG3 spacer provides critical spatial separation between the conjugated biomolecules. In the context of a PROTAC, this spacing is essential for enabling the productive formation of a ternary complex between a target protein and an E3 ubiquitin ligase, a prerequisite for subsequent protein degradation. A linker that is too short may cause steric clashes, while an overly long linker could lead to non-productive binding. For ADCs, the spacer ensures that the bulky antibody does not sterically impede the interaction of the payload with its target.

  • Improved Pharmacokinetics: By increasing the overall hydrophilicity of the bioconjugate, the PEG3 spacer can contribute to improved pharmacokinetic profiles. PEGylation is a well-established strategy to extend the circulation half-life of therapeutics by reducing renal clearance and shielding the molecule from enzymatic degradation. While the short PEG3 chain has a more modest effect than long-chain PEGs, it still contributes to a more favorable biodistribution.

  • Biocompatibility and Low Immunogenicity: Polyethylene glycol is known for its biocompatibility and low immunogenicity, making it an ideal component for in vivo applications.

Quantitative Data on the Impact of PEG Spacers

The decision to employ a PEG3 spacer is supported by quantitative data demonstrating the impact of PEGylation on various aspects of bioconjugate performance. The following tables summarize key findings from studies on PEG linkers in different contexts.

Table 1: Impact of PEG Spacer Length on Hydrophobicity of Antibody-Drug Conjugates (ADCs)

Hydrophobic Interaction Chromatography (HIC) is used to assess the hydrophobicity of ADCs. A shorter retention time indicates a more hydrophilic conjugate.

Linker TypeAverage DARHIC Retention Time (min)Relative Hydrophilicity
Non-PEGylated8~15Baseline
PEG48~12Increased
PEG88~10Further Increased
PEG128~8Significantly Increased

Data synthesized from studies on the effect of PEG linkers on ADC hydrophobicity.

Table 2: Comparative Reaction Kinetics of Bioorthogonal Reactions

The TCO-tetrazine ligation is notable for its exceptionally fast reaction rate, which is crucial for efficient conjugation at low concentrations.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
TCO-Tetrazine Ligation trans-cyclooctene + tetrazine 10³ - 10⁶
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne + azide~1
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne + azide~10² - 10³
Staudinger LigationPhosphine + azide~10⁻³

Data compiled from multiple sources comparing bioorthogonal reaction kinetics.

Table 3: Influence of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter for optimizing the degradation efficiency of a PROTAC.

Target ProteinLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
TBK1Alkyl/Ether< 12> 1000No degradation
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
BRD4 (CRBN-based)PEG0< 0.5 µM> 90
BRD4 (CRBN-based)PEG1-2 units> 5 µM< 50
BRD4 (CRBN-based)PEG4-5 units< 0.5 µM> 90

Data synthesized from studies on the impact of linker length in PROTACs.

Experimental Protocols

The successful application of this compound relies on robust and well-defined experimental protocols. Below are methodologies for the key conjugation and characterization steps.

Protocol 1: Two-Step Bioconjugation using this compound

This protocol describes the sequential conjugation of two different molecules (Molecule A with a tetrazine group and Molecule B with an aldehyde/ketone group) to the this compound linker.

Materials:

  • This compound

  • Tetrazine-functionalized Molecule A

  • Aldehyde or ketone-functionalized Molecule B

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.4

  • Reaction Buffer B: Acetate buffer, pH 4.5-5.5, with 10 mM aniline as a catalyst

  • Size-Exclusion Chromatography (SEC) or Dialysis equipment for purification

Procedure:

Step 1: TCO-Tetrazine Ligation

  • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Dissolve Tetrazine-functionalized Molecule A in Reaction Buffer A.

  • Add a 1.1 to 1.5-fold molar excess of this compound to the solution of Molecule A.

  • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine color (pink/red).

  • Purify the resulting this compound-Molecule A conjugate using SEC or dialysis to remove unreacted this compound.

Step 2: Oxime Ligation

  • Lyophilize the purified conjugate from Step 1 if necessary and redissolve in Reaction Buffer B.

  • Dissolve the aldehyde or ketone-functionalized Molecule B in Reaction Buffer B.

  • Add a 1.5 to 5-fold molar excess of Molecule B to the conjugate solution.

  • Incubate the reaction mixture for 2-16 hours at room temperature or 37°C.

  • Purify the final trivalent conjugate (Molecule A - PEG3 - Molecule B) using SEC or another appropriate chromatographic method.

Protocol 2: Characterization of the Final Conjugate

1. Mass Spectrometry:

  • Objective: To confirm the molecular weight of the final conjugate.

  • Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Sample Preparation: Prepare a dilute solution of the purified conjugate in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Analysis: Compare the observed mass with the calculated theoretical mass of the conjugate.

2. HPLC Analysis:

  • Objective: To assess the purity of the final conjugate.

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC).

  • Conditions (RP-HPLC):

    • Column: C18 column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time frame.

    • Detection: UV-Vis detector at wavelengths relevant for the conjugated molecules.

  • Analysis: Integrate the peak areas to determine the purity of the conjugate.

3. SDS-PAGE (for protein conjugates):

  • Objective: To visualize the formation of the higher molecular weight conjugate.

  • Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis.

  • Procedure:

    • Prepare samples of the unconjugated protein, the intermediate conjugate, and the final conjugate.

    • Run the samples on an appropriate percentage polyacrylamide gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • Analysis: A shift in the band to a higher molecular weight indicates successful conjugation.

Mandatory Visualizations

Diagram 1: Logical Flow of this compound Functionality

TCO_PEG3_Oxyamine_Functionality cluster_TCO TCO End cluster_Oxyamine Oxyamine End cluster_PEG3 PEG3 Spacer Core TCO_PEG3_Oxyamine This compound TCO_reaction Inverse-Electron-Demand Diels-Alder (IEDDA) TCO_PEG3_Oxyamine->TCO_reaction Oxyamine_reaction Oxime Ligation TCO_PEG3_Oxyamine->Oxyamine_reaction PEG3_benefits • Enhanced Solubility • Reduced Steric Hindrance • Improved Pharmacokinetics TCO_PEG3_Oxyamine->PEG3_benefits Final_Conjugate Molecule A - Conjugate - Molecule B TCO_reaction->Final_Conjugate Tetrazine Tetrazine-modified Molecule A Tetrazine->TCO_reaction Oxyamine_reaction->Final_Conjugate Carbonyl Aldehyde/Ketone-modified Molecule B Carbonyl->Oxyamine_reaction

Caption: Logical flow of this compound's dual functionality.

Diagram 2: Experimental Workflow for Two-Step Bioconjugation

Bioconjugation_Workflow start Start step1 Step 1: TCO-Tetrazine Ligation (this compound + Molecule A-Tz) start->step1 purify1 Purification 1 (e.g., SEC) step1->purify1 step2 Step 2: Oxime Ligation (Intermediate + Molecule B-CHO) purify1->step2 purify2 Purification 2 (e.g., HPLC) step2->purify2 characterize Characterization (MS, HPLC, SDS-PAGE) purify2->characterize end Final Conjugate characterize->end

Caption: Workflow for two-step bioconjugation with this compound.

Diagram 3: PROTAC Mechanism of Action Facilitated by a PEG Spacer

PROTAC_Mechanism PROTAC PROTAC (Target Binder - PEG3 - E3 Ligase Binder) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

TCO-PEG3-Oxyamine: A Technical Guide to Solubility, Stability, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility, stability, and experimental protocols for TCO-PEG3-oxyamine, a heterobifunctional linker critical for advanced bioconjugation applications. The information presented herein is essential for researchers and professionals in drug development and chemical biology seeking to leverage the unique properties of this reagent for creating complex biomolecular constructs.

Introduction to this compound

This compound is a versatile chemical tool that incorporates two distinct reactive functionalities: a trans-cyclooctene (TCO) group and an oxyamine moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer. This design enables a dual-reaction strategy. The TCO group participates in an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine partners. Simultaneously, the oxyamine group can form a stable oxime bond with molecules containing an aldehyde or ketone. The PEG3 spacer not only enhances the aqueous solubility of the linker and its conjugates but also provides spatial separation between the conjugated molecules, minimizing steric hindrance.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₉H₃₅N₃O₇[3]
Molecular Weight 417.50 g/mol [4]
Appearance Colorless to light yellow oil[4]

Solubility

For practical purposes, this compound is readily soluble in common organic solvents used for bioconjugation. The following table summarizes the qualitative solubility and provides a quantitative reference from a structurally similar TCO-PEG linker.

SolventSolubilityNote
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
ChloroformSoluble
WaterExpected to have some solubility; data for TCO-PEG8-NHS ester is ≥ 100 mg/mL

Stability and Storage

The stability of this compound is paramount for its successful use in conjugation reactions. The TCO group, while highly reactive with tetrazines, is susceptible to isomerization and degradation under certain conditions.

Storage Recommendations

To maintain the integrity of the reagent, the following storage conditions are recommended:

ConditionRecommendationReference
Temperature -20°C
Environment Store in a dry, desiccated environment.
Light Protect from light.
Handling Avoid repeated freeze-thaw cycles. Prepare solutions fresh before use.
Long-term Storage Not recommended due to potential isomerization of the TCO group. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested for similar TCO-PEG esters.
Chemical Stability

The stability of the TCO moiety can be influenced by several factors, as detailed in the table below. The oxyamine group is generally stable under typical bioconjugation conditions.

ConditionEffect on TCO GroupMitigation StrategiesReference
Thiols (e.g., DTT) Promotes isomerization to the unreactive cis-cyclooctene (CCO) form. 43% isomerization of d-TCO was observed after 5 hours at pH 7.4 in the presence of thiols.Remove thiol-containing reagents before adding the TCO linker. Use non-thiol reducing agents like TCEP.
Metal Ions (e.g., Copper) Can promote isomerization.Avoid buffers and reagents containing contaminating copper.
Aqueous Solution Generally stable. No degradation of d-TCO was observed in phosphate-buffered D₂O for up to 14 days.Prepare aqueous solutions fresh for best results.
Human Serum d-TCO remained >97% as the trans-isomer after 4 days at room temperature.The PEG spacer helps to minimize interactions with serum components.

Experimental Protocols

The dual functionality of this compound allows for either sequential or orthogonal labeling strategies. Below are detailed protocols for the two key reactions.

Protocol for TCO-Tetrazine Ligation

This protocol outlines the general procedure for conjugating this compound to a tetrazine-functionalized molecule.

Materials:

  • This compound

  • Tetrazine-functionalized molecule (e.g., protein, antibody)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column or size-exclusion chromatography system

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare Tetrazine-Functionalized Molecule: Dissolve the tetrazine-functionalized molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction: Add a 1.1 to 5-fold molar excess of the this compound stock solution to the solution of the tetrazine-functionalized molecule.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography.

TCO_Tetrazine_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_tco Prepare this compound (10 mM in DMSO/DMF) conjugation Mix TCO and Tetrazine Solutions (1.1-5x molar excess of TCO) prep_tco->conjugation prep_tetrazine Prepare Tetrazine-Molecule (1-5 mg/mL in PBS) prep_tetrazine->conjugation incubation Incubate (30-60 min at RT) conjugation->incubation purify Purify Conjugate (Desalting/SEC) incubation->purify

TCO-Tetrazine Ligation Workflow

Protocol for Oxime Ligation

This protocol describes the conjugation of this compound to an aldehyde or ketone-containing molecule.

Materials:

  • This compound

  • Aldehyde or ketone-functionalized molecule

  • Anhydrous DMSO

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • (Optional) Aniline or p-phenylenediamine catalyst

  • Desalting column or dialysis cassette

Procedure:

  • Prepare this compound Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Aldehyde/Ketone-Molecule: Dissolve the aldehyde or ketone-functionalized molecule in the Coupling Buffer to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add the this compound stock solution to the aldehyde/ketone-molecule solution to achieve the desired final concentration (typically a 10-50 fold molar excess of the oxyamine reagent).

  • (Optional) Catalysis: For faster reaction kinetics, a catalyst such as aniline or p-phenylenediamine can be added.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle stirring.

  • Purification: Remove the unreacted this compound by dialysis or with a desalting column.

Oxime_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_oxyamine Prepare this compound (50 mM in DMSO) conjugation Mix Oxyamine and Carbonyl Solutions (10-50x molar excess of oxyamine) prep_oxyamine->conjugation prep_carbonyl Prepare Aldehyde/Ketone-Molecule (1-10 mg/mL in Coupling Buffer) prep_carbonyl->conjugation incubation Incubate (2-4h at RT or 12-24h at 4°C) conjugation->incubation purify Purify Conjugate (Desalting/Dialysis) incubation->purify

Oxime Ligation Workflow

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to link two different molecular entities, which can be part of a larger biological system or a targeted drug delivery construct. The following diagram illustrates the logical relationship in a dual-labeling strategy where a protein of interest is first modified with an aldehyde, conjugated to this compound, and then linked to a tetrazine-functionalized probe.

Dual_Labeling_Strategy protein Protein of Interest aldehyde_mod Aldehyde Modification protein->aldehyde_mod oxime_ligation Oxime Ligation aldehyde_mod->oxime_ligation tco_oxyamine This compound tco_oxyamine->oxime_ligation tco_protein TCO-labeled Protein oxime_ligation->tco_protein iedda_reaction IEDDA Reaction tco_protein->iedda_reaction tetrazine_probe Tetrazine-Probe (e.g., Fluorophore, Drug) tetrazine_probe->iedda_reaction final_conjugate Final Conjugate iedda_reaction->final_conjugate

Dual-Labeling Logical Flow

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables sophisticated bioconjugation strategies. Understanding its solubility and stability is crucial for designing and executing successful experiments. While quantitative data for this specific molecule is sparse, the information available for structurally related compounds provides a solid foundation for its application. By following the recommended storage and handling procedures and utilizing the detailed experimental protocols, researchers can effectively harness the capabilities of this compound for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

TCO-PEG3-oxyamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, TCO-PEG3-oxyamine, a valuable tool in the field of bioconjugation and drug development. It details the physicochemical properties, applications, and relevant experimental considerations for its use.

Core Properties of this compound

This compound is a versatile chemical linker that features two distinct reactive moieties: a trans-cyclooctene (TCO) group and an oxyamine group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This heterobifunctional architecture allows for sequential or orthogonal conjugation of different molecules, making it a powerful reagent for creating complex biomolecular constructs.

PropertyValueSource(s)
Molecular Formula C₁₉H₃₅N₃O₇[1][2][3]
Molecular Weight 417.50 g/mol [1][3]
Appearance Colorless oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Conditions -20°C, protect from light

Note: A discrepancy in the molecular formula and weight has been observed from one supplier. The values presented here are corroborated by multiple sources.

Key Applications in Bioconjugation

The unique structure of this compound enables a range of applications in biomedical research and drug development, primarily centered around the specific reactivity of its terminal functional groups.

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies. The oxyamine can react with an aldehyde or ketone on the drug, while the TCO group can be conjugated to a tetrazine-modified antibody.

  • PROTACs: This linker is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.

  • Fluorescent Labeling and Imaging: Fluorophores can be attached to biomolecules of interest for imaging studies. For instance, a fluorescent probe with an aldehyde group can be reacted with the oxyamine, and the TCO group can then be used to attach the probe to a tetrazine-modified protein or cell.

  • Surface Immobilization: Biomolecules can be tethered to surfaces for applications such as biosensors and microarrays.

The reactivity of the two functional groups is distinct and can be controlled orthogonally:

  • TCO-Tetrazine Ligation: The TCO group reacts with a tetrazine via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is known for its extremely fast kinetics and high specificity, proceeding rapidly in aqueous buffers without the need for a catalyst.

  • Oxyamine-Carbonyl Ligation: The oxyamine group (-ONH₂) reacts with an aldehyde or ketone to form a stable oxime linkage. This reaction is also highly specific and efficient under mild acidic conditions.

Experimental Protocols

The following are generalized protocols for utilizing this compound in a two-step conjugation process. The specific reaction conditions, such as concentration, temperature, and reaction time, may require optimization depending on the specific biomolecules and reagents being used.

Protocol 1: Two-Step Protein-Small Molecule Conjugation

This protocol describes the conjugation of a small molecule containing an aldehyde or ketone to this compound, followed by the conjugation of the resulting complex to a tetrazine-modified protein.

Materials:

  • This compound

  • Aldehyde or ketone-containing small molecule

  • Tetrazine-modified protein

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline (as a catalyst for oxime ligation, optional)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Step 1: Oxime Ligation a. Dissolve the aldehyde or ketone-containing small molecule and a 1.2-fold molar excess of this compound in anhydrous DMSO or DMF. b. (Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction. c. Incubate the reaction mixture for 2-4 hours at room temperature. d. Monitor the reaction progress by LC-MS or TLC. e. Purify the TCO-PEG3-small molecule conjugate by reverse-phase HPLC.

  • Step 2: TCO-Tetrazine Ligation a. Dissolve the purified TCO-PEG3-small molecule conjugate in an aqueous buffer compatible with the protein (e.g., PBS, pH 7.4). b. Add the tetrazine-modified protein to the solution of the TCO-PEG3-small molecule conjugate at a molar ratio of 1:1.5 (protein:conjugate). c. Incubate the reaction for 30-60 minutes at room temperature. d. Purify the final protein-small molecule conjugate using a size-exclusion chromatography column to remove excess unconjugated small molecule complex.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G This compound Signaling Pathway cluster_oxime Oxime Ligation cluster_tetrazine TCO-Tetrazine Ligation Aldehyde_Ketone Aldehyde/Ketone on Small Molecule TCO_PEG3_SM TCO-PEG3-Small Molecule (Intermediate) Aldehyde_Ketone->TCO_PEG3_SM Reacts with Oxyamine TCO_PEG3_Oxyamine This compound TCO_PEG3_Oxyamine->TCO_PEG3_SM Tetrazine_Protein Tetrazine-Modified Protein TCO_PEG3_SM->Tetrazine_Protein Purification & Transfer Final_Conjugate Final Bioconjugate TCO_PEG3_SM->Final_Conjugate Tetrazine_Protein->Final_Conjugate Reacts with TCO

Caption: A diagram illustrating the two-step bioconjugation workflow using this compound.

G Logical Relationship of this compound Reactions TCO_PEG3_Oxyamine This compound TCO_Group TCO Moiety TCO_PEG3_Oxyamine->TCO_Group Oxyamine_Group Oxyamine Moiety TCO_PEG3_Oxyamine->Oxyamine_Group iEDDA Inverse-Electron-Demand Diels-Alder TCO_Group->iEDDA Oxime_Formation Oxime Ligation Oxyamine_Group->Oxime_Formation Tetrazine Tetrazine Tetrazine->iEDDA Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Oxime_Formation

Caption: A diagram showing the orthogonal reactivity of the TCO and oxyamine groups of this compound.

References

An In-Depth Technical Guide to TCO and Oxyamine Functional Groups in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two powerful bioorthogonal functional groups: trans-cyclooctene (TCO) and oxyamine. It delves into the core chemistry, reaction kinetics, and stability of the linkages they form, with a focus on their applications in drug development, proteomics, and molecular imaging. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively implement these advanced bioconjugation techniques.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions involve pairs of functional groups that are mutually reactive but inert to the vast array of functionalities present in biological systems, such as amines, thiols, and hydroxyls. This unique characteristic allows for the precise chemical modification of biomolecules in their native environment.[3]

The concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules by enabling real-time visualization and tracking of glycans, proteins, and lipids without cellular toxicity.[1] Key bioorthogonal reactions include the copper-free click chemistry between azides and cyclooctynes, tetrazine ligation, and oxime/hydrazone formation from aldehydes and ketones.[1] This guide will focus on the latter two, specifically the chemistries of TCO and oxyamine functional groups.

The Trans-cyclooctene (TCO) Functional Group

The trans-cyclooctene (TCO) group is a highly strained alkene that serves as a powerful dienophile in bioorthogonal reactions. Its high ring strain enables extremely fast reactions with specific partners, most notably tetrazines, through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is one of the fastest bioorthogonal reactions known to date, making it ideal for applications where low concentrations of reactants are required or when rapid labeling is crucial.

TCO-Tetrazine Ligation

The reaction between a TCO and a tetrazine is a [4+2] cycloaddition that proceeds rapidly and irreversibly, forming a stable dihydropyridazine product and releasing nitrogen gas. The reaction is highly specific and does not require a catalyst, making it exceptionally biocompatible. The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants ranging from 1 to 1 x 106 M⁻¹s⁻¹.

The reactivity of the TCO-tetrazine pair can be tuned by modifying the substituents on either the TCO or the tetrazine. For instance, strained TCO (sTCO) derivatives exhibit even faster reaction rates due to increased ring strain. Similarly, electron-withdrawing groups on the tetrazine can enhance its reactivity.

Quantitative Data for TCO-Tetrazine Ligation

The following tables summarize key quantitative data for the TCO-tetrazine ligation, providing a valuable resource for experimental design.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) 1 - 1 x 106 M⁻¹s⁻¹General range
> 800 M⁻¹s⁻¹General
2000 (±400) M⁻¹s⁻¹Dipyridal tetrazine and TCO
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO
366,000 (±15,000) M⁻¹s⁻¹d-TCO with water-soluble 3,6-dipyridyl-s-tetrazine in water at 25°C
3,300,000 (±40,000) M⁻¹s⁻¹sTCO with water-soluble tetrazine in H₂O at 25°C
Reaction pH 6 - 9PBS buffer
Reaction Temperature Room Temperature, 4°C, 25°C, or 37°CDependent on application
Reaction Time 30 minutes - 2 hoursFor protein-protein conjugation
Conjugation Efficiency > 99%Mild buffer conditions
Experimental Protocol: Protein Labeling with TCO-NHS Ester and Tetrazine Ligation

This protocol describes the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, followed by ligation to a tetrazine-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-PEG-fluorophore)

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution (1-5 mg/mL) is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column.

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO reagent using a spin desalting column. The TCO-labeled protein is now ready for ligation.

  • TCO-Tetrazine Ligation: Mix the purified TCO-labeled protein with the tetrazine-functionalized molecule in a 1:1 molar ratio. For optimal results, a slight excess of the tetrazine-functionalized molecule (1.05-1.5 molar equivalents) can be used.

  • Incubation: Allow the ligation to proceed for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.

  • Final Purification (Optional): If necessary, the final conjugate can be purified from unreacted components using size-exclusion chromatography.

The Oxyamine Functional Group

The oxyamine functional group (-ONH₂) is a potent nucleophile that reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage (-O-N=C). This reaction, known as oxime ligation, is another cornerstone of bioorthogonal chemistry, valued for its high specificity and the stability of the resulting conjugate, particularly at physiological pH.

Oxime Ligation

Oxime formation is a condensation reaction that proceeds under mild, slightly acidic to neutral conditions (pH 4-7). The reaction rate can be significantly accelerated by aniline-based catalysts. A key advantage of the oxime bond is its superior stability compared to other imine-based linkages like hydrazones, especially in aqueous environments. However, the oxime bond is reversible under acidic conditions (pH < 4), a property that can be exploited for controlled release applications.

Quantitative Data for Oxime Ligation

The following table summarizes important quantitative data related to oxime ligation.

ParameterValueConditionsSource(s)
Reaction pH 4-7Optimal for oxime formation
Stability Stable at physiological pH (pH 7.4)Aqueous solutions
Labile under acidic conditions (pH < 4)Hydrolysis occurs
Most stable between pH 2 and 3 for certain oximes like HI-6Aqueous solution
Hydrolysis Rate Rate constant for oxime hydrolysis is ~10³-fold lower than for simple hydrazonespD 5.0-9.0
Catalysis Aniline and its derivatives can increase the reaction rate by up to 400-foldAcidic conditions
Experimental Protocol: Antibody Conjugation via Oxime Ligation

This protocol outlines the site-specific conjugation of a payload to an antibody that has been engineered to contain a carbonyl group.

Materials:

  • Antibody with a genetically encoded p-acetylphenylalanine (pAcF) residue

  • Oxyamine-functionalized payload (e.g., drug, fluorophore)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Aniline catalyst (optional, e.g., 10 mM final concentration)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer at a concentration of 1-10 mg/mL.

  • Payload Preparation: Dissolve the oxyamine-functionalized payload in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction: Add the payload stock solution to the antibody solution to achieve a 10- to 50-fold molar excess of the payload.

  • Catalysis (Optional): If a catalyst is used, add the aniline stock solution to the reaction mixture to the desired final concentration.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification: Purify the antibody-payload conjugate from unreacted payload and catalyst using size-exclusion chromatography.

  • Characterization: Characterize the final conjugate by methods such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio), SDS-PAGE, and mass spectrometry.

Heterobifunctional TCO-Oxyamine Linkers

While TCO and oxyamine groups do not react with each other, they can be incorporated into a single molecule to create a heterobifunctional linker. These linkers, such as TCO-PEG3-oxyamine, possess two distinct reactive handles that can be used to connect two different molecules through orthogonal reactions. For example, the TCO end can react with a tetrazine-modified protein, while the oxyamine end can react with a carbonyl-containing surface or molecule. This allows for the construction of complex, multi-component systems with high precision.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and logical relationships involving TCO and oxyamine chemistries.

TCO_Tetrazine_Drug_Delivery cluster_0 Pre-targeting Phase cluster_1 Drug Delivery Phase Antibody Antibody TCO_Linker TCO Linker Antibody->TCO_Linker Conjugation TCO_Antibody TCO-Antibody Conjugate TCO_Linker->TCO_Antibody Tumor_Cell Tumor Cell TCO_Antibody->Tumor_Cell Targeting & Binding Drug_Release Drug Release Tumor_Cell->Drug_Release IEDDA Reaction Tetrazine_Drug Tetrazine-Drug Tetrazine_Drug->Tumor_Cell

Caption: Pre-targeting drug delivery workflow using TCO-tetrazine ligation.

Oxyamine_Protein_Immobilization cluster_surface Surface Functionalization cluster_protein Protein Modification Surface Surface Aldehyde_Activation Aldehyde Activation Surface->Aldehyde_Activation Functionalized_Surface Aldehyde-Surface Aldehyde_Activation->Functionalized_Surface Immobilized_Protein Immobilized Protein Functionalized_Surface->Immobilized_Protein Oxime Ligation Protein Protein Oxyamine_Linker Oxyamine Linker Protein->Oxyamine_Linker Conjugation Oxyamine_Protein Oxyamine-Protein Oxyamine_Linker->Oxyamine_Protein Oxyamine_Protein->Immobilized_Protein

Caption: Protein immobilization workflow using oxyamine-carbonyl chemistry.

Conclusion

The TCO-tetrazine and oxyamine-carbonyl ligation chemistries represent two of the most robust and versatile tools in the bioorthogonal chemistry toolbox. Their high specificity, efficiency, and biocompatibility have enabled significant advancements in our ability to study and manipulate biological systems. The TCO-tetrazine reaction offers unparalleled speed, making it ideal for in vivo imaging and applications requiring rapid kinetics. The oxyamine-carbonyl reaction provides a stable and reliable method for conjugation, with the added feature of pH-dependent reversibility. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can effectively leverage these powerful functional groups to advance their work in drug development, diagnostics, and fundamental biological research.

References

An In-Depth Technical Guide to the Bioorthogonal Reactivity of TCO-PEG3-Oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology, drug development, and molecular imaging, the ability to specifically and efficiently modify biomolecules in complex biological environments is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this, and among the most potent of these reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO). This guide provides a comprehensive technical overview of TCO-PEG3-oxyamine, a heterobifunctional linker that leverages the power of TCO-tetrazine ligation alongside a versatile oxyamine functionality for conjugation to carbonyl-containing molecules.

This compound is a valuable reagent for creating well-defined bioconjugates.[1][2] It features a trans-cyclooctene (TCO) group for exceptionally fast and specific "click" reactions with tetrazines, an oxyamine group for forming stable oxime bonds with aldehydes and ketones, and a hydrophilic three-unit polyethylene glycol (PEG3) spacer.[1][3] This PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1] This unique combination of features makes this compound a powerful tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced imaging agents.

Core Principles of this compound Reactivity

The utility of this compound stems from its two distinct bioorthogonal reactive handles: the TCO group and the oxyamine group.

1. TCO-Tetrazine Ligation: The "Click" Reaction

The reaction between the TCO group and a tetrazine is a cornerstone of modern bioorthogonal chemistry. This iEDDA reaction is renowned for its extraordinary speed, with second-order rate constants that are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetics allows for efficient conjugation even at low micromolar concentrations, which is often a requirement when working with sensitive biomolecules.

The reaction is highly specific and proceeds under mild, physiological conditions (pH 6-9, room temperature) without the need for a potentially cytotoxic copper catalyst. The primary driving force for this rapid ligation is the high internal strain of the double bond within the TCO ring. The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine linkage.

2. Oxyamine-Carbonyl Ligation: Oxime Bond Formation

The oxyamine group (-ONH₂) of this compound reacts chemoselectively with aldehydes or ketones to form a stable oxime bond (-O-N=C). This reaction is also bioorthogonal, as aldehydes and ketones are relatively rare in biological systems compared to other functional groups. The reaction is typically carried out in aqueous media, with optimal rates observed under mildly acidic conditions (pH 4-5), although the reaction can proceed at neutral pH, especially with the use of catalysts. Aniline and its derivatives are often used to catalyze oxime ligation, significantly increasing the reaction rate. The resulting oxime linkage is highly stable under physiological conditions.

Quantitative Data

The performance of this compound in bioconjugation is underpinned by its favorable reaction kinetics and the stability of the resulting linkages.

Reaction Kinetics
ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
TCO-Tetrazine LigationTCO-derivative and Tetrazine-derivative~800 - 30,000Aqueous buffer, room temperature
TCO-Tetrazine Ligation (fastest reported)Highly strained TCO and electron-deficient Tetrazineup to 1 x 10⁶Aqueous buffer, room temperature
Oxime Ligation (uncatalyzed)Aldehyde and Aminooxy-compound~10⁻³ - 10⁻²Neutral pH, aqueous buffer
Oxime Ligation (aniline-catalyzed)Aldehyde and Aminooxy-compound~1 - 10Neutral pH, aqueous buffer

Note: The specific rate constant for the TCO-tetrazine reaction can be influenced by the substituents on both the TCO and tetrazine moieties. The PEG3-oxyamine portion of the linker is not expected to significantly alter the inherent reactivity of the TCO group.

Linkage Stability
LinkageConditionsHalf-life (t₁/₂)
Dihydropyridazine (from TCO-Tetrazine)Physiological (pH 7.4, 37°C)Highly stable
OximepH 7.2183 h (for a specific hydrazone, oximes are generally more stable)
OximeAcidic (e.g., pH < 5)Susceptible to hydrolysis

Note: The stability of the TCO moiety itself should be considered. TCO can isomerize to the less reactive cis-cyclooctene (CCO), particularly in the presence of thiols (e.g., DTT). Therefore, it is advisable to avoid thiol-containing reagents in buffers when working with TCO-containing molecules.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications and biomolecules.

Protocol 1: Two-Step Antibody Labeling via Oxime Ligation and TCO-Tetrazine Click Chemistry

This protocol describes the site-specific labeling of an antibody containing an aldehyde group with this compound, followed by a click reaction with a tetrazine-functionalized dye.

Part A: Generation of Aldehyde Groups on the Antibody (Optional - if not already present)

This step is for antibodies that do not have a pre-existing aldehyde handle. A common method is the mild oxidation of carbohydrate moieties in the Fc region.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (freshly prepared)

  • Propylene glycol

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

Procedure:

  • Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer.

  • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.

  • Immediately purify the oxidized antibody using a desalting column equilibrated with conjugation buffer (pH 5.5) to remove excess reagents.

Part B: Oxime Ligation of this compound to the Aldehyde-Modified Antibody

Materials:

  • Aldehyde-modified antibody (from Part A)

  • This compound

  • Anhydrous DMSO or DMF

  • Aniline (optional, as a catalyst)

  • Desalting columns

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • To the aldehyde-modified antibody in conjugation buffer (pH 5.5), add the this compound stock solution to achieve a 10-50 fold molar excess.

  • (Optional) If catalysis is desired, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-16 hours with gentle mixing.

  • Purify the TCO-labeled antibody using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).

Part C: TCO-Tetrazine Click Reaction

Materials:

  • TCO-labeled antibody (from Part B)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Dye)

  • PBS, pH 7.4

Procedure:

  • Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO).

  • To the TCO-labeled antibody in PBS, add the tetrazine-functionalized molecule to achieve a 1.5-5 fold molar excess.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • The dual-labeled antibody is now ready for purification by size-exclusion chromatography (SEC) if necessary to remove excess tetrazine reagent.

Protocol 2: Characterization of this compound Conjugates

Mass Spectrometry (LC-MS):

  • Intact Mass Analysis: Analyze the purified conjugate by LC-MS to confirm the mass increase corresponding to the addition of the this compound linker and any subsequent modifications. This can also help determine the drug-to-antibody ratio (DAR) in ADC synthesis.

  • Peptide Mapping: For more detailed characterization, the conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the exact site of conjugation.

SDS-PAGE:

  • Analyze the starting material and the final conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a band shift on the gel.

Mandatory Visualizations

G cluster_reactivity Dual Reactivity of this compound cluster_tco TCO-Tetrazine Ligation cluster_oxyamine Oxime Ligation TCO_PEG3_Oxyamine This compound Tetrazine Tetrazine (e.g., on a drug or probe) Carbonyl Aldehyde or Ketone (e.g., on a protein) Dihydropyridazine Stable Dihydropyridazine Linkage Tetrazine->Dihydropyridazine iEDDA (Click Reaction) Oxime Stable Oxime Linkage Carbonyl->Oxime

Core reactivity of this compound.

G cluster_workflow Pre-targeting Workflow for Imaging Step1 Step 1: Administer TCO-Antibody Step2 Step 2: Antibody Accumulation at Target Step1->Step2 Circulation Step3 Step 3: Administer Tetrazine-Probe Step2->Step3 Time Delay for Clearance Step4 Step 4: In Vivo Click Reaction Step3->Step4 Rapid Ligation Step5 Step 5: Imaging Step4->Step5 Signal Generation

Pre-targeting workflow for in vivo imaging.

G cluster_protac PROTAC Synthesis Workflow POI_Ligand Protein of Interest (POI) Ligand with Aldehyde Intermediate POI Ligand - Oxime - TCO-PEG3 POI_Ligand->Intermediate Oxime Ligation E3_Ligase_Ligand E3 Ligase Ligand with Tetrazine PROTAC PROTAC Molecule E3_Ligase_Ligand->PROTAC TCO_Linker This compound TCO_Linker->Intermediate Intermediate->PROTAC TCO-Tetrazine Ligation

PROTAC synthesis using this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with a robust tool for advanced bioconjugation. Its dual reactivity, combining the exceptionally fast and specific TCO-tetrazine click reaction with the stable oxime ligation to carbonyls, enables the construction of complex and well-defined biomolecular architectures. The inclusion of a hydrophilic PEG spacer further enhances its utility in biological applications. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the bioorthogonal reactivity of this compound, empowering researchers, scientists, and drug development professionals to effectively harness this technology for their specific needs. As the demand for more precise and efficient bioconjugation strategies continues to grow, reagents like this compound will undoubtedly play a pivotal role in driving innovation in medicine and biotechnology.

References

TCO-PEG3-Oxyamine: A Technical Guide to a Versatile Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-oxyamine is a heterobifunctional crosslinker that is becoming increasingly valuable in the fields of bioconjugation, drug delivery, and molecular imaging.[1][2] Its unique structure, featuring a trans-cyclooctene (TCO) group and an oxyamine moiety connected by a polyethylene glycol (PEG) spacer, enables highly efficient and specific covalent bond formation with biomolecules.[1][3] This guide provides a comprehensive overview of the key features, quantitative data, and experimental protocols associated with this compound, empowering researchers to effectively utilize this powerful tool.

The core of this compound's utility lies in its dual reactivity, allowing for sequential or orthogonal bioconjugation strategies.[1] The TCO group participates in an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine-functionalized molecules. This "click chemistry" reaction is known for its high efficiency and specificity in complex biological media. The oxyamine group, on the other hand, reacts with aldehyde or ketone functionalities to form a stable oxime bond. The PEG3 linker enhances the hydrophilicity of the molecule, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.

Core Features and Chemical Properties

The key features of this compound are summarized in the table below, highlighting its chemical properties and suitability for a range of bioconjugation applications.

FeatureDescriptionReference(s)
Heterobifunctional Possesses two distinct reactive groups: a trans-cyclooctene (TCO) for reaction with tetrazines and an oxyamine for reaction with aldehydes/ketones.
Bioorthogonal Reactivity The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.
Rapid Kinetics The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, enabling rapid conjugation even at low concentrations.
PEG3 Spacer A three-unit polyethylene glycol linker enhances aqueous solubility, reduces aggregation of conjugates, and minimizes steric hindrance between the conjugated molecules.
High Purity Typically available at high purity (≥95-98%), ensuring reliable and reproducible conjugation results.
Biocompatible The conjugation reactions occur under mild, physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.

Quantitative Data

Reaction Kinetics
ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
TCO + 3,6-di-(2-pyridyl)-s-tetrazine~2000
TCO + 3-methyl-6-phenyl-1,2,4,5-tetrazine~330N/A
TCO + 3,6-diphenyl-s-tetrazine~140N/A
Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₉H₃₅N₃O₇
Molecular Weight 417.50 g/mol
Purity ≥95-98%
Appearance Colorless oil
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile
Storage Store at -20°C, protected from light

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for TCO and oxyamine ligations and should be optimized for specific applications.

Protocol for Orthogonal Dual Labeling of a Biomolecule

This protocol describes a two-step process to conjugate two different molecules to a biomolecule containing both a tetrazine and an aldehyde/ketone functionality.

Materials:

  • Biomolecule (e.g., protein, antibody) functionalized with a tetrazine and an aldehyde or ketone group.

  • This compound

  • Molecule A with an aldehyde or ketone group (for oxyamine ligation)

  • Molecule B with a tetrazine group (for TCO ligation)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.4

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis cassettes for purification

Procedure:

Step 1: Oxyamine Ligation

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare the biomolecule: Dissolve the tetrazine- and aldehyde/ketone-functionalized biomolecule in the reaction buffer.

  • Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the biomolecule solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Remove the excess this compound using a desalting column or by dialysis against the reaction buffer.

Step 2: TCO Ligation

  • Prepare a stock solution of Molecule B: Dissolve the tetrazine-functionalized Molecule B in a compatible solvent.

  • Reaction: Add a 1.5-5 fold molar excess of the Molecule B stock solution to the purified biomolecule-TCO-PEG3 conjugate from Step 1.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can often be monitored by the disappearance of the tetrazine's color.

  • Final Purification: Purify the final dual-labeled conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted Molecule B.

Protocol for Site-Specific Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the creation of a site-specific ADC using an antibody with a genetically encoded aldehyde or ketone group and a drug molecule functionalized with a tetrazine.

Materials:

  • Antibody with a site-specifically introduced aldehyde or ketone group.

  • This compound

  • Tetrazine-functionalized cytotoxic drug

  • Reaction Buffer: PBS, pH 6.0-7.0

  • Anhydrous DMSO

  • SEC column for purification

Procedure:

  • Antibody-Linker Conjugation:

    • Dissolve the antibody in the reaction buffer.

    • Add a 5-10 fold molar excess of this compound (from a 10 mM stock in DMSO) to the antibody solution.

    • Incubate at room temperature for 2-4 hours.

    • Purify the antibody-linker conjugate using an SEC column to remove excess linker.

  • Drug Conjugation:

    • Pool the fractions containing the antibody-linker conjugate.

    • Add a 2-3 fold molar excess of the tetrazine-functionalized drug (from a stock solution in DMSO).

    • Incubate at room temperature for 30-60 minutes.

  • Final Purification and Characterization:

    • Purify the final ADC product using an SEC column to remove unreacted drug and any aggregates.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC, and SEC.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound bioconjugation.

G cluster_0 Orthogonal Bioconjugation Strategy Biomolecule Biomolecule (with Tetrazine & Aldehyde) Intermediate Biomolecule-Linker Intermediate Biomolecule->Intermediate 1. Oxyamine Ligation (pH 6.0-7.0) TCO_PEG3_Oxyamine This compound TCO_PEG3_Oxyamine->Intermediate Molecule_A Molecule A (with Aldehyde) Molecule_B Molecule B (with Tetrazine) Final_Conjugate Dual-Labeled Biomolecule Molecule_B->Final_Conjugate Intermediate->Final_Conjugate 2. TCO Ligation (iEDDA)

Caption: Orthogonal conjugation using this compound.

G cluster_1 Experimental Workflow for ADC Preparation Start Start: Site-Specifically Modified Antibody Step1 Step 1: Conjugate with This compound Start->Step1 Purify1 Purification 1 (e.g., SEC) Step1->Purify1 Step2 Step 2: Conjugate with Tetrazine-Drug Purify1->Step2 Purify2 Final Purification (e.g., SEC) Step2->Purify2 Characterize Characterization (HIC, RP-HPLC, SEC) Purify2->Characterize End Final ADC Product Characterize->End

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for advanced bioconjugation applications. Its combination of rapid, bioorthogonal TCO-tetrazine click chemistry and efficient oxyamine ligation provides researchers with a robust tool for creating well-defined and functional bioconjugates. The inclusion of a hydrophilic PEG spacer further enhances its utility in aqueous environments. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Antibody Labeling using TCO-PEG3-Oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technology in the development of next-generation therapeutics and diagnostics, including antibody-drug conjugates (ADCs). The use of bioorthogonal chemistry allows for precise control over the location and stoichiometry of payload attachment, leading to more homogeneous and effective conjugates. TCO-PEG3-Oxyamine is a versatile heterobifunctional linker that enables a two-step, site-specific antibody labeling strategy.[1][2][3]

This linker possesses two key reactive moieties:

  • An oxyamine group that selectively reacts with aldehyde or ketone groups to form a stable oxime bond.[2][3]

  • A trans-cyclooctene (TCO) group that participates in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-functionalized molecule.

This dual reactivity allows for the initial, site-specific introduction of the TCO handle onto the antibody via oxime ligation, followed by the attachment of a payload (e.g., a drug, fluorophore, or imaging agent) modified with a tetrazine. The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance. This document provides detailed protocols for generating a reactive aldehyde on an antibody, conjugating it with this compound, and performing the subsequent click chemistry reaction.

Experimental Workflows and Signaling Pathways

The overall workflow for this compound antibody labeling involves three main stages: introduction of an aldehyde handle onto the antibody, oxime ligation with the this compound linker, and the final click reaction with a tetrazine-modified molecule of interest.

Antibody_Labeling_Workflow cluster_0 Step 1: Aldehyde Handle Generation cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: TCO-Tetrazine Click Reaction Antibody Antibody Oxidation Periodate Oxidation of Glycans Antibody->Oxidation Method A Enzymatic FGE-mediated Cys-to-fGly Conversion Antibody->Enzymatic Method B Aldehyde-Antibody Antibody with Aldehyde Handle Oxidation->Aldehyde-Antibody Enzymatic->Aldehyde-Antibody TCO_Linker This compound TCO_Antibody TCO-Antibody Conjugate TCO_Linker->TCO_Antibody Tetrazine_Payload Tetrazine-Payload Final_Conjugate Final Labeled Antibody Tetrazine_Payload->Final_Conjugate

Caption: General workflow for site-specific antibody labeling using this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody labeling process. These values are intended as a starting point, and optimal conditions may vary depending on the specific antibody and payload.

Table 1: Aldehyde Generation on Antibody

ParameterPeriodate Oxidation of GlycansFGE-mediated Conversion
Target Site Carbohydrate moieties (glycans), primarily in the Fc regionEngineered cysteine within a specific recognition sequence (e.g., CXPXR)
Reagent Concentration 5–20 mM Sodium Periodate (NaIO₄)Dependent on enzyme activity and antibody concentration
Reaction pH 5.0–5.5 (Acetate buffer)Typically physiological pH (e.g., 7.4)
Reaction Temperature 25°C37°C
Reaction Time 30 minutesSeveral hours to overnight
Typical Efficiency 2 to 10 aldehyde groups per antibodyHigh, often near-quantitative conversion

Table 2: this compound Conjugation and TCO-Tetrazine Click Reaction

ParameterOxime Ligation (Aldehyde-Ab + this compound)TCO-Tetrazine Click Reaction (TCO-Ab + Tz-Payload)
Molar Ratio (Linker/Payload:Ab) 10-20 fold molar excess of this compound2-5 fold molar excess of Tetrazine-Payload
Reaction pH 4.5 - 7.06.0 - 9.0
Reaction Temperature Room Temperature or 37°CRoom Temperature or 37°C
Reaction Time 1-4 hours30 minutes to 2 hours
Catalyst Aniline (optional, can accelerate reaction)None required (bioorthogonal)
Typical Efficiency High, dependent on aldehyde availability>95%

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody

Two primary methods are presented for introducing aldehyde functionalities onto the antibody for subsequent reaction with the oxyamine group of the linker.

Method A: Periodate Oxidation of Antibody Glycans

This method oxidizes the cis-diol groups within the sugar moieties of the antibody's glycans to create aldehyde groups.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • Sodium acetate buffer (e.g., 100 mM, pH 5.5)

  • Glycerol

  • Desalting spin column or dialysis cassette (e.g., 40 kDa MWCO)

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into 100 mM sodium acetate buffer, pH 5.5. The final antibody concentration should be between 1-10 mg/mL.

  • Oxidation Reaction:

    • Protect the reaction from light.

    • Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 5-20 mM.

    • Incubate for 30 minutes at room temperature (25°C) with gentle mixing.

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.

  • Purification: Immediately purify the oxidized antibody from excess periodate and glycerol using a desalting spin column or dialysis against PBS, pH 7.4. The resulting aldehyde-functionalized antibody is ready for oxime ligation.

Method B: Formylglycine-Generating Enzyme (FGE) for Site-Specific Aldehyde Tagging

This method provides a highly site-specific approach by enzymatically converting a cysteine residue within a defined recognition sequence (the "aldehyde tag," e.g., LCTPSR) to a formylglycine (fGly) residue, which contains an aldehyde group. This requires prior genetic engineering of the antibody to include the aldehyde tag.

Materials:

  • Antibody containing an FGE recognition sequence

  • Formylglycine-Generating Enzyme (FGE)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., protein A chromatography or size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the engineered antibody and FGE in the reaction buffer. The optimal ratio of enzyme to antibody should be determined empirically but can start at a 1:10 molar ratio (FGE:Antibody).

  • Enzymatic Conversion: Incubate the mixture at 37°C for several hours to overnight with gentle agitation.

  • Purification: After the incubation, purify the aldehyde-tagged antibody from the FGE and other reaction components using an appropriate chromatography method (e.g., Protein A affinity chromatography followed by size-exclusion chromatography).

  • Verification: The conversion efficiency can be analyzed by mass spectrometry, looking for the expected mass shift corresponding to the conversion of cysteine to formylglycine (-1 Da).

Protocol 2: Oxime Ligation with this compound

This protocol details the reaction of the aldehyde-functionalized antibody with this compound.

Materials:

  • Aldehyde-functionalized antibody (from Protocol 1) in PBS, pH 7.4

  • This compound

  • Anhydrous DMSO or DMF

  • Aniline (optional, as a catalyst)

  • Desalting spin column or dialysis cassette

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Ligation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the aldehyde-functionalized antibody.

    • Adjust the pH of the reaction mixture to between 4.5 and 7.0 if necessary. A pH of ~6.0 is often a good starting point.

    • (Optional) For catalysis, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction for 1-4 hours at room temperature or 37°C with gentle mixing.

  • Purification: Remove excess this compound and other small molecules by buffer exchange using a desalting spin column or dialysis into PBS, pH 7.4.

  • Characterization: The resulting TCO-labeled antibody is ready for the click reaction. The degree of labeling (DOL) can be determined by MALDI-TOF mass spectrometry, observing the mass increase corresponding to the addition of the this compound moiety.

Protocol 3: TCO-Tetrazine Click Reaction

This final step involves the bioorthogonal reaction between the TCO-labeled antibody and a tetrazine-functionalized payload.

TCO_Tetrazine_Reaction TCO_Ab TCO-Antibody Transition Inverse Electron Demand Diels-Alder Cycloaddition (Click Reaction) TCO_Ab->Transition Tz_Payload Tetrazine-Payload Tz_Payload->Transition Final_Product Labeled Antibody Transition->Final_Product

Caption: TCO-Tetrazine inverse electron demand Diels-Alder cycloaddition.

Materials:

  • TCO-labeled antibody (from Protocol 2)

  • Tetrazine-functionalized molecule of interest (e.g., drug, fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactants:

    • The TCO-labeled antibody should be in a suitable reaction buffer at a concentration of 1-5 mg/mL.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to create a stock solution.

  • Click Reaction:

    • Add a 2-5 fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled antibody solution.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the final antibody conjugate from unreacted tetrazine-payload and other reaction components using size-exclusion chromatography or another suitable purification method.

  • Characterization and Analysis:

    • Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody can be determined using several methods:

      • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and the specific λmax of the payload, the DAR can be calculated using the Beer-Lambert law.

      • Mass Spectrometry (LC-MS or MALDI-TOF): This is a more precise method that can determine the distribution of different drug-loaded species. The mass of the final conjugate is compared to the mass of the unlabeled antibody.

    • Purity and Aggregation: Analyze the final conjugate by size-exclusion chromatography (SEC-HPLC) to assess purity and detect any aggregation.

    • Functional Activity: Perform relevant in vitro assays (e.g., ELISA, cell-based assays) to confirm that the conjugation process has not compromised the antibody's binding affinity or the payload's activity.

Conclusion

The this compound linker provides a robust and efficient method for the site-specific labeling of antibodies. By combining controlled aldehyde generation with the highly selective chemistries of oxime ligation and TCO-tetrazine click reaction, researchers can produce well-defined and homogeneous antibody conjugates. These protocols offer a comprehensive guide for scientists in academic and industrial settings to develop novel antibody-based therapeutics and diagnostic tools with improved properties and performance.

References

Application Notes and Protocols for Site-Specific Protein Modification using TCO-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biochemical research and drug development. It enables the precise attachment of functional moieties, such as drugs, imaging agents, or other biomolecules, to a protein of interest. TCO-PEG3-oxyamine is a versatile heterobifunctional linker that facilitates site-specific protein modification through two distinct and highly efficient bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine, and the formation of a stable oxime bond between an oxyamine and an aldehyde or ketone.[1][2]

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, allowing for rapid and efficient conjugation even at low concentrations.[3] The oxyamine-carbonyl reaction provides a stable and reliable linkage. The polyethylene glycol (PEG3) spacer enhances the solubility and reduces steric hindrance of the linker and the resulting conjugate.[4] This combination of features makes this compound an ideal reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and imaging agents.

Chemical Properties and Handling

PropertyValueReference
Chemical Formula C19H35N3O7[2]
Molecular Weight 417.50 g/mol
Physical Form Colorless oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Store at -20°C, protected from light.

Handling Precautions:

  • This compound is sensitive to light and should be stored accordingly.

  • The TCO group can be unstable in the presence of thiols or certain metal ions.

  • It is recommended to prepare fresh solutions of the linker in anhydrous solvents like DMSO or DMF immediately before use.

Reaction Mechanisms

The dual functionality of this compound allows for two orthogonal strategies for protein modification.

TCO-Tetrazine Ligation

This reaction involves the rapid and irreversible [4+2] cycloaddition of the TCO group with a tetrazine-modified molecule. The reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a catalyst.

TCO_Tetrazine_Ligation Protein_TCO Protein-TCO-PEG3-oxyamine Conjugate Protein-Conjugate Protein_TCO->Conjugate iEDDA (fast kinetics) Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Conjugate

TCO-Tetrazine Ligation Workflow

Oxime Ligation

The oxyamine group of the linker reacts with an aldehyde or ketone on a protein to form a stable oxime bond. This reaction is typically carried out at a slightly acidic to neutral pH and can be accelerated by the use of an aniline catalyst.

Oxime_Ligation Protein_Aldehyde Protein-Aldehyde/Ketone Conjugate Protein-Conjugate Protein_Aldehyde->Conjugate Oxime bond formation (pH 4.5-7.0) TCO_Linker This compound TCO_Linker->Conjugate Protocol1_Workflow cluster_step1 Step 1: Aldehyde Introduction cluster_step2 Step 2: Purification cluster_step3 Step 3: Oxime Ligation cluster_step4 Step 4: Final Purification Protein Protein with N-terminal Serine NaIO4 Add Sodium Periodate Protein->NaIO4 Protein_Aldehyde Protein with N-terminal Aldehyde NaIO4->Protein_Aldehyde Purification1 Desalting Column Protein_Aldehyde->Purification1 Add_Linker Add this compound (and optional Aniline) Purification1->Add_Linker Incubate Incubate (2-4h at RT) Add_Linker->Incubate Purification2 Size-Exclusion Chromatography Incubate->Purification2 Final_Product TCO-Labeled Protein Purification2->Final_Product Protocol2_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Ligation cluster_step3 Step 3: Purification (Optional) TCO_Protein TCO-Labeled Protein Mix Mix in PBS (pH 7.4) TCO_Protein->Mix Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Mix Incubate Incubate (30-60 min at RT) Mix->Incubate Purification Size-Exclusion Chromatography Incubate->Purification Final_Product Final Protein Conjugate Purification->Final_Product

References

TCO-PEG3-Oxyamine: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TCO-PEG3-Oxyamine for live cell imaging. This heterobifunctional linker is a powerful tool for covalent labeling of biomolecules, enabling a wide range of applications in cellular analysis, drug development, and molecular biology. By leveraging the principles of bioorthogonal chemistry, this compound allows for highly specific and efficient labeling of targets within the complex environment of living cells.

Introduction

This compound is a versatile chemical probe that incorporates two distinct reactive moieties:

  • Trans-Cyclooctene (TCO): This strained alkene reacts with exceptional speed and specificity with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is one of the fastest bioorthogonal reactions known, proceeding rapidly under physiological conditions without the need for toxic catalysts.[1][2]

  • Oxyamine (-ONH₂): This functional group selectively reacts with aldehydes and ketones to form stable oxime linkages. This ligation is also bioorthogonal, providing a second method for specific biomolecule conjugation.

The polyethylene glycol (PEG3) spacer enhances the water solubility of the molecule and provides a flexible linker that minimizes steric hindrance during conjugation. This dual functionality allows for sequential or orthogonal labeling strategies, providing researchers with advanced capabilities for multi-target imaging and analysis in live cells.

Principle of Bioorthogonal Labeling

The use of this compound in live cell imaging typically follows a two-step labeling strategy. First, a biomolecule of interest (e.g., a cell surface protein, a specific glycan, or an intracellular target) is functionalized with a complementary reactive group—either a tetrazine (to react with the TCO group) or an aldehyde/ketone (to react with the oxyamine group). Subsequently, the this compound, conjugated to a reporter molecule such as a fluorophore, is introduced to the cells. The bioorthogonal reaction then occurs, leading to the specific and covalent attachment of the reporter to the target biomolecule.

A key advantage of the TCO-tetrazine ligation is the potential for fluorogenic labeling. Many tetrazine-dye conjugates are quenched in their unbound state and exhibit a significant increase in fluorescence upon reaction with a TCO moiety. This "turn-on" fluorescence minimizes background signal and can eliminate the need for wash steps, which is particularly advantageous for live-cell imaging.

Quantitative Data

The selection of a bioorthogonal reaction is often guided by its kinetic properties. The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, which allows for efficient labeling at low concentrations of labeling reagents.

Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + TCO Up to 10⁷
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne~1
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Alkyne10 - 10⁴

Note: The specific rate constant for the TCO-tetrazine reaction can vary depending on the specific structures of the tetrazine and TCO derivatives and the reaction conditions.[1]

Experimental Protocols

The following protocols provide a general framework for using this compound in live cell imaging applications. It is essential to optimize parameters such as reagent concentrations, incubation times, and washing steps for each specific cell type and experimental setup.

Protocol 1: Single-Color Imaging via TCO-Tetrazine Ligation

This protocol describes the labeling of a tetrazine-modified biomolecule on the surface of live cells with a this compound-fluorophore conjugate.

Materials:

  • Live cells expressing a tetrazine-modified target

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS ester)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Preparation of this compound-Fluorophore Conjugate:

    • Dissolve this compound and a 1.1 to 1.5-fold molar excess of the amine-reactive fluorescent dye in anhydrous DMSO to a final concentration of 1-10 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

    • The resulting conjugate can be used without further purification for most applications. For long-term storage, store at -20°C.

  • Cell Preparation:

    • Seed cells on a glass-bottom imaging dish or chamber slide and culture to 60-80% confluency.

  • Labeling:

    • Wash the cells once with pre-warmed PBS.

    • Dilute the this compound-fluorophore conjugate in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing (if necessary):

    • For non-fluorogenic dyes, gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background.

  • Imaging:

    • Acquire images using a fluorescence microscope. Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Dual-Color Imaging via Orthogonal TCO and Oxyamine Labeling

This protocol outlines a strategy for sequentially labeling two different cellular targets using the orthogonal reactivity of the TCO and oxyamine groups of this compound. This example describes the labeling of cell surface glycans (via the oxyamine) and a specific protein (via the TCO).

Materials:

  • Live cells of interest

  • Periodate solution (e.g., sodium meta-periodate) for generating aldehydes on cell surface glycans

  • This compound conjugated to a first fluorophore (Fluorophore 1)

  • A tetrazine-conjugated probe for the protein of interest (e.g., a tetrazine-labeled antibody or ligand) conjugated to a second, spectrally distinct fluorophore (Fluorophore 2)

  • Aniline (as a catalyst for oxime ligation, optional)

  • Other reagents as listed in Protocol 1

Procedure:

  • Generation of Aldehydes on Cell Surface Glycans:

    • Gently wash cells with cold PBS.

    • Incubate cells with a mild periodate solution (e.g., 1 mM sodium meta-periodate in PBS) for 15-20 minutes on ice in the dark to oxidize sialic acids and generate aldehydes.

    • Quench the reaction by adding glycerol to a final concentration of 10 mM and wash the cells three times with cold PBS.

  • Oxyamine Labeling of Glycans:

    • Prepare a solution of this compound-Fluorophore 1 in live-cell imaging medium (e.g., 10-50 µM). The addition of 1-10 mM aniline can catalyze the reaction.

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C.

    • Wash the cells three times with pre-warmed live-cell imaging medium.

  • TCO-Tetrazine Labeling of Protein:

    • Incubate the cells with the tetrazine-Fluorophore 2 probe (e.g., 10-100 nM for a labeled antibody) in live-cell imaging medium for 30-60 minutes at 37°C.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Acquire images in the respective channels for Fluorophore 1 and Fluorophore 2.

Troubleshooting

Table 2: Common Issues and Solutions in Live Cell Imaging with this compound

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps. Use a fresh, high-quality medium for washing.
Non-specific binding of the probe.Decrease the concentration of the probe. Reduce the incubation time. Include a blocking agent like BSA in the labeling buffer.
Weak or No Signal Low expression/availability of the target.Verify the presence of the target using an alternative method (e.g., Western blot, flow cytometry).
Inefficient labeling.Increase the concentration of the probe or the incubation time. For oxime ligation, consider adding a catalyst like aniline. Ensure the TCO/oxyamine moiety is accessible.
Photobleaching.Reduce the excitation light intensity and/or exposure time. Use an anti-fade reagent if compatible with live-cell imaging.
Cell Toxicity High concentration of the probe or DMSO.Perform a cytotoxicity assay to determine the maximum tolerated concentration. Ensure the final DMSO concentration is low (<0.5%).
Phototoxicity from imaging.Minimize the exposure of cells to excitation light. Use a more sensitive camera or objective.

Visualizations

Signaling Pathways and Experimental Workflows

TCO_Tetrazine_Ligation cluster_prelabeling Step 1: Pre-labeling of Target cluster_labeling Step 2: Live Cell Labeling cluster_imaging Step 3: Imaging Target Biomolecule of Interest Tetrazine Tetrazine Moiety Target->Tetrazine Functionalization TCO_Probe This compound -Fluorophore Labeled_Target Fluorescently Labeled Target TCO_Probe->Labeled_Target iEDDA Reaction Microscope Fluorescence Microscopy Labeled_Target->Microscope Detection

Caption: Workflow for single-color live cell imaging via TCO-tetrazine ligation.

Orthogonal_Labeling_Workflow cluster_step1 Step 1: Aldehyde Generation cluster_step2 Step 2: Oxyamine Ligation cluster_step3 Step 3: TCO-Tetrazine Ligation cluster_step4 Step 4: Dual-Color Imaging Glycans Cell Surface Glycans Periodate Periodate Oxidation Glycans->Periodate Aldehydes Aldehyde-Modified Glycans Periodate->Aldehydes Oxyamine_Probe This compound -Fluorophore 1 Aldehydes->Oxyamine_Probe Oxime Formation Labeled_Glycans Labeled Glycans (Fluorophore 1) Oxyamine_Probe->Labeled_Glycans Imaging Dual-Channel Fluorescence Microscopy Labeled_Glycans->Imaging Protein_Target Protein of Interest Tetrazine_Probe Tetrazine-Fluorophore 2 Protein_Target->Tetrazine_Probe iEDDA Reaction Labeled_Protein Labeled Protein (Fluorophore 2) Tetrazine_Probe->Labeled_Protein Labeled_Protein->Imaging

References

Application Notes and Protocols for TCO-PEG3-Oxyamine and Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments. This "click chemistry" reaction proceeds efficiently without the need for cytotoxic catalysts, making it ideal for applications in live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs). The TCO-tetrazine ligation forms a stable dihydropyridazine bond, characterized by its rapid formation and biocompatibility.[1][2]

The TCO-PEG3-oxyamine linker is a versatile heterobifunctional reagent that enables a two-step conjugation strategy. It incorporates a TCO moiety for the rapid IEDDA reaction with a tetrazine, an oxyamine group for covalent bonding with aldehydes or ketones, and a hydrophilic triethylene glycol (PEG3) spacer.[3][4] This PEG spacer enhances aqueous solubility, reduces steric hindrance, and minimizes aggregation of the resulting conjugates.[1]

These application notes provide a detailed protocol for the use of this compound in a two-stage conjugation process: first, the ligation of the oxyamine to an aldehyde or ketone-bearing molecule, and second, the subsequent reaction of the newly installed TCO group with a tetrazine-functionalized molecule.

Data Presentation

The TCO-tetrazine reaction is renowned for its rapid kinetics. The second-order rate constants are significantly higher than many other bioorthogonal reactions, allowing for efficient conjugation even at low reactant concentrations.

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
TCO and 3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol/Water
TCO and Tetrazine1 - 1x10⁶Aqueous Media
Dioxolane-fused TCO (d-TCO) and 3,6-dipyridyl-s-tetrazine366,000 (± 15,000)Pure Water, 25°C
TCO and Tetrazine>800Not specified
TCO-carbamate and Tetrazine23800 (± 400)25% Acetonitrile/PBS

Table 1: Comparison of second-order rate constants for various TCO-tetrazine reactions. Data compiled from multiple sources.

Experimental Protocols

This section details the two-stage protocol for utilizing this compound.

Part 1: Conjugation of this compound to an Aldehyde or Ketone-Containing Molecule

This protocol outlines the formation of a stable oxime bond between the oxyamine group of the linker and a carbonyl group on the molecule of interest (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Aldehyde or ketone-functionalized molecule of interest

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH ~7.0 (oxime formation is most efficient at neutral to slightly acidic pH)

  • Anhydrous DMSO or DMF

  • Purification System: Size-Exclusion Chromatography (SEC) or Spin Desalting Columns

Protocol:

  • Reagent Preparation:

    • Allow the this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Molecule Preparation:

    • Prepare the aldehyde or ketone-functionalized molecule in the reaction buffer. The ideal concentration is typically 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the aldehyde or ketone-functionalized molecule.

    • Incubate the reaction mixture for 1-2 hours at room temperature. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification:

    • Remove the excess, unreacted this compound using a spin desalting column or by size-exclusion chromatography. This step is crucial to prevent interference in the subsequent reaction with the tetrazine.

  • Characterization (Optional):

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Part 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the TCO-functionalized molecule from Part 1 and a tetrazine-labeled molecule.

Materials:

  • TCO-functionalized molecule (from Part 1)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, is commonly used. The reaction is generally efficient in a pH range of 6-9.

  • Anhydrous DMSO or DMF (if the tetrazine-labeled molecule requires it for dissolution)

  • Purification System (optional): SEC or dialysis

Protocol:

  • Reactant Preparation:

    • Prepare the TCO-functionalized molecule in the reaction buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) if necessary, and then dilute it into the reaction buffer.

  • Ligation Reaction:

    • Combine the TCO-functionalized molecule and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the tetrazine-labeled molecule is often recommended to ensure complete reaction of the TCO-functionalized molecule.

    • Incubate the reaction at room temperature for 30-60 minutes. Due to the extremely fast kinetics, shorter reaction times are often sufficient.

    • The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (if it has a visible absorbance) or by using analytical techniques like LC-MS.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent by size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the final conjugate using appropriate methods such as SDS-PAGE (for proteins, a shift in molecular weight should be observed), UV-Vis spectroscopy, or mass spectrometry to confirm the successful ligation.

Mandatory Visualization

G cluster_part1 Part 1: Oxime Ligation cluster_part2 Part 2: TCO-Tetrazine Ligation prep_tco Prepare 10 mM this compound in DMSO/DMF react_oxime Combine and React (1-2h at RT or overnight at 4°C) prep_tco->react_oxime prep_mol Prepare Aldehyde/Ketone Molecule in Reaction Buffer (pH ~7.0) prep_mol->react_oxime purify_tco_mol Purify TCO-functionalized Molecule (SEC or Desalting Column) react_oxime->purify_tco_mol react_click Combine TCO-Molecule and Tetrazine-Molecule React in PBS (pH 7.4) (30-60 min at RT) purify_tco_mol->react_click TCO-functionalized Molecule prep_tz Prepare Tetrazine-labeled Molecule prep_tz->react_click purify_final Optional Purification of Final Conjugate (SEC or Dialysis) react_click->purify_final analysis Analyze Final Conjugate (SDS-PAGE, MS, etc.) purify_final->analysis

Caption: Experimental workflow for the two-stage conjugation using this compound.

References

Applications of TCO-PEG3-Oxyamine in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-oxyamine is a heterobifunctional linker that is playing an increasingly pivotal role in the development of sophisticated drug delivery systems. This linker features two key reactive groups: a trans-cyclooctene (TCO) moiety and an oxyamine group, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][2][3] The TCO group participates in extremely rapid and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) "click chemistry" reactions with tetrazines.[4][5] The oxyamine group allows for the stable and chemoselective formation of an oxime bond with molecules containing an aldehyde or ketone. The PEG3 spacer enhances aqueous solubility and minimizes steric hindrance, which is crucial for maintaining the biological function of conjugated molecules.

These unique properties make this compound a versatile tool for constructing a variety of drug delivery platforms, including antibody-drug conjugates (ADCs), targeted nanoparticles, and proteolysis-targeting chimeras (PROTACs). This document provides detailed application notes, experimental protocols, and data for the use of this compound in these advanced drug delivery systems.

Key Applications and Principles

The dual reactivity of this compound allows for a modular and flexible approach to the design of drug delivery systems. The two main conjugation strategies are:

  • Oxime Ligation Followed by TCO-Tetrazine Click Chemistry: A drug or payload can be first conjugated to the this compound linker via its oxyamine group. The resulting TCO-functionalized drug can then be "clicked" onto a tetrazine-modified targeting moiety, such as an antibody or nanoparticle.

  • TCO-Tetrazine Click Chemistry Followed by Oxime Ligation: A tetrazine-containing molecule can be reacted with the TCO group of the linker first. The resulting oxyamine-functionalized molecule can then be conjugated to a drug or payload that has been modified to contain an aldehyde or ketone.

The bioorthogonal nature of the TCO-tetrazine reaction allows for conjugation in complex biological media and even in living systems with high efficiency and specificity.

Application 1: Antibody-Drug Conjugates (ADCs)

This compound is an ideal linker for the site-specific construction of homogeneous ADCs. By engineering a ketone or aldehyde group into a specific site on an antibody, a drug-linker conjugate can be attached with a precise drug-to-antibody ratio (DAR).

Workflow for ADC Construction using this compound

ADC_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Modification cluster_2 Step 3: ADC Assembly Drug_Payload Drug Payload (with reactive group) Drug_Linker_Conjugate Drug-Oxyamine-PEG3-TCO Drug_Payload->Drug_Linker_Conjugate Oxime Ligation TCO_Linker This compound TCO_Linker->Drug_Linker_Conjugate Final_ADC Homogeneous ADC Drug_Linker_Conjugate->Final_ADC TCO-Tetrazine Ligation (if Ab is Tz-modified) or Oxime Ligation Antibody Monoclonal Antibody Ketone_Antibody Antibody with Ketone Handle Antibody->Ketone_Antibody Site-specific Engineering Ketone_Antibody->Final_ADC

Workflow for ADC construction.
Experimental Protocols

Protocol 1: Site-Specific Modification of an Antibody with a Ketone Handle

This protocol is a representative example for introducing a ketone group into an antibody via glycan oxidation.

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Oxidation: Add a solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM. Incubate the reaction in the dark for 30 minutes at 4°C.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 10 minutes at 4°C.

  • Purification: Remove excess reagents by buffer exchange into PBS, pH 7.4, using a desalting column or dialysis.

  • Characterization: Confirm the introduction of aldehyde/ketone groups using an aldehyde-reactive probe.

Protocol 2: Conjugation of a Drug to this compound

This protocol describes the conjugation of a drug containing a suitable reactive group (e.g., an activated ester) to the oxyamine of the linker.

  • Reagent Preparation: Dissolve the drug and a 1.2-fold molar excess of this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Add a suitable coupling agent if necessary (e.g., for a carboxylic acid-containing drug). Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Purify the drug-linker conjugate by flash chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.

Protocol 3: Assembly and Characterization of the ADC

  • Conjugation: To the ketone-modified antibody in PBS, pH 6.5-7.0, add a 5 to 10-fold molar excess of the purified drug-TCO-PEG3-oxyamine conjugate. The reaction is catalyzed by aniline or aniline derivatives at a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction at room temperature or 37°C for 16-24 hours.

  • Purification: Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or protein A chromatography.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC)-HPLC or reverse-phase (RP)-HPLC coupled with mass spectrometry.

    • Purity and Aggregation: Assess the purity and extent of aggregation by SEC-HPLC.

    • In Vitro Cytotoxicity: Evaluate the potency and specificity of the ADC using cell viability assays (e.g., MTT or XTT) on antigen-positive and antigen-negative cell lines.

Illustrative Quantitative Data for ADC Characterization
ParameterMethodIllustrative ResultReference
Drug-to-Antibody Ratio (DAR) HIC-HPLCAverage DAR of 3.8
Purity SEC-HPLC>95% monomer
In Vitro Cytotoxicity (IC₅₀) MTT Assay15 nM (Antigen-positive cells)
>1000 nM (Antigen-negative cells)

Application 2: Targeted Nanoparticle Drug Delivery Systems

This compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, or inorganic nanoparticles) for targeted drug delivery.

Workflow for Nanoparticle Functionalization

NP_Workflow cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Drug-Linker Assembly cluster_3 Step 4: Final Assembly Nanoparticle Nanoparticle (e.g., with surface amines) Tz_NP Tetrazine-functionalized Nanoparticle Nanoparticle->Tz_NP Amide Coupling Tz_Linker Tetrazine-PEG-COOH Tz_Linker->Tz_NP Targeted_NP Targeted Drug-loaded Nanoparticle Tz_NP->Targeted_NP TCO-Tetrazine Click Chemistry Drug_Payload Drug Payload Drug_TCO Drug-TCO Conjugate Drug_Payload->Drug_TCO Oxime Ligation TCO_Linker This compound TCO_Linker->Drug_TCO Drug_TCO->Targeted_NP

Nanoparticle functionalization workflow.
Experimental Protocols

Protocol 4: Preparation of Tetrazine-Functionalized Nanoparticles

This protocol describes the modification of amine-functionalized nanoparticles with a tetrazine-PEG-COOH linker.

  • Activation of Tetrazine Linker: Dissolve a tetrazine-PEG-COOH linker in anhydrous DMF. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to activate the carboxylic acid. Stir for 1-4 hours at room temperature.

  • Nanoparticle Suspension: Disperse amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

  • Conjugation: Add the activated tetrazine-NHS ester solution to the nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the tetrazine-functionalized nanoparticles by centrifugation and washing, or by dialysis to remove unreacted linker.

Protocol 5: Bioorthogonal Ligation of Drug-TCO to Nanoparticles

  • Dispersion: Disperse the tetrazine-functionalized nanoparticles in a reaction buffer (e.g., PBS, pH 7.4).

  • Click Reaction: Add a solution of the this compound-drug conjugate (prepared as in Protocol 2) to the nanoparticle dispersion. A slight molar excess of the TCO-conjugate can be used.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520 nm.

  • Purification: Purify the final drug-loaded nanoparticles by centrifugation, dialysis, or SEC.

Illustrative Quantitative Data for Nanoparticle Characterization
ParameterMethodIllustrative ResultReference
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)120 nm
Surface Charge (Zeta Potential) DLS-15 mV
Drug Loading Content UV-Vis Spectroscopy or HPLC5% (w/w)
Conjugation Efficiency Fluorimetry (using a fluorescent TCO-drug)>90%

Application 3: Proteolysis-Targeting Chimeras (PROTACs)

This compound can serve as a versatile linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Workflow for PROTAC Assembly

PROTAC_Workflow cluster_0 Step 1: Ligand Functionalization cluster_1 Step 2: PROTAC Assembly E3_Ligand E3 Ligase Ligand (with Tetrazine) Intermediate E3 Ligand-Tz-TCO-PEG3-Oxyamine E3_Ligand->Intermediate TCO-Tetrazine Ligation Target_Ligand Target Protein Ligand (with Aldehyde) PROTAC Final PROTAC Target_Ligand->PROTAC TCO_Linker This compound TCO_Linker->Intermediate Intermediate->PROTAC Oxime Ligation

PROTAC assembly workflow.
Experimental Protocol

Protocol 6: Modular PROTAC Synthesis

  • Synthesis of Functionalized Ligands: Synthesize or obtain the target protein ligand functionalized with an aldehyde or ketone, and the E3 ligase ligand functionalized with a tetrazine.

  • First Ligation (TCO-Tetrazine): React the tetrazine-functionalized E3 ligase ligand with a slight molar excess of this compound in a suitable solvent (e.g., DMF/PBS). Monitor the reaction by LC-MS. Purify the intermediate product.

  • Second Ligation (Oxime Formation): React the purified intermediate with the aldehyde/ketone-functionalized target protein ligand in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5) with an aniline catalyst.

  • Purification and Characterization: Purify the final PROTAC by preparative HPLC and characterize its structure and purity by NMR and high-resolution mass spectrometry.

  • Biological Evaluation: Assess the ability of the PROTAC to induce the degradation of the target protein using Western blotting or in-cell target engagement assays.

Illustrative Quantitative Data for PROTAC Evaluation
ParameterMethodIllustrative ResultReference
Target Protein Degradation (DC₅₀) Western Blot50 nM
Ternary Complex Formation (K_D) Biophysical Assay (e.g., SPR, ITC)100 nM
Cellular Permeability PAMPA AssayModerate to High

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the construction of highly advanced and modular drug delivery systems. Its unique combination of bioorthogonal TCO-tetrazine click chemistry and chemoselective oxime ligation provides researchers with a robust toolkit for developing next-generation therapeutics such as site-specific ADCs, targeted nanoparticles, and PROTACs. The detailed protocols and illustrative data presented here serve as a guide for the successful application of this compound in cutting-edge drug delivery research.

References

Application Notes and Protocols for Bioconjugation using TCO-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-oxyamine is a versatile, heterobifunctional crosslinker designed for advanced bioconjugation applications. This reagent incorporates two distinct reactive functionalities: a trans-cyclooctene (TCO) group and an oxyamine group, separated by a hydrophilic three-unit polyethylene glycol (PEG3) spacer. This unique architecture enables a dual-pronged approach to bioconjugation, allowing for the sequential or orthogonal ligation of different biomolecules.

The TCO moiety reacts with exceptional speed and selectivity with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click chemistry".[1][2] This reaction is characterized by its rapid kinetics and the absence of a need for cytotoxic catalysts, making it ideal for applications in complex biological media and live-cell studies.[1][3]

The oxyamine group provides a chemoselective handle for reaction with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.[4] This ligation is highly efficient under mild acidic to neutral conditions and offers a robust method for conjugating to biomolecules that have been engineered or chemically modified to contain a carbonyl group.

The integrated PEG3 spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous buffers, reduces steric hindrance, and can help to minimize aggregation of labeled biomolecules. These properties make this compound an invaluable tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), imaging agents, and other complex biomolecular constructs.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC19H35N3O7
Molecular Weight417.50 g/mol
Purity>90% to ≥98%
Physical FormColorless oil
SolubilitySoluble in DMSO, DMF, DCM, THF, acetonitrile
StorageStore at -20°C, protected from light and moisture
Table 2: Reaction Kinetics and Conditions for TCO-Tetrazine Ligation
ParameterValueConditionsReference(s)
Second-Order Rate Constant (k)1 - 1 x 10^6 M⁻¹s⁻¹General range
> 800 M⁻¹s⁻¹General
~2000 M⁻¹s⁻¹Dipyridal tetrazine and TCO
Reaction pH6.0 - 9.0PBS buffer
Reaction TemperatureRoom Temperature or 4°C
Reaction Time30 minutes - 2 hoursDependent on concentration and reactants
Table 3: Reaction Conditions for Oxime Ligation
ParameterValueConditionsReference(s)
Reaction pH4.5 - 7.5Acetate or Phosphate buffer
Catalyst (optional)Aniline or its derivativesCan accelerate the reaction
Reaction TemperatureRoom Temperature or 4°C
Reaction Time2 - 24 hoursDependent on reactants and catalyst
Molar Excess of Aminooxy Reagent10 - 50 foldRecommended for efficient conjugation

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using this compound

This protocol describes the sequential conjugation of two different molecules (Molecule A and Molecule B) using this compound. In the first step, the oxyamine group of the linker is reacted with an aldehyde- or ketone-containing molecule (Molecule A). In the second step, the TCO group of the resulting conjugate is reacted with a tetrazine-functionalized molecule (Molecule B).

Step 1: Oxime Ligation of this compound with an Aldehyde-Containing Molecule (Molecule A)

Materials:

  • This compound

  • Aldehyde- or ketone-functionalized Molecule A (e.g., a protein with an engineered formylglycine or an oxidized glycoprotein)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5 or 100 mM Phosphate Buffer, pH 6.5-7.5

  • Anhydrous DMSO or DMF

  • Quenching reagent (optional, e.g., acetone)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Dissolve the aldehyde-functionalized Molecule A in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of Molecule A.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. For temperature-sensitive molecules, the reaction can be performed at 4°C for 12-24 hours.

    • The reaction progress can be monitored by analytical techniques such as LC-MS to observe the formation of the desired conjugate.

  • Quenching (Optional):

    • To consume any unreacted this compound, a small amount of a simple aldehyde (e.g., acetone) can be added and incubated for an additional 30 minutes.

  • Purification:

    • Purify the this compound-Molecule A conjugate from excess linker and quenching reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Characterize the purified conjugate by mass spectrometry to confirm the successful ligation.

    • Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.

Step 2: TCO-Tetrazine Ligation of the Purified Conjugate with a Tetrazine-Functionalized Molecule (Molecule B)

Materials:

  • Purified this compound-Molecule A conjugate from Step 1

  • Tetrazine-functionalized Molecule B (e.g., a tetrazine-labeled antibody or fluorescent probe)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the tetrazine-functionalized Molecule B in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Ensure the purified this compound-Molecule A conjugate is in the appropriate reaction buffer (PBS, pH 7.4).

  • Conjugation Reaction:

    • Add a 1.1- to 2-fold molar excess of the tetrazine-functionalized Molecule B to the solution of the this compound-Molecule A conjugate.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the final bioconjugate (Molecule A-TCO-PEG3-oxyamine-Molecule B) from any unreacted components using SEC-HPLC.

  • Characterization and Storage:

    • Characterize the final conjugate using techniques such as SDS-PAGE (for proteins, to observe a band shift), mass spectrometry, and functional assays.

    • Store the final conjugate under appropriate conditions for the specific biomolecules involved.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: TCO-Tetrazine Ligation TCO_linker This compound Mix_1 Mix & Incubate (pH 4.5-7.5, RT or 4°C) TCO_linker->Mix_1 Molecule_A Aldehyde-Molecule A Molecule_A->Mix_1 Purify_1 Purification (SEC/Dialysis) Mix_1->Purify_1 Intermediate This compound-Molecule A Purify_1->Intermediate Mix_2 Mix & Incubate (PBS, pH 7.4, RT) Intermediate->Mix_2 Molecule_B Tetrazine-Molecule B Molecule_B->Mix_2 Purify_2 Purification (SEC-HPLC) Mix_2->Purify_2 Final_Product Final Bioconjugate (A-Linker-B) Purify_2->Final_Product

Caption: Experimental workflow for a two-step bioconjugation using this compound.

Application Example: Targeting the KRAS Signaling Pathway with a PROTAC

Bioconjugates synthesized using this compound can be employed as PROTACs to induce the degradation of specific target proteins. For example, a PROTAC targeting the oncogenic KRAS G12C mutant can be constructed by linking a KRAS G12C binding ligand to an E3 ubiquitin ligase ligand (e.g., for VHL or Cereblon) via the this compound linker. This PROTAC facilitates the formation of a ternary complex between KRAS G12C and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12C, thereby inhibiting downstream oncogenic signaling.

protac_mechanism cluster_cellular_machinery Cellular Environment cluster_signaling Downstream Signaling PROTAC KRAS G12C PROTAC (with this compound linker) KRAS KRAS G12C (Target Protein) PROTAC->KRAS Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits Proteasome Proteasome KRAS->Proteasome Degraded by RAF RAF KRAS->RAF Activates E3_Ligase->KRAS Ubiquitinates Proteasome->KRAS Releases degraded peptides Ub Ubiquitin Ub->E3_Ligase MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of a PROTAC targeting KRAS G12C for proteasomal degradation.

Application Example: EGFR-Targeted Antibody-Drug Conjugate (ADC)

An antibody targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers, can be conjugated to a potent cytotoxic drug using this compound. For instance, an EGFR-targeting antibody can be functionalized with a tetrazine, and a cytotoxic drug can be modified with an aldehyde. This compound can then link these two components. The resulting ADC would selectively bind to EGFR-expressing cancer cells, be internalized, and release the cytotoxic payload, leading to targeted cell death while minimizing systemic toxicity.

adc_egfr_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_signaling EGFR Signaling Cascade ADC EGFR ADC (with this compound linker) EGFR EGFR ADC->EGFR Binds Endosome Endosome EGFR->Endosome Internalization PI3K PI3K EGFR->PI3K Activates Lysosome Lysosome Endosome->Lysosome Fusion Drug Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Mechanism of an EGFR-targeted ADC leading to apoptosis.

References

Application Notes and Protocols: TCO-PEG3-oxyamine for Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of biomaterials is a critical strategy for enhancing their biocompatibility, reducing non-specific protein adsorption, and enabling the targeted immobilization of bioactive molecules. TCO-PEG3-oxyamine is a heterobifunctional linker that has emerged as a powerful tool for achieving these goals. This molecule features a trans-cyclooctene (TCO) group for rapid and specific bioorthogonal ligation with tetrazine-modified molecules, and an oxyamine group for covalent attachment to aldehyde or ketone functionalities on a biomaterial surface. The inclusion of a polyethylene glycol (PEG) spacer enhances hydrophilicity and reduces steric hindrance, further improving the anti-fouling properties of the modified surface.

These application notes provide a comprehensive overview of the use of this compound for biomaterial surface modification, including detailed experimental protocols and representative quantitative data.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of biomaterial surfaces before and after modification with PEG-based linkers. While specific values for this compound may vary depending on the substrate and experimental conditions, these data provide a representative illustration of the expected outcomes.

Table 1: Surface Wettability Assessment by Water Contact Angle Measurement

Surface TypeWater Contact Angle (°)Reference
Unmodified Titanium85.2 ± 3.1Fictionalized Data
This compound Modified Titanium35.7 ± 2.5Fictionalized Data
Unmodified Polystyrene92.5 ± 4.2Fictionalized Data
This compound Modified Polystyrene41.3 ± 3.8Fictionalized Data

Table 2: Surface Elemental Composition by X-Ray Photoelectron Spectroscopy (XPS)

Surface TypeC 1s (%)O 1s (%)N 1s (%)Si 2p (%)
Unmodified Silicon Wafer15.245.8-39.0
This compound Modified Silicon Wafer65.725.33.15.9

Table 3: Surface Roughness Evaluation by Atomic Force Microscopy (AFM)

Surface TypeAverage Roughness (Ra, nm)
Unmodified Glass Coverslip0.8 ± 0.2
This compound Modified Glass Coverslip1.5 ± 0.3

Table 4: Quantification of Non-Specific Protein Adsorption

Surface TypeAdsorbed Bovine Serum Albumin (ng/cm²)Percent Reduction (%)
Unmodified Tissue Culture Polystyrene350 ± 25-
This compound Modified Tissue Culture Polystyrene35 ± 890%

Table 5: In Vitro Cell Viability on Modified Surfaces

Surface TypeCell Viability (%) after 24h
Control (Cell Culture Plastic)100
Unmodified Biomaterial95 ± 5
This compound Modified Biomaterial98 ± 3

Experimental Protocols

Herein, we provide detailed methodologies for the key experiments involved in the surface modification of biomaterials with this compound and the subsequent characterization and biological evaluation.

Protocol 1: Surface Modification of a Biomaterial with this compound

This protocol describes a general two-step procedure for the covalent immobilization of this compound onto a biomaterial surface containing aldehyde or ketone groups.

Materials:

  • Biomaterial substrate (e.g., aldehyde-functionalized glass slide, plasma-treated polymer)

  • This compound

  • Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer: Aniline buffer (0.1 M Aniline in PBS, pH 6.0)

  • Nitrogen or Argon gas

  • Orbital shaker

Procedure:

  • Surface Preparation:

    • Ensure the biomaterial surface is clean and dry. If necessary, pre-treat the surface to introduce aldehyde or ketone groups (e.g., via plasma treatment or chemical oxidation).

  • This compound Solution Preparation:

    • Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled glove bag), dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Surface Modification Reaction:

    • Place the prepared biomaterial substrate in a suitable reaction vessel.

    • Add the this compound solution to the reaction vessel, ensuring the entire surface of the biomaterial is covered.

    • Add an equal volume of reaction buffer (Aniline buffer, pH 6.0) to the vessel.

    • Incubate the reaction mixture on an orbital shaker at room temperature for 2-4 hours.

  • Washing:

    • After incubation, remove the substrate from the reaction solution.

    • Wash the surface thoroughly with DMF or DMSO to remove any unreacted this compound.

    • Subsequently, wash the surface extensively with PBS (3 x 5 minutes).

    • Finally, rinse with deionized water and dry under a gentle stream of nitrogen.

  • Storage:

    • Store the this compound modified biomaterial in a desiccated, dark environment at 4°C until further use.

Protocol 2: Bioorthogonal Immobilization of a Tetrazine-Labeled Molecule

This protocol outlines the procedure for immobilizing a tetrazine-functionalized molecule (e.g., a peptide, protein, or fluorescent dye) onto the TCO-modified surface.

Materials:

  • This compound modified biomaterial substrate

  • Tetrazine-labeled molecule of interest

  • Reaction buffer: PBS, pH 7.4

  • Orbital shaker

Procedure:

  • Prepare Tetrazine-Molecule Solution:

    • Dissolve the tetrazine-labeled molecule in PBS to the desired concentration (typically in the low millimolar to micromolar range).

  • Immobilization Reaction:

    • Place the TCO-modified substrate in a reaction vessel.

    • Add the tetrazine-molecule solution, ensuring the surface is fully covered.

    • Incubate on an orbital shaker at room temperature for 30-60 minutes. The reaction is typically very fast.

  • Washing:

    • Remove the substrate and wash thoroughly with PBS to remove any unbound tetrazine-labeled molecules.

    • Rinse with deionized water and dry under a gentle stream of nitrogen.

  • Analysis:

    • The surface is now ready for analysis or further biological experiments.

Surface Characterization Protocols

Protocol 3: Water Contact Angle Measurement

Purpose: To assess the change in surface hydrophilicity after modification.

Instrument: Contact angle goniometer.

Procedure:

  • Place the unmodified or modified biomaterial substrate on the sample stage.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.

  • Perform measurements at multiple locations on the surface and calculate the average contact angle.

Protocol 4: X-Ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition of the surface and confirm the presence of the this compound linker.

Instrument: XPS spectrometer.

Procedure:

  • Mount the sample on the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum analysis chamber.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, Si 2p) to determine their chemical states and relative concentrations.

  • Analyze the high-resolution C 1s spectrum for the characteristic C-O-C peak of the PEG linker and the N 1s spectrum for the nitrogen in the oxyamine and TCO groups.

Protocol 5: Atomic Force Microscopy (AFM)

Purpose: To visualize the surface topography and quantify surface roughness.

Instrument: Atomic Force Microscope.

Procedure:

  • Mount the sample onto an AFM sample puck using double-sided adhesive.

  • Select an appropriate AFM cantilever (e.g., a silicon nitride tip for imaging in air).

  • Engage the tip with the sample surface.

  • Scan the desired area of the surface in tapping mode to obtain a topographical image.

  • Use the instrument's software to analyze the image and calculate the average surface roughness (Ra).

Biological Evaluation Protocols

Protocol 6: Non-Specific Protein Adsorption Assay (BCA Assay)

Purpose: To quantify the amount of non-specific protein adsorption on the modified surface.

Materials:

  • Unmodified and this compound modified biomaterial substrates

  • Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS)

  • Bicinchoninic Acid (BCA) Protein Assay Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Place the substrates in a multi-well plate.

  • Add the BSA solution to each well, ensuring the surfaces are completely covered.

  • Incubate at 37°C for 1 hour.

  • Remove the BSA solution and wash the substrates thoroughly with PBS (3 x 5 minutes) to remove any unbound protein.

  • Prepare the BCA working reagent according to the manufacturer's instructions.

  • Add the BCA working reagent to each well containing a substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Transfer the solution from each well to a new 96-well plate.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of BSA.

  • Calculate the amount of adsorbed protein on each surface by comparing the absorbance values to the standard curve.

Protocol 7: Cell Viability Assay (MTT Assay)

Purpose: To assess the cytotoxicity of the modified biomaterial surface.

Materials:

  • Unmodified and this compound modified biomaterial substrates sterilized by an appropriate method (e.g., UV irradiation or ethanol washing).

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Place the sterile substrates into the wells of a 96-well plate.

  • Seed cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/well).

  • Culture the cells in a CO₂ incubator at 37°C for the desired time period (e.g., 24 hours).

  • After the incubation period, carefully remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the control cells grown on standard tissue culture plastic.

Visualizations

G cluster_prep Surface Preparation cluster_mod Surface Modification cluster_immob Bio-orthogonal Immobilization Biomaterial Biomaterial Substrate Aldehyde Aldehyde/Ketone Functionalization Biomaterial->Aldehyde e.g., Plasma Treatment Reaction1 Oxime Ligation Aldehyde->Reaction1 TCO_Linker This compound TCO_Linker->Reaction1 TCO_Surface TCO-Modified Surface Reaction1->TCO_Surface Reaction2 Inverse Electron Demand Diels-Alder Cycloaddition TCO_Surface->Reaction2 Tetrazine_Molecule Tetrazine-Labeled Molecule Tetrazine_Molecule->Reaction2 Functionalized_Surface Functionalized Surface Reaction2->Functionalized_Surface

Caption: Workflow for biomaterial surface modification.

G Start Start Modify Modify Surface with This compound Start->Modify Characterize Surface Characterization Modify->Characterize WCA Contact Angle Characterize->WCA XPS XPS Characterize->XPS AFM AFM Characterize->AFM Evaluate Biological Evaluation WCA->Evaluate XPS->Evaluate AFM->Evaluate Protein Protein Adsorption (BCA Assay) Evaluate->Protein Viability Cell Viability (MTT Assay) Evaluate->Viability End End Protein->End Viability->End

Caption: Experimental workflow for surface characterization.

TCO-PEG3-Oxyamine: In-Depth Application Notes and Protocols for Advanced Proteomics and Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-Oxyamine is a versatile, heterobifunctional linker that is becoming increasingly valuable in the fields of proteomics and protein analysis. This reagent incorporates two distinct reactive moieties: a trans-cyclooctene (TCO) group and an oxyamine group, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique architecture enables a powerful, two-step sequential or orthogonal labeling strategy for biomolecules.

The TCO group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native cellular processes.[4][5] The oxyamine group readily and specifically reacts with aldehyde or ketone functionalities to form a stable oxime bond. The integrated PEG3 spacer enhances the solubility of the linker and the resulting conjugates, while also minimizing steric hindrance.

These characteristics make this compound an ideal tool for a range of applications in proteomics and protein analysis, including:

  • Site-specific protein and antibody modification: Enabling the precise attachment of probes, tags, or therapeutic payloads.

  • Development of Antibody-Drug Conjugates (ADCs) and PROTACs: Facilitating the construction of these complex therapeutic modalities.

  • Enrichment and identification of specific protein populations: Such as glycoproteins, for subsequent mass spectrometry analysis.

  • Creation of imaging probes and drug delivery systems: Allowing for the targeted visualization and delivery of molecules of interest.

This document provides detailed application notes and experimental protocols for the use of this compound in proteomics and protein analysis, with a focus on quantitative data and clear, reproducible methodologies.

Chemical Properties and Specifications

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₉H₃₅N₃O₇
Molecular Weight 417.50 g/mol
Purity ≥98%
Physical Form Colorless oil
Solubility DMSO, DMF, DCM, THF, Acetonitrile
Storage Conditions -20°C, protected from light

Reaction Kinetics

The utility of this compound in proteomics is largely defined by the rapid and specific nature of the TCO-tetrazine ligation. This bioorthogonal reaction is one of the fastest currently available to chemists.

Reaction ParametersValueReference
Second-order rate constant (TCO-tetrazine) Up to 10⁵ M⁻¹s⁻¹
Typical reaction time for conjugation 30 minutes or less

Experimental Protocols

Protocol 1: Two-Step Labeling and Enrichment of Glycoproteins from a Complex Proteome

This protocol outlines a general workflow for the selective enrichment of glycoproteins from a cell lysate using this compound, followed by the attachment of a biotin tag for affinity purification and subsequent mass spectrometry analysis.

Workflow Overview:

G cluster_0 Step 1: Glycoprotein Oxidation & Oxyamine Labeling cluster_1 Step 2: Bioorthogonal Tagging cluster_2 Step 3: Enrichment & Analysis A Cell Lysate B Periodate Oxidation (Generates Aldehydes on Glycans) A->B C Labeling with This compound B->C D TCO-Labeled Proteome C->D E Click Reaction with Tetrazine-Biotin D->E F Biotinylated Glycoproteins E->F G Streptavidin Affinity Purification F->G H On-Bead Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I

A high-level workflow for glycoprotein enrichment and analysis.

Materials:

  • Cell lysate

  • Sodium periodate

  • This compound (dissolved in anhydrous DMSO)

  • Tetrazine-biotin conjugate (dissolved in anhydrous DMSO)

  • Streptavidin-coated magnetic beads

  • Protease (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Glycoprotein Oxidation:

    • Thaw the cell lysate on ice.

    • To selectively generate aldehyde groups on sialic acid residues of glycoproteins, treat the lysate with a final concentration of 1-2 mM sodium periodate.

    • Incubate on ice for 20-30 minutes in the dark.

    • Quench the reaction by adding a final concentration of 10 mM glycerol and incubate for a further 10 minutes on ice.

    • Remove excess periodate and glycerol by buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Oxyamine Labeling:

    • To the oxidized and buffer-exchanged lysate, add this compound to a final concentration of 100-500 µM.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

    • Remove excess this compound by buffer exchange.

  • Bioorthogonal Biotinylation:

    • To the TCO-labeled proteome, add a tetrazine-biotin conjugate to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

  • Enrichment of Labeled Glycoproteins:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated glycoproteins.

    • Wash the beads extensively with a series of buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, and PBS) to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using a suitable protease (e.g., trypsin) overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • The data can be analyzed using standard proteomics software, ensuring to include the mass modification of the reacted this compound-tetrazine linker on the relevant amino acid residues in the database search.

Protocol 2: Site-Specific Labeling of a Purified Protein

This protocol describes the labeling of a purified protein that has been engineered to contain a specific aldehyde or ketone group, and a subsequent click reaction to a tetrazine-functionalized fluorophore for visualization.

Workflow Overview:

G A Purified Protein with Aldehyde/Ketone Site B Reaction with This compound A->B C TCO-Labeled Protein B->C D Click Reaction with Tetrazine-Fluorophore C->D E Fluorescently Labeled Protein D->E F Analysis (e.g., SDS-PAGE, Fluorescence Imaging) E->F

Workflow for site-specific protein labeling and visualization.

Materials:

  • Purified protein with an accessible aldehyde or ketone group

  • This compound (dissolved in anhydrous DMSO)

  • Tetrazine-fluorophore conjugate (dissolved in anhydrous DMSO)

  • Reaction buffer (e.g., PBS, pH 6.0-7.4)

Procedure:

  • Oxyamine Ligation:

    • Dissolve the purified protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • Add a 10-50 fold molar excess of this compound to the protein solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Remove excess this compound using a desalting column or dialysis.

  • TCO-Tetrazine Click Reaction:

    • To the purified TCO-labeled protein, add a 1.5-5 fold molar excess of the tetrazine-fluorophore conjugate.

    • Incubate for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Analysis:

    • The fluorescently labeled protein can be analyzed by various methods, including SDS-PAGE with in-gel fluorescence scanning, or fluorescence spectroscopy.

Data Analysis Considerations for Mass Spectrometry

When analyzing peptides modified with this compound by mass spectrometry, it is crucial to account for the mass of the linker and any attached reporter molecules in the database search parameters. The fragmentation of the PEG linker can sometimes complicate spectral interpretation, and specialized data analysis software or manual validation may be necessary for confident identification of modified peptides.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient oxidation of glycoproteins.Optimize periodate concentration and reaction time. Ensure the reaction is performed in the dark and on ice.
Incomplete oxyamine or TCO-tetrazine reaction.Increase the molar excess of the labeling reagents. Optimize reaction time and pH. Ensure the freshness and proper storage of the reagents.
High Background/Non-specific Binding Insufficient washing during enrichment.Increase the number and stringency of wash steps. Include detergents (e.g., Tween-20, SDS) in the wash buffers.
Non-specific binding of reagents to proteins or beads.Perform a negative control experiment without the initial oxidation step to assess non-specific binding. Consider using a blocking agent.
Poor Recovery After Enrichment Inefficient capture by streptavidin beads.Ensure the biotin-tetrazine conjugate is of high quality. Optimize the incubation time with the beads.
Inefficient elution/digestion from beads.Optimize the on-bead digestion protocol. Consider alternative elution methods if compatible with downstream analysis.

Conclusion

This compound is a powerful and versatile tool for researchers in proteomics and protein analysis. Its dual-functional nature allows for sophisticated experimental designs for the specific labeling, enrichment, and identification of proteins from complex mixtures. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in a variety of proteomics workflows. As with any chemical biology technique, optimization of the reaction conditions for the specific biological system under investigation is key to achieving the best results.

References

Troubleshooting & Optimization

Technical Support Center: TCO-PEG3-Oxyamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG3-Oxyamine. It is designed to help optimize reaction conditions and resolve common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker used in bioconjugation and chemical biology.[1][2] It contains two distinct reactive groups:

  • A trans-cyclooctene (TCO) group, which reacts with tetrazines via an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3][4]

  • An oxyamine group, which selectively reacts with aldehydes and ketones to form stable oxime linkages.

These two reactive ends are separated by a hydrophilic 3-unit polyethylene glycol (PEG3) spacer, which enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance. Its primary applications include site-specific modification of proteins and peptides, development of antibody-drug conjugates (ADCs), construction of imaging probes, and creating complex biomolecular structures.

Q2: What makes the TCO-tetrazine reaction so useful for bioconjugation?

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. This rapid kinetic profile allows for efficient conjugation even at low biomolecule concentrations (e.g., 5 µM) in 30-60 minutes. The reaction is highly specific, occurs under mild physiological conditions (pH 6-9, room temperature) without needing a cytotoxic copper catalyst, and forms a stable, irreversible bond.

Q3: What are the optimal conditions for the oxyamine-aldehyde/ketone reaction?

The formation of an oxime bond between an oxyamine and an aldehyde or ketone is reversible and catalyzed by acid. The reaction rate is generally greatest at a pH of approximately 5. At significantly lower pH, the oxyamine becomes protonated and non-nucleophilic, while at higher pH, the acid catalysis is insufficient. Aniline can also be used as a catalyst to enhance the rate and yield of oxime formation.

Q4: Can I perform a one-pot reaction with both the TCO and oxyamine groups?

Performing a one-pot, dual conjugation is challenging due to the differing optimal pH requirements for the two reactions. The TCO-tetrazine reaction is efficient at physiological pH (7-9), whereas the oxime ligation is optimal in a mildly acidic environment (pH ~5). A sequential, two-step conjugation is the recommended approach. Typically, the oxime ligation is performed first, followed by purification of the intermediate before proceeding with the TCO-tetrazine ligation.

Q5: How should I store this compound?

For optimal stability, this compound should be stored at -20°C, protected from light and moisture. It is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and to avoid repeated freeze-thaw cycles. Due to the potential for the TCO group to isomerize into its unreactive cis-cyclooctene (CCO) form, long-term storage of TCO-containing reagents is generally not recommended.

Reaction Mechanisms and Workflow

The dual functionality of this compound allows for two independent, orthogonal conjugation reactions.

G cluster_0 TCO-Tetrazine Ligation (iEDDA) cluster_1 Oxime Ligation TCO This compound Product1 Stable Dihydropyridazine + N₂ Gas TCO->Product1 k ~10³-10⁵ M⁻¹s⁻¹ Physiological pH Tetrazine Tetrazine-Molecule A Tetrazine->Product1 Oxyamine This compound Product2 Stable Oxime Bond Oxyamine->Product2 Acid-Catalyzed Optimal pH ~5 Carbonyl Aldehyde/Ketone-Molecule B Carbonyl->Product2

Caption: Orthogonal reaction pathways for this compound.

A typical experimental approach involves a sequential reaction scheme to ensure optimal yield and purity.

workflow prep Reagent Preparation 1. Dissolve this compound in anhydrous DMSO. 2. Prepare Molecule A (Aldehyde/Ketone) in buffer. step1 Step 1: Oxime Ligation - Combine reagents. - Incubate at pH ~5, RT. prep->step1 purify1 Purification Remove excess reagents via dialysis, spin desalting, or HPLC. step1->purify1 step2 Step 2: TCO-Tetrazine Ligation - Add Molecule B (Tetrazine). - Incubate at pH 7.4, RT, 30-60 min. purify1->step2 purify2 Final Purification Isolate the final conjugate. step2->purify2 analyze Analysis Confirm conjugation via SDS-PAGE, Mass Spectrometry, etc. purify2->analyze

Caption: General experimental workflow for a two-step conjugation.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is the most common issue and can arise from several factors related to either the TCO-tetrazine or the oxyamine reaction.

troubleshoot start Low / No Conjugation Yield q_which_step Which reaction step failed? start->q_which_step tco_path TCO-Tetrazine Ligation q_which_step->tco_path TCO oxy_path Oxime Ligation q_which_step->oxy_path Oxyamine q_tco_stability Was TCO reagent stored properly? (-20°C, dry, dark) tco_path->q_tco_stability sol_tco_storage Solution: Use fresh reagent. Avoid long-term storage. q_tco_stability->sol_tco_storage No q_tco_buffer Does buffer contain thiols (DTT)? q_tco_stability->q_tco_buffer Yes sol_tco_buffer Solution: Remove thiols. Thiols can inactivate TCO. q_tco_buffer->sol_tco_buffer Yes q_oxy_ph Was reaction pH optimal (~5)? oxy_path->q_oxy_ph sol_oxy_ph Solution: Adjust pH to 4.5-5.5. Use a non-amine buffer (e.g., MES). q_oxy_ph->sol_oxy_ph No q_carbonyl Is the aldehyde/ketone accessible? Was it freshly generated? q_oxy_ph->q_carbonyl Yes sol_carbonyl Solution: Confirm carbonyl presence. Periodate oxidation products can be unstable. q_carbonyl->sol_carbonyl No

Caption: Troubleshooting decision tree for low conjugation yield.

Q: My TCO-tetrazine reaction is inefficient, even with fresh reagent. What could be the issue? A:

  • Presence of Thiols: TCO is known to undergo thiol-catalyzed isomerization to the unreactive cis-cyclooctene. Ensure that buffers are free of thiol-containing reagents like DTT or β-mercaptoethanol.

  • Steric Hindrance: Although the PEG3 spacer helps, conjugating very large biomolecules can still present steric challenges. Try increasing the molar excess of the smaller conjugation partner or increasing the incubation time.

  • Hydrophobicity: The TCO group is hydrophobic. If your biomolecule is prone to aggregation, this can reduce conjugation efficiency. The PEG linker mitigates this, but using a low percentage of an organic co-solvent (e.g., <10% DMSO) may help if your protein can tolerate it.

Q: I am seeing a precipitate form during my reaction. How can I prevent this? A: Precipitation is often due to the low aqueous solubility of the TCO reagent itself or aggregation of the labeled protein.

  • Reagent Concentration: Prepare a concentrated stock of this compound in anhydrous DMSO or DMF and add it to the aqueous reaction buffer in a small volume to avoid high local concentrations.

  • Organic Co-solvent: For proteins that can tolerate it, including up to 10% DMSO or DMF in the final reaction volume can prevent precipitation.

  • Protein Concentration: Working at very high protein concentrations can sometimes lead to aggregation upon labeling. Try optimizing the protein concentration.

Data and Protocols

Table 1: Recommended Reaction Conditions
ParameterTCO-Tetrazine LigationOxime Ligation (Oxyamine + Aldehyde/Ketone)
pH 6.5 - 9.0 (Optimal: 7.4)4.5 - 5.5 (Optimal: ~5)
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C)
Reaction Time 30 - 60 minutes1 - 4 hours (can be longer)
Solvent Aqueous buffers (e.g., PBS)Aqueous buffers (e.g., MES, Acetate)
Catalyst None required (catalyst-free)Aniline (optional, enhances rate)
Inhibitors Thiols (e.g., DTT)pH > 7, pH < 4
Table 2: Comparative Kinetics of Bioorthogonal Reactions
Reaction ChemistryDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
iEDDA trans-Cyclooctene (TCO) Tetrazine (Tz) ~800 - 30,000
SPAACCyclooctyne (e.g., DBCO)Azide~1
Oxime LigationAldehydeOxyamineVariable, generally slower than iEDDA
NHS Ester-AmineNHS EsterPrimary AmineVariable, generally slower

Experimental Protocols

Protocol 1: Two-Step Protein-Small Molecule Conjugation

This protocol describes the conjugation of an aldehyde-containing small molecule to a protein, followed by the reaction with a tetrazine-labeled payload.

Materials:

  • Protein of interest (in an amine-free buffer like MES or PBS)

  • This compound (dissolved in anhydrous DMSO)

  • Aldehyde-containing small molecule

  • Tetrazine-labeled payload (e.g., a fluorophore)

  • Reaction Buffer 1: 100 mM MES, 150 mM NaCl, pH 5.0

  • Reaction Buffer 2: 100 mM Phosphate, 150 mM NaCl, pH 7.4 (PBS)

  • Quenching Buffer: 1 M Glycine, pH 7.5

  • Spin desalting columns

Procedure:

Step 1: Oxime Ligation (Protein + this compound)

  • Prepare the protein solution at 1-5 mg/mL in Reaction Buffer 1.

  • Add a 20- to 50-fold molar excess of this compound (from DMSO stock) to the protein solution. The final concentration of DMSO should ideally be below 10%.

  • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted this compound using a spin desalting column equilibrated with Reaction Buffer 2 (PBS).

Step 2: TCO-Tetrazine Ligation

  • To the purified TCO-labeled protein from Step 1, add a 1.5- to 5-fold molar excess of the tetrazine-labeled payload.

  • Incubate for 30-60 minutes at room temperature.

  • (Optional) If the tetrazine reagent has a reactive group that could lead to side reactions (e.g., an NHS ester), quench the reaction by adding a quenching buffer.

  • Purify the final conjugate to remove any unreacted tetrazine payload using a spin desalting column or dialysis.

Step 3: Analysis

  • Analyze the starting protein, intermediate, and final conjugate by SDS-PAGE. A successful conjugation will show a shift to a higher molecular weight.

  • Confirm the identity and purity of the final conjugate using mass spectrometry.

Protocol 2: Generation of Aldehyde Groups on a Glycoprotein

This protocol details how to introduce aldehyde groups onto a glycoprotein using periodate oxidation, making it reactive towards the oxyamine group.

Materials:

  • Glycoprotein (e.g., an antibody) in PBS

  • Sodium meta-periodate (NaIO₄)

  • Glycerol

  • Spin desalting columns

Procedure:

  • Prepare a fresh solution of 100 mM sodium periodate in PBS. Protect from light.

  • Add a final concentration of 1-2 mM sodium periodate to the glycoprotein solution (1-10 mg/mL).

  • Incubate the reaction on ice in the dark for 20-30 minutes.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate on ice for 5 minutes.

  • Immediately remove the excess periodate and byproducts by buffer exchanging the oxidized glycoprotein into your desired reaction buffer (e.g., MES, pH 5.0 for subsequent oxime ligation) using a spin desalting column.

  • The resulting aldehyde-functionalized glycoprotein is now ready for reaction with this compound as described in Protocol 1, Step 1.

References

common problems in TCO-PEG3-oxyamine conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG3-oxyamine conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It contains two distinct reactive groups:

  • A trans-cyclooctene (TCO) group, which reacts with extreme speed and specificity with a tetrazine (Tz) moiety through an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[1]

  • An oxyamine group (-ONH2), which reacts with aldehydes and ketones to form a stable oxime bond.[2]

The two reactive ends are separated by a hydrophilic 3-unit polyethylene glycol (PEG3) spacer, which enhances solubility in aqueous buffers, reduces steric hindrance, and minimizes aggregation.[2] This linker is ideal for dual or orthogonal conjugation strategies, where two different molecules need to be linked to a central scaffold.[2]

Q2: What are the main advantages of using TCO-tetrazine ligation?

A2: The TCO-tetrazine reaction is a cornerstone of bioorthogonal chemistry due to several key advantages:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹. This allows for efficient conjugation even at very low concentrations.[3]

  • High Specificity and Bioorthogonality: The TCO and tetrazine groups are mutually reactive but do not interact with other functional groups typically found in biological systems.

  • Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (pH 6.5-7.5, room temperature) without the need for cytotoxic copper catalysts.

  • Stability: The resulting dihydropyridazine linkage is highly stable.

Q3: What are the key features of the oxyamine-aldehyde/ketone ligation?

A3: Oxime ligation offers several benefits for bioconjugation:

  • High Stability: The resulting oxime bond is significantly more stable against hydrolysis compared to other linkages like hydrazones, especially at physiological pH.

  • Chemoselectivity: The oxyamine group selectively reacts with aldehydes and ketones, which can be introduced site-specifically into biomolecules.

  • Tunable Reaction Rates: While the reaction can be slow at neutral pH, it can be accelerated by using a slightly acidic pH or by adding a nucleophilic catalyst, such as aniline.

Q4: Are the TCO-tetrazine and oxime ligation reactions orthogonal to each other?

A4: Yes, the TCO-tetrazine and oxime ligation reactions are considered bioorthogonal, meaning they can be performed in the same system without interfering with one another. The TCO group does not react with aldehydes, ketones, or the oxyamine group, and vice versa. Similarly, the tetrazine group is unreactive towards the components of the oxime ligation. This orthogonality allows for precise, sequential, or even one-pot dual conjugation strategies.

Troubleshooting Guide

Issue 1: Low or No Yield in the TCO-Tetrazine Conjugation Step
Possible CauseRecommended Solution
Degradation of the TCO group The TCO moiety can isomerize to the less reactive cis-cyclooctene (CCO) form, especially with improper storage or handling. Ensure the this compound reagent is stored at -20°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use freshly prepared solutions in anhydrous solvents like DMSO or DMF.
Instability of TCO in Reaction Buffer TCO groups can be sensitive to thiols (e.g., DTT) and certain metals. Avoid these substances in your reaction buffers. While generally stable, prolonged incubation at acidic pH should be tested for your specific construct.
Inactive Tetrazine Partner Confirm the integrity and reactivity of your tetrazine-functionalized molecule. If possible, verify its mass and purity using mass spectrometry or HPLC.
Steric Hindrance The PEG3 spacer is designed to minimize steric hindrance, but if you are conjugating large biomolecules, steric effects can still play a role. Consider using a linker with a longer PEG chain if this is suspected.
Insufficient Incubation Time or Temperature While the reaction is typically fast, low concentrations of reactants may require longer incubation times. Increase the incubation time from 1 hour to 2-4 hours. Gentle heating to 37°C can also increase the reaction rate.
Incorrect Stoichiometry The molar ratio of TCO to tetrazine can impact the yield. A slight excess (1.1 to 1.5-fold) of the less critical or more abundant component is often recommended to drive the reaction to completion.
Issue 2: Low or No Yield in the Oxime Ligation Step
Possible CauseRecommended Solution
Suboptimal pH The formation of an oxime bond is catalyzed by acid. The optimal pH is typically between 4.5 and 5.5. However, for many biomolecules, a compromise at a slightly acidic to neutral pH (6.0-7.0) is necessary to maintain their stability. Perform a pH optimization study for your specific system.
Slow Reaction Kinetics at Neutral pH At neutral pH, the reaction can be very slow. To accelerate the reaction, consider adding a nucleophilic catalyst. Aniline (10-100 mM) or its derivatives like p-phenylenediamine are commonly used.
Hydrolysis of the Oxime Bond While relatively stable, the oxime bond can hydrolyze under strongly acidic conditions. Ensure that the pH does not drop too low during the reaction or purification steps.
Inactive Aldehyde/Ketone Partner Verify the presence and reactivity of the carbonyl group on your target molecule. Aldehydes are generally more reactive than ketones.
Instability of the Oxyamine Group The oxyamine group is generally stable, but ensure that the this compound linker has been stored properly.
Issue 3: Formation of Aggregates or Precipitate
Possible CauseRecommended Solution
High Concentration of Organic Solvent This compound is often dissolved in DMSO or DMF. High concentrations of these solvents can cause proteins to precipitate. Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%).
Hydrophobicity of Conjugated Molecules The conjugated molecules themselves may be prone to aggregation. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your reaction and purification buffers.
High Protein Concentration Working with very high concentrations of proteins can lead to aggregation. A recommended concentration range is typically 1-5 mg/mL.

Experimental Protocols & Data

General Protocol for Sequential Dual Conjugation

This protocol describes a two-step sequential conjugation where a biomolecule containing an aldehyde or ketone is first reacted with the oxyamine group of this compound, followed by purification and subsequent reaction of the TCO group with a tetrazine-functionalized molecule.

Step 1: Oxime Ligation (Molecule A-CHO + this compound)

  • Reagent Preparation:

    • Dissolve your aldehyde or ketone-containing molecule (Molecule A-CHO) in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

  • Reaction Setup:

    • To your solution of Molecule A-CHO, add a 1.5 to 5-fold molar excess of the this compound stock solution.

    • If catalysis is required, add an aniline stock solution to a final concentration of 20-100 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 2-24 hours. The optimal time will depend on the reactivity of the carbonyl group and the pH. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Remove the excess this compound and catalyst using size-exclusion chromatography (SEC), dialysis, or another suitable purification method. This step is crucial to prevent unreacted this compound from reacting in the next step.

    • Characterize the purified mono-conjugated product (Molecule A-oxime-PEG3-TCO) by mass spectrometry to confirm successful conjugation.

Step 2: TCO-Tetrazine Ligation (Mono-conjugate + Molecule B-Tz)

  • Reagent Preparation:

    • Dissolve the purified Molecule A-oxime-PEG3-TCO in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of your tetrazine-functionalized molecule (Molecule B-Tz) in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • Add a 1.1 to 1.5-fold molar excess of Molecule B-Tz to the solution of the mono-conjugated intermediate.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Final Purification and Analysis:

    • Purify the final dual-conjugated product (Molecule A-oxime-PEG3-Tz-Molecule B) from any unreacted starting materials using SEC-HPLC.

    • Analyze the final product by SDS-PAGE (a shift in molecular weight should be observed for each conjugation step) and confirm the final mass by mass spectrometry.

Quantitative Data Summary

The following tables provide general guidelines for reaction conditions. Optimal conditions should be determined empirically for each specific application.

Table 1: Recommended Conditions for TCO-Tetrazine Ligation

ParameterRecommended RangeNotes
Molar Ratio 1.1 to 1.5-fold excess of tetrazineTo drive the reaction to completion.
pH 6.5 - 7.5The reaction is robust over a wider pH range, but this is optimal for most biomolecules.
Temperature Room Temperature (20-25°C) or 37°CReaction is very fast at room temperature. 37°C can be used for even faster kinetics.
Incubation Time 30 - 60 minutesLonger times (up to 2 hours) can be used for very low concentrations.
Typical Efficiency >95%Dependent on the purity and reactivity of the starting materials.

Table 2: Recommended Conditions for Oxime Ligation

ParameterRecommended RangeNotes
Molar Ratio 1.5 to 10-fold excess of this compoundA larger excess may be needed for less reactive ketones or at neutral pH.
pH 4.5 - 7.0Lower pH accelerates the reaction but may compromise biomolecule stability. A pH of 6.0-6.5 is a good starting point.
Catalyst 10 - 100 mM Aniline or its derivativesRecommended for reactions at pH > 6.0 to increase the rate.
Temperature Room Temperature (20-25°C)
Incubation Time 2 - 24 hoursHighly dependent on pH, catalyst, and the nature of the carbonyl group.
Typical Efficiency 70 - 95%Dependent on reaction conditions and the reactivity of the aldehyde/ketone.

Visual Guides

Diagram 1: Sequential Dual Conjugation Workflow

experimental_workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: TCO-Tetrazine Ligation molA Molecule A (with Aldehyde/Ketone) reaction1 React at pH 6-7 (with Aniline catalyst) molA->reaction1 linker This compound linker->reaction1 intermediate Mono-conjugate (Molecule A-oxime-PEG3-TCO) reaction1->intermediate purify1 Purification (e.g., SEC) intermediate->purify1 reaction2 React at pH 7.4 (30-60 min) purify1->reaction2 Purified Intermediate molB Molecule B (with Tetrazine) molB->reaction2 final_product Dual Conjugate reaction2->final_product purify2 Final Purification & Analysis final_product->purify2

Caption: Workflow for sequential dual conjugation using this compound.

Diagram 2: Troubleshooting Logic for Low TCO Conjugation Yield

troubleshooting_tco cluster_causes Potential Causes cluster_solutions Solutions start Low or No TCO Conjugation Yield cause1 TCO Degraded? start->cause1 cause2 Tetrazine Inactive? start->cause2 cause3 Suboptimal Conditions? start->cause3 sol1 Use fresh TCO linker Check storage conditions cause1->sol1 sol2 Verify tetrazine partner (MS, HPLC) cause2->sol2 sol3 Optimize reaction: - Increase time/temp - Adjust molar ratio cause3->sol3

Caption: Troubleshooting flowchart for low TCO-tetrazine conjugation yield.

References

Technical Support Center: Optimizing TCO-PEG3-Oxyamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the TCO-PEG3-Oxyamine linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its reactive ends?

A1: this compound is a heterobifunctional linker used in bioconjugation. It possesses two distinct reactive moieties:

  • A trans-cyclooctene (TCO) group, which reacts with tetrazine-modified molecules via a rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".[1]

  • An oxyamine group (also known as an aminooxy group), which reacts with aldehydes and ketones to form a stable oxime bond.[1]

The polyethylene glycol (PEG3) spacer enhances the linker's solubility in aqueous solutions and provides a flexible connection, which can help minimize steric hindrance between the conjugated molecules.

Q2: What are the primary advantages of using the TCO-tetrazine ligation?

A2: The key advantages of the TCO-tetrazine reaction include:

  • Exceptional Kinetics : It is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 106 M-1s-1.[2][3] This allows for efficient conjugation even at low concentrations.

  • High Selectivity and Bioorthogonality : The TCO and tetrazine groups are highly specific for each other and do not typically react with other functional groups found in biological systems.[2]

  • Biocompatibility : The reaction proceeds efficiently under mild, physiological conditions (e.g., neutral pH, room temperature) without the need for cytotoxic copper catalysts.

Q3: What are the optimal conditions for the oxime ligation (oxyamine-aldehyde/ketone reaction)?

A3: The oxime ligation is pH-dependent. The reaction is generally fastest at a slightly acidic pH of around 4.5. However, for many biological applications where neutral pH is required, the reaction can be slow. To improve the reaction rate at neutral pH, a nucleophilic catalyst such as aniline or its derivatives (e.g., p-phenylenediamine) can be used.

Q4: Can I perform the TCO-tetrazine and oxime ligations simultaneously?

A4: Yes, since the TCO/tetrazine and oxyamine/aldehyde chemistries are orthogonal to each other, it is possible to perform these reactions in the same pot, provided that the reaction conditions are compatible with both ligations and the biomolecules involved.

Troubleshooting Guide

Issue 1: Low or No Product Formation in TCO-Tetrazine Reaction
Possible Cause Recommended Solution
Degraded TCO linker TCO moieties can isomerize to the less reactive cis-cyclooctene (CCO). Ensure the this compound linker is fresh and has been stored properly at -20°C, protected from light. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions in anhydrous solvents like DMSO or DMF immediately before use.
Presence of Thiols Thiol-containing reagents, such as dithiothreitol (DTT), can promote the isomerization of TCO to its inactive form. If your protocol requires a reducing agent, use a non-thiol-based alternative like Tris(2-carboxyethyl)phosphine (TCEP). If DTT must be used, ensure it is removed completely (e.g., via a desalting column) before adding the TCO linker.
Inactive Tetrazine Partner Confirm that your biomolecule has been successfully labeled with the tetrazine moiety. Use a quality control method like mass spectrometry to verify the modification.
Suboptimal Stoichiometry An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction. It is generally recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule. However, the optimal ratio may need to be determined empirically for your specific system.
Insufficient Incubation Time or Temperature While the reaction is typically fast, it may be slower with sterically hindered molecules or at very low concentrations. Increase the incubation time (e.g., from 1 hour to 2-4 hours) or perform the reaction at a slightly elevated temperature (e.g., 37°C).
Issue 2: Low or No Product Formation in Oxime Ligation
Possible Cause Recommended Solution
Suboptimal pH The oxime ligation is fastest at an acidic pH (~4.5). If your biomolecules are stable at this pH, consider performing the reaction in a suitable buffer (e.g., acetate buffer).
Slow Reaction at Neutral pH If the reaction must be performed at neutral pH, the rate can be very slow. To accelerate the reaction, add a nucleophilic catalyst like aniline or p-phenylenediamine.
Hydrolysis of Aldehyde/Ketone Ensure the aldehyde or ketone functionality on your biomolecule is stable under the reaction conditions.
Low Reactant Concentrations At low concentrations, the reaction will be slower. If possible, increase the concentration of the reactants. If not, a catalyst and longer incubation times will be necessary.

Quantitative Data Summary

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000
General TCO-TetrazineN/AN/Aup to 1 x 10⁶
Table 2: Reaction Kinetics of Oxime Ligation
ReactantsConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide and BenzaldehydepH 7, 100 mM aniline8.2 ± 1.0
6-hydrazinopyridyl-peptide and BenzaldehydepH 4.53.0 ± 0.3
General Oxime/Hydrazone FormationpH 7, uncatalyzed≤ 0.01

Experimental Protocols

Protocol 1: Two-Step Conjugation via TCO-Tetrazine Ligation followed by Oxime Ligation

This protocol describes the conjugation of a tetrazine-modified protein (Protein-Tz) to an aldehyde-bearing molecule (Molecule-CHO) using the this compound linker.

Step 1: Reaction of this compound with Protein-Tz

  • Reagent Preparation :

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare your Protein-Tz in an appropriate reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The protein concentration should ideally be 1-5 mg/mL.

  • Conjugation :

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the Protein-Tz solution.

    • Incubate the reaction for 60-120 minutes at room temperature.

  • Purification :

    • Remove the excess this compound linker using a desalting column or dialysis.

    • The resulting product is Protein-TCO-PEG3-Oxyamine.

Step 2: Reaction of Protein-TCO-PEG3-Oxyamine with Molecule-CHO

  • Reagent Preparation :

    • Prepare a stock solution of your Molecule-CHO in a compatible solvent.

    • The purified Protein-TCO-PEG3-Oxyamine should be in a suitable buffer. For optimal oxime ligation, an acetate buffer at pH 4.5 is recommended if the protein is stable. If neutral pH is required, use PBS (pH 7.4) and prepare a stock solution of aniline catalyst (e.g., 1 M in DMSO).

  • Conjugation :

    • Add a 10 to 50-fold molar excess of Molecule-CHO to the Protein-TCO-PEG3-Oxyamine solution.

    • If reacting at neutral pH, add the aniline catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature. Reaction times can vary from 2 to 24 hours depending on the pH, catalyst, and reactant concentrations.

  • Purification :

    • Purify the final conjugate (Protein-TCO-PEG3-Oxime-Molecule) using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess Molecule-CHO and catalyst.

Visualizations

TCO_PEG3_Oxyamine_Reaction_Mechanism cluster_0 Step 1: TCO-Tetrazine Ligation cluster_1 Step 2: Oxime Ligation TCO_Linker This compound Intermediate Intermediate Conjugate (with free Oxyamine) TCO_Linker->Intermediate IEDDA Reaction (fast, bioorthogonal) Tetrazine_Molecule Tetrazine-Modified Molecule Tetrazine_Molecule->Intermediate Aldehyde_Molecule Aldehyde/Ketone -Modified Molecule Final_Conjugate Final Bioconjugate Aldehyde_Molecule->Final_Conjugate Intermediate_ref Intermediate Conjugate Intermediate_ref->Final_Conjugate Oxime Bond Formation (pH-dependent, can be catalyzed)

Caption: Reaction mechanism of the this compound linker.

Troubleshooting_Workflow cluster_TCO TCO-Tetrazine Issues cluster_Oxime Oxime Ligation Issues Start Low/No Product Yield Check_Reaction Which reaction failed? Start->Check_Reaction TCO_Troubleshoot TCO-Tetrazine Troubleshooting Check_Reaction->TCO_Troubleshoot TCO-Tetrazine Oxime_Troubleshoot Oxime Ligation Troubleshooting Check_Reaction->Oxime_Troubleshoot Oxime Ligation TCO_Stability Check TCO Linker Stability (Storage, Thiols) TCO_Troubleshoot->TCO_Stability Oxime_pH Optimize Reaction pH (Acidic vs. Neutral) Oxime_Troubleshoot->Oxime_pH Tetrazine_Activity Verify Tetrazine Labeling TCO_Stability->Tetrazine_Activity TCO_Stoichiometry Optimize Molar Ratios Tetrazine_Activity->TCO_Stoichiometry TCO_Conditions Adjust Incubation Time/Temp TCO_Stoichiometry->TCO_Conditions Oxime_Catalyst Add Aniline Catalyst (for neutral pH) Oxime_pH->Oxime_Catalyst Oxime_Concentration Increase Reactant Concentration Oxime_Catalyst->Oxime_Concentration

Caption: Troubleshooting workflow for this compound reactions.

Factors_Affecting_Efficiency cluster_TCO TCO-Tetrazine Reaction cluster_Oxime Oxime Ligation Efficiency Overall Reaction Efficiency TCO_Kinetics Reaction Kinetics (Inherently Fast) TCO_Kinetics->Efficiency TCO_Stability TCO Stability (Thiol Sensitivity) TCO_Stability->Efficiency TCO_Stoichiometry Stoichiometry TCO_Stoichiometry->Efficiency TCO_Concentration Concentration TCO_Concentration->Efficiency Oxime_pH pH (Optimal ~4.5) Oxime_pH->Efficiency Oxime_Catalyst Catalyst (e.g., Aniline) Oxime_Catalyst->Efficiency Oxime_Kinetics Reaction Kinetics (Slower than TCO) Oxime_Kinetics->Efficiency Oxime_Concentration Concentration Oxime_Concentration->Efficiency

Caption: Key factors influencing reaction efficiency.

References

TCO-PEG3-oxyamine stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of TCO-PEG3-Oxyamine in aqueous buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous buffers?

The main stability issue for the TCO (trans-cyclooctene) group is its isomerization to the unreactive cis-cyclooctene (CCO) form. This process can be accelerated by certain components in your buffer, particularly thiols (e.g., DTT) and some metal ions. The oxyamine group's reactivity is pH-dependent, and the oxime bond formed with an aldehyde or ketone can be susceptible to hydrolysis under acidic conditions.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C or -80°C, protected from light and moisture. It is advisable to prepare stock solutions in anhydrous solvents like DMSO or DMF and store them at -20°C. Avoid repeated freeze-thaw cycles. For short-term storage in aqueous buffers, it is best to use freshly prepared solutions.

Q3: How does pH affect the stability of this compound?

The TCO group itself is generally stable across a range of pH values, but the stability of the oxyamine functionality and the resulting oxime bond are pH-sensitive. Oxime ligation is often most efficient at a slightly acidic pH (around 4.5-5.5). However, the oxime bond is most stable at neutral to slightly alkaline pH and can undergo hydrolysis under strongly acidic conditions.

Q4: Can I use buffers containing Tris or other primary amines?

While the TCO group does not react with primary amines, if you are using a derivative of this compound that has been functionalized with an NHS ester to react with another molecule, buffers containing primary amines like Tris or glycine will compete for the reaction and should be avoided. For the direct use of this compound, Tris-based buffers are generally acceptable, but phosphate-buffered saline (PBS) is a commonly used and recommended buffer.

Q5: What impact do reducing agents have on this compound stability?

Thiol-containing reducing agents, such as dithiothreitol (DTT), can promote the isomerization of the reactive TCO group to its inactive CCO form, leading to a significant loss of reactivity with tetrazines. If a reduction step is necessary in your protocol, it is crucial to remove the reducing agent before introducing the this compound. Non-thiol-based reducing agents like TCEP are generally more compatible with TCO linkers, but compatibility should still be tested.

Troubleshooting Guides

Issue 1: Low or No Conjugation with Tetrazine
Possible Cause Recommended Solution
Isomerization of TCO to inactive CCO Avoid buffers containing thiols (e.g., DTT). If protein reduction is necessary, perform it as a separate step and remove the reducing agent completely using a desalting column before adding the TCO-linker. Consider using a non-thiol reducing agent like TCEP.
Degradation of this compound Use freshly prepared solutions of the TCO-linker. Ensure proper storage of the stock solution (-20°C in anhydrous DMSO or DMF).
Incorrect Buffer Conditions Ensure the pH of your reaction buffer is suitable for TCO-tetrazine ligation (typically pH 7.2-7.5).
Steric Hindrance The PEG3 spacer is designed to minimize steric hindrance, but if you are working with large biomolecules, consider optimizing the linker length or conjugation strategy.
Issue 2: Low or No Oxime Ligation with Aldehydes/Ketones
Possible Cause Recommended Solution
Suboptimal pH for Ligation Oxime ligation is often most efficient at a slightly acidic pH (e.g., acetate buffer at pH 4.5-5.5). Perform a pH optimization study for your specific biomolecules.
Hydrolysis of the Oxyamine Group Avoid prolonged incubation in strongly acidic buffers. Prepare fresh solutions of this compound for conjugation.
Instability of the Aldehyde/Ketone Ensure the aldehyde or ketone on your binding partner is stable under the reaction conditions.
Inefficient Reaction Kinetics Oxime ligation can be slower than TCO-tetrazine click chemistry. Increase the incubation time or consider using a catalyst like aniline, if compatible with your system.

Data Presentation

Table 1: Illustrative Stability of TCO Moiety in Various Buffers

Buffer Condition Temperature Incubation Time Remaining Active TCO (%)
PBS, pH 7.44°C24 hours95
PBS, pH 7.425°C24 hours88
Acetate Buffer, pH 4.525°C24 hours90
Carbonate Buffer, pH 9.025°C24 hours85
PBS, pH 7.4 + 10 mM DTT25°C4 hours< 20

Note: This data is illustrative and based on general knowledge of TCO stability. Actual results may vary.

Table 2: Illustrative pH-Dependent Stability of the Oxime Bond

Buffer Condition Temperature Incubation Time Remaining Intact Oxime Bond (%)
Acetate Buffer, pH 4.537°C24 hours80
PBS, pH 7.437°C24 hours98
Carbonate Buffer, pH 9.037°C24 hours95

Note: This data is illustrative. The stability of the oxime bond can be influenced by the specific aldehyde or ketone it is formed with.

Experimental Protocols

Protocol 1: Assessing the Stability of the TCO Group by HPLC

This protocol provides a method to quantify the stability of the TCO group of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • In a microcentrifuge tube, add the aqueous buffer.

    • Add the this compound stock solution to the buffer to a final concentration of 1 mM.

    • Incubate the solution at the desired temperature (e.g., 4°C or 25°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of the reaction mixture.

    • Immediately analyze the sample by reverse-phase HPLC.

  • HPLC Analysis:

    • Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the elution profile at a wavelength where the TCO-containing molecule absorbs (e.g., ~254 nm).

    • The isomerization of TCO to CCO will result in a new, often closely eluting, peak.

  • Data Analysis:

    • Calculate the peak area of the this compound peak at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Protocol 2: Assessing the Reactivity of the Oxyamine Group after Buffer Incubation

This protocol helps determine if the oxyamine group of this compound remains reactive after incubation in a specific buffer.

Materials:

  • This compound incubated in the buffer of interest for a specific time (from Protocol 1).

  • A model aldehyde or ketone (e.g., 4-formylbenzoic acid).

  • Reaction buffer for oxime ligation (e.g., 100 mM acetate buffer, pH 4.5).

  • LC-MS system.

Procedure:

  • Ligation Reaction:

    • To the solution of this compound that has been incubated in the test buffer, add a 1.5-fold molar excess of the model aldehyde or ketone.

    • Adjust the pH of the reaction mixture to the optimal pH for oxime ligation if necessary.

    • Incubate the reaction at room temperature for 2-4 hours.

  • LC-MS Analysis:

    • Analyze the reaction mixture using LC-MS to detect the formation of the oxime conjugate.

    • The expected product will have a mass corresponding to the sum of the masses of this compound and the aldehyde/ketone minus the mass of water.

  • Data Analysis:

    • Compare the amount of oxime product formed using the incubated this compound to a control reaction using a freshly prepared this compound solution.

    • A significant decrease in product formation in the incubated sample indicates degradation of the oxyamine group.

Mandatory Visualization

cluster_workflow Troubleshooting Low Tetrazine Conjugation start Low or No Conjugation with Tetrazine check_thiol Is a thiol-containing reducing agent (e.g., DTT) present in the buffer? start->check_thiol remove_thiol Remove reducing agent (e.g., desalting column) before adding TCO-linker. check_thiol->remove_thiol Yes check_storage Was the TCO-linker stored properly and solution freshly prepared? check_thiol->check_storage No use_tcep Consider using a non-thiol reducing agent like TCEP. remove_thiol->use_tcep use_tcep->check_storage fresh_solution Use a fresh aliquot of TCO-linker and prepare solutions immediately before use. check_storage->fresh_solution No check_ph Is the reaction pH optimal (typically 7.2-7.5)? check_storage->check_ph Yes fresh_solution->check_ph adjust_ph Adjust buffer pH to the optimal range for TCO-tetrazine ligation. check_ph->adjust_ph No success Successful Conjugation check_ph->success Yes adjust_ph->success

Caption: Troubleshooting workflow for low TCO-tetrazine conjugation yield.

cluster_degradation Primary Degradation Pathway of TCO Moiety tco Active TCO (trans-cyclooctene) cco Inactive CCO (cis-cyclooctene) tco->cco Isomerization catalysts Promoting Factors: - Thiols (e.g., DTT) - Certain Metal Ions - Prolonged incubation in serum catalysts->tco

Caption: Isomerization of active TCO to inactive CCO.

cluster_experimental_workflow Experimental Workflow for TCO Stability Assessment prep_stock 1. Prepare 10 mM this compound stock in anhydrous DMSO. incubate 2. Incubate TCO-linker in aqueous buffer at a set temperature. prep_stock->incubate aliquot 3. Take aliquots at different time points (t=0, 4, 8... hrs). incubate->aliquot hplc 4. Analyze aliquots by Reverse-Phase HPLC. aliquot->hplc analyze 5. Quantify TCO peak area and compare to t=0. hplc->analyze plot 6. Plot % Remaining TCO vs. Time. analyze->plot

Caption: Workflow for assessing TCO stability via HPLC.

Technical Support Center: Purification Strategies for TCO-PEG3-Oxyamine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG3-Oxyamine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the successful purification of your conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary applications?

This compound is a heterobifunctional linker used in bioconjugation.[1][2][3] It contains two reactive groups:

  • A trans-cyclooctene (TCO) group, which reacts with tetrazine-functionalized molecules via a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, often referred to as "click chemistry".[2]

  • An oxyamine group, which selectively reacts with aldehydes and ketones to form a stable oxime bond.[2]

The two reactive ends are separated by a hydrophilic polyethylene glycol (PEG3) spacer, which enhances solubility and reduces steric hindrance. This dual functionality allows for the sequential and orthogonal conjugation of two different molecules, making it ideal for applications in drug delivery systems, imaging probes, and the development of antibody-drug conjugates (ADCs).

Q2: What are the recommended storage and handling conditions for the this compound linker?

To ensure the stability and reactivity of the this compound linker, it is crucial to adhere to the following storage and handling guidelines:

  • Storage: Store the reagent at -20°C, kept dry and protected from light.

  • Handling: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive groups. Dissolve the linker in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. It is advisable to avoid repeated freeze-thaw cycles.

Q3: Which purification techniques are most suitable for this compound conjugates?

The choice of purification technique depends on the properties of the conjugated molecules and the nature of the impurities. The most common and effective methods are:

  • Size Exclusion Chromatography (SEC): This technique is highly effective for separating the final conjugate from unreacted starting materials, particularly when there is a significant size difference between the molecules. It is a standard method for purifying protein conjugates.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is a powerful tool for purifying PEGylated compounds. It can effectively separate the desired conjugate from unreacted linker and other hydrophobic impurities.

  • Hydrophobic Interaction Chromatography (HIC): HIC is another option for purifying protein conjugates, separating molecules based on their surface hydrophobicity.

Q4: How can I monitor the progress of my conjugation reactions?

Several analytical techniques can be used to monitor the reaction progress and confirm the formation of the desired conjugate:

  • HPLC: Both SEC and RP-HPLC can be used to monitor the disappearance of starting materials and the appearance of the product peak.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity of the conjugate by verifying its molecular weight.

  • SDS-PAGE: For protein conjugations, SDS-PAGE will show a band shift, indicating an increase in molecular weight upon successful conjugation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound conjugates.

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Degradation of TCO group: The TCO group can isomerize to the non-reactive cis-cyclooctene (CCO) isomer over time, especially if not stored properly or if exposed to thiols.Use a fresh aliquot of the this compound linker. Ensure proper storage at -20°C and protection from light. Avoid buffers containing thiols like DTT during the reaction.
Hydrolysis of reactive groups: Moisture can lead to the hydrolysis of the oxyamine or degradation of the TCO group.Allow the reagent vial to warm to room temperature before opening to prevent condensation. Use anhydrous solvents for stock solutions.
Suboptimal reaction pH: The efficiency of both the TCO-tetrazine and oxyamine-aldehyde/ketone ligations can be pH-dependent. The TCO-tetrazine reaction is generally efficient between pH 6-9. Oxime ligation is often catalyzed by aniline at acidic to neutral pH.Optimize the pH of your reaction buffer. For the TCO-tetrazine reaction, a common choice is PBS at pH 7.4. For oxime ligation, a pH of 4.5-7 is often used, sometimes with an aniline catalyst to increase the reaction rate.
Steric hindrance: Large biomolecules may sterically hinder the reactive ends of the linker from approaching each other.While the PEG3 spacer is designed to reduce steric hindrance, consider using a linker with a longer PEG chain if this is suspected to be an issue.
Presence of Multiple Peaks in HPLC Chromatogram Incomplete reaction: One of the two reactive ends of the bifunctional linker may not have reacted completely, leading to a mixture of singly and doubly conjugated products.Increase the incubation time or adjust the stoichiometry of the reactants. A slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.
Side reactions or impurities: The starting materials may contain impurities, or side reactions may be occurring.Ensure the purity of your starting materials before beginning the conjugation. Degassing solutions can help prevent oxidation-related side products.
Broad Peaks in HPLC Chromatogram Poor chromatographic conditions: For PEGylated molecules, peak broadening can occur due to slow kinetics on the column's stationary phase.Increase the column temperature to improve peak shape. Ensure that the sample is fully dissolved in the mobile phase before injection.
Aggregation of the conjugate: The final conjugate may be prone to aggregation, especially if it involves large, hydrophobic proteins.Consider including a non-ionic detergent (e.g., 0.01% Tween-20) in your purification buffers. Work with lower protein concentrations (1-5 mg/mL).
Difficulty Detecting the Conjugate Poor UV absorbance: PEG itself does not have a strong UV chromophore, so if the conjugated molecules also have poor UV absorbance, detection can be challenging.Use detection methods such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) for detection.

Experimental Protocols

Protocol 1: General Procedure for Two-Step Conjugation using this compound

This protocol outlines a general workflow for conjugating a tetrazine-modified molecule (Molecule A) and an aldehyde/ketone-containing molecule (Molecule B) using the this compound linker.

Step 1: Reaction of this compound with Tetrazine-Modified Molecule A

  • Reactant Preparation: Dissolve the tetrazine-modified Molecule A and a 1.5 to 2-fold molar excess of this compound in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction: Mix the reactants and incubate at room temperature for 30-60 minutes. The TCO-tetrazine reaction is typically very fast.

  • Purification (Optional but Recommended): Remove the excess this compound linker using size exclusion chromatography or dialysis. This will prevent the unreacted linker from interfering with the next step.

Step 2: Reaction of the Conjugate with Aldehyde/Ketone-Containing Molecule B

  • Reactant Preparation: Dissolve the purified conjugate from Step 1 and a 1.5 to 5-fold molar excess of Molecule B in a suitable reaction buffer (e.g., acetate buffer, pH 4.5-5.5, or PBS, pH 7.4). Aniline can be added as a catalyst to a final concentration of 10-100 mM to accelerate the reaction.

  • Reaction: Mix the reactants and incubate at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC or MS.

  • Purification: Purify the final conjugate using an appropriate chromatography method such as RP-HPLC or SEC to remove excess Molecule B and any remaining unreacted starting materials.

Protocol 2: RP-HPLC Purification of a this compound Conjugate

This protocol provides a starting point for the purification of a this compound conjugate. Optimization may be required based on the specific properties of the conjugate.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for one of the conjugated molecules. If UV absorbance is low, use ELSD, CAD, or MS detection.

  • Injection Volume: 20-100 µL, ensuring the sample is dissolved in a solvent compatible with the mobile phase.

Visual Guides

G cluster_0 Step 1: TCO-Tetrazine Ligation cluster_1 Step 2: Oxime Ligation Molecule_A_Tz Molecule A (Tetrazine-modified) Reaction_1 Reaction (RT, 30-60 min) Molecule_A_Tz->Reaction_1 Mix TCO_Linker This compound TCO_Linker->Reaction_1 1.5-2x excess Intermediate_Conjugate Intermediate Conjugate (Molecule A-Linker) Intermediate_Conjugate_ref Intermediate Conjugate Excess_Linker Excess Linker Purification_1 Purification (e.g., SEC) Reaction_1->Purification_1 Mixture Purification_1->Intermediate_Conjugate Purification_1->Excess_Linker Molecule_B_Ald Molecule B (Aldehyde/Ketone) Reaction_2 Reaction (RT, 2-24h, +/- Aniline) Molecule_B_Ald->Reaction_2 1.5-5x excess Final_Conjugate Final Conjugate (A-Linker-B) Excess_Molecule_B Excess Molecule B Intermediate_Conjugate_ref->Reaction_2 Mix Purification_2 Final Purification (e.g., RP-HPLC) Reaction_2->Purification_2 Mixture Purification_2->Final_Conjugate Purification_2->Excess_Molecule_B

Caption: Experimental workflow for the two-step conjugation using this compound.

G Start Low/No Conjugation Product Check_Linker Check Linker Integrity Start->Check_Linker Is the linker old or improperly stored? Check_Conditions Review Reaction Conditions Start->Check_Conditions Are reaction conditions (pH, temp, time) optimal? Check_Reactants Verify Reactant Purity Start->Check_Reactants Are starting materials pure? Linker_Solution Use fresh this compound. Ensure proper storage (-20°C, dark). Check_Linker->Linker_Solution Conditions_Solution Optimize pH for each step. Increase incubation time. Adjust reactant stoichiometry. Check_Conditions->Conditions_Solution Reactants_Solution Purify starting materials. Degas solutions to prevent oxidation. Check_Reactants->Reactants_Solution

Caption: Troubleshooting logic for low or no final conjugate product formation.

References

avoiding isomerization of the TCO group in TCO-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the use of TCO-PEG3-oxyamine, with a focus on preventing the isomerization of the trans-cyclooctene (TCO) group to its inactive cis-cyclooctene (CCO) form. Below you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to ensure the successful application of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two key reactive groups:

  • A trans-cyclooctene (TCO) group, which is used for extremely fast and selective "click chemistry" reactions with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction is bioorthogonal, meaning it can be performed in complex biological media without interfering with native biochemical processes.[2]

  • An oxyamine group (-ONH2), which reacts with aldehydes and ketones to form stable oxime linkages.[3] These two groups are connected by a 3-unit polyethylene glycol (PEG) spacer, which enhances solubility in aqueous buffers and reduces steric hindrance.[3] This dual functionality makes it ideal for orthogonal bioconjugation strategies, such as site-specific protein modification, the development of imaging probes, and drug delivery systems.

Q2: What is TCO isomerization and why is it a concern?

The reactive trans-conformation of the cyclooctene double bond is highly strained, which is key to its rapid reactivity with tetrazines. However, this strain also makes it susceptible to isomerization to the more stable, but unreactive, cis-isomer (CCO). Once isomerized, the TCO group will no longer participate in the iEDDA reaction, leading to low or no conjugation yield.

Q3: What are the main factors that cause TCO isomerization?

Several factors can promote the isomerization of TCO to CCO:

  • Presence of Thiols: Thiol-containing reagents, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), are potent catalysts for TCO isomerization, likely through a radical-mediated mechanism.

  • Exposure to Light: TCO is photosensitive and can isomerize when exposed to UV light.

  • Presence of Metals: Copper-containing proteins found in serum have been shown to mediate the isomerization of TCO.

  • Prolonged Storage: TCO derivatives have limited stability during long-term storage, especially in solution. Isomerization can occur even when stored as a solid, though at a slower rate.

Q4: How should I properly store and handle this compound?

To maintain the integrity of the TCO group, adhere to the following storage and handling guidelines:

  • Storage: Store the reagent at –20°C, desiccated, and protected from light.

  • Solution Preparation: Dissolve the reagent in an anhydrous solvent such as DMF or DMSO immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

  • Light Protection: Handle the reagent and any TCO-conjugated molecules in low-light conditions by working in a dimly lit room or using amber-colored microcentrifuge tubes.

Q5: Is Tris(2-carboxyethyl)phosphine (TCEP) a safer alternative to DTT when working with TCO linkers?

Yes, TCEP is a non-thiol-based reducing agent and is generally recommended over DTT or BME when subsequent steps involve thiol-sensitive chemistry like TCO-tetrazine ligation. Because it lacks a thiol group, it does not promote the primary isomerization pathway. However, it is still crucial to remove any excess reducing agent before introducing the TCO-linker to prevent any potential side reactions with the tetrazine partner.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may be related to TCO isomerization.

Issue 1: Low or No Yield in TCO-Tetrazine Conjugation

If you observe a low yield in your final conjugation step, use the following decision tree to diagnose the potential cause.

G start Low Conjugation Yield Observed q1 Was a thiol-based reducing agent (DTT, BME) used? start->q1 q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No sol1 Thiols likely caused TCO isomerization. 1. Switch to a non-thiol reducing agent like TCEP. 2. Ensure complete removal of the reducing agent before adding the TCO-linker. q1_yes->sol1 q2 Was the TCO-linker exposed to light for an extended period? q1_no->q2 sol1->q2 q2_yes Yes q2->q2_yes Yes q2_no No q2->q2_no No sol2 Photoisomerization may have occurred. Protect TCO-containing reagents from light by using amber tubes and working in low-light conditions. q2_yes->sol2 q3 How was the TCO-linker stored? q2_no->q3 sol2->q3 q3_improper Improperly (e.g., at RT, not desiccated) q3->q3_improper Improperly q3_proper Properly (at -20°C, desiccated) q3->q3_proper Properly sol3 Improper storage can lead to degradation. Always store at -20°C, protected from light and moisture. Use freshly prepared solutions. q3_improper->sol3 q4 Is the reaction performed in serum or complex biological media? q3_proper->q4 sol3->q4 q4_yes Yes q4->q4_yes Yes q4_no No q4->q4_no No sol4 Serum proteins (e.g., copper-containing) can mediate isomerization. Minimize incubation time in serum. Consider using more stable TCO derivatives if available. q4_yes->sol4 final If issues persist, verify the integrity of the tetrazine partner and optimize reaction conditions (pH, concentration). q4_no->final sol4->final

Caption: Troubleshooting decision tree for low TCO-tetrazine conjugation yield.

Issue 2: Inconsistent or Poorly Reproducible Results

Inconsistent results are often due to variable amounts of active TCO reagent.

  • Variable Exposure to Destabilizing Factors: Ensure that incubation times with potentially destabilizing agents (like residual thiols) and exposure to light are kept consistent between experiments.

  • Reagent Age and Storage: Always use freshly prepared solutions of this compound. The stability of the TCO group can decrease over time, even in a frozen stock solution. If you suspect your stock has degraded, perform a stability test (see Protocol 2) or use a fresh vial of the reagent.

  • Buffer Contaminants: Ensure your buffers are free from nucleophiles like Tris or glycine, which can react with other functionalities if you are performing multi-step conjugations.

Quantitative Data Summary

The stability of the TCO group is highly dependent on its specific chemical structure and the experimental conditions. More strained (and thus more reactive) TCO derivatives tend to be less stable.

TCO DerivativeConditionHalf-life / Stability MetricReference
s-TCO (strained)In vivo (conjugated to an antibody)0.67 days
d-TCO (stabilized)Human serum (room temperature)>97% remained as trans-isomer after 4 days
d-TCO (stabilized)30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours
TCO50% fresh mouse serum, 37°CAlmost complete conversion to cis-isomer within 7 hours

Experimental Protocols

Protocol 1: Sequential Reduction and TCO Conjugation Workflow

This protocol describes the recommended procedure for reducing disulfide bonds in a protein (e.g., an antibody) and subsequently conjugating it with this compound while minimizing isomerization.

G cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Removal of Reducing Agent cluster_2 Step 3: TCO Conjugation a Prepare protein in amine-free buffer (e.g., PBS, pH 7.4) b Add TCEP to a final concentration of 5 mM a->b c Incubate at room temperature for 30 minutes b->c d Equilibrate a desalting column (e.g., Sephadex G-25) with reaction buffer c->d e Apply the protein/TCEP mixture to the column d->e f Collect the protein fraction, now free of TCEP e->f g Immediately add this compound to the purified protein f->g h Incubate for 1-2 hours at room temperature, protected from light g->h i Proceed to purification or next reaction step h->i G cluster_0 Isomerization Mechanism a trans-Cyclooctene (TCO) (Strained, Reactive) b cis-Cyclooctene (CCO) (Stable, Unreactive) a->b Isomerization (promoted by light, thiols, Cu+) b->a Photoisomerization (e.g., 254 nm UV light) (Synthetic Route)

References

Technical Support Center: Purifying TCO-PEG3-Oxyamine Crosslinked Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of TCO-PEG3-Oxyamine crosslinked complexes. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with purifying these heterobifunctional crosslinked products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound crosslinked complexes.

Question: I am observing a low yield of my final crosslinked product. What are the potential causes and solutions?

Answer:

Low yields of the final conjugate can stem from inefficiencies in one or both of the bioorthogonal reactions (TCO-tetrazine ligation and oxime ligation), as well as issues with reagent stability and reaction conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inefficient Tetrazine-TCO Ligation Verify the successful labeling of your initial biomolecule with the tetrazine moiety before proceeding with the crosslinking reaction. Consider increasing the molar excess of the this compound linker.
Inefficient Oxime Ligation Ensure the aldehyde or ketone functionality is present and accessible on your second biomolecule. Optimize the pH of the reaction buffer for oxime ligation, typically between pH 4-5. Consider the use of a catalyst, such as aniline or p-phenylenediamine, to accelerate the reaction.[1]
Instability of TCO Moiety The trans-cyclooctene (TCO) group can be susceptible to isomerization or degradation. Use freshly prepared this compound reagent and avoid buffers containing thiols.
Steric Hindrance The PEG3 spacer is designed to minimize steric hindrance, but for particularly bulky biomolecules, consider a linker with a longer PEG chain.
Suboptimal Reaction Conditions Review and optimize reaction times and temperatures for both ligation steps. The TCO-tetrazine reaction is typically fast, while oxime ligation may require longer incubation.

Question: My purified product shows multiple bands on an SDS-PAGE gel, indicating heterogeneity. How can I improve the purity?

Answer:

A heterogeneous product mixture is a common challenge due to the multi-step nature of the crosslinking process. The presence of unreacted starting materials, singly-conjugated intermediates, and homodimers can contribute to this.

Purification Strategies to Improve Homogeneity:

Purification Technique Principle Application Notes
Size Exclusion Chromatography (SEC) Separates molecules based on their size.This is often the primary and most effective method to separate the larger crosslinked complex from unreacted, smaller biomolecules.
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge.If the starting biomolecules and the final conjugate have different isoelectric points (pI), IEX can provide high-resolution separation.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.This can be useful for separating species with different drug-to-antibody ratios (DARs) in the context of ADC development.
Affinity Chromatography Utilizes specific binding interactions.If one of the biomolecules has an affinity tag (e.g., His-tag), this can be used to capture the conjugate and remove the untagged partner.

Question: I am observing precipitation of my protein during the crosslinking or purification steps. What can I do to prevent this?

Answer:

Protein precipitation can be caused by several factors, including the introduction of the crosslinker from an organic solvent stock, changes in buffer conditions, or inherent properties of the conjugated protein.

Solutions to Prevent Precipitation:

  • Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10%.

  • Buffer Optimization: Ensure the pH and ionic strength of your buffers are optimal for the stability of all components in your reaction. Additives such as arginine or glycerol can sometimes help to increase protein solubility.

  • Protein Concentration: Working at very high protein concentrations can sometimes lead to aggregation and precipitation. Consider performing the conjugation at a more dilute concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reactions when using the this compound heterobifunctional crosslinker?

A1: The optimal order depends on the stability and handling of your biomolecules. A common strategy is to first react the more stable biomolecule with one end of the linker, purify the intermediate, and then react it with the second biomolecule. For instance, you could first perform the oxime ligation to conjugate the oxyamine end of the linker to an aldehyde- or ketone-containing protein, purify this intermediate, and then react the TCO end with a tetrazine-labeled biomolecule.

Q2: How can I remove the aniline or p-phenylenediamine catalyst used for the oxime ligation step?

A2: The catalyst can be efficiently removed during the purification of the final conjugate using standard chromatography techniques like Size Exclusion Chromatography (SEC) or through dialysis or buffer exchange into a fresh buffer.

Q3: What analytical techniques are recommended to confirm the formation of the this compound crosslinked complex?

A3: A combination of techniques is recommended for comprehensive characterization:

  • SDS-PAGE: To visualize the formation of a higher molecular weight product.

  • Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the mass of the final conjugate.

  • HPLC (SEC and/or RP-HPLC): To assess the purity and quantify the different species in the mixture.

Q4: Can I use this compound for in vivo crosslinking?

A4: The bioorthogonal nature of both the TCO-tetrazine and oxime ligations makes them suitable for use in complex biological environments, including in vivo applications.[2] The high chemoselectivity minimizes side reactions with native biological functional groups.

Experimental Protocols & Workflows

General Workflow for this compound Crosslinking and Purification

The following diagram illustrates a typical experimental workflow.

G cluster_0 Step 1: Biomolecule A Modification cluster_1 Step 2: First Ligation (Oxime) cluster_2 Step 3: Intermediate Purification cluster_3 Step 4: Biomolecule B Modification cluster_4 Step 5: Second Ligation (TCO-Tetrazine) cluster_5 Step 6: Final Purification A_prep Prepare Biomolecule A (with aldehyde/ketone) Ligation1 Oxime Ligation (pH 4-5, +/- catalyst) A_prep->Ligation1 Biomolecule A Linker This compound Linker->Ligation1 Intermediate Intermediate Complex (Biomolecule A-Linker) Ligation1->Intermediate Purify1 Purification (e.g., SEC) Intermediate->Purify1 Purified_Intermediate Purified Intermediate Purify1->Purified_Intermediate Ligation2 TCO-Tetrazine Ligation Purified_Intermediate->Ligation2 B_prep Prepare Biomolecule B (with tetrazine) B_prep->Ligation2 Biomolecule B Final_Complex Final Crosslinked Complex Ligation2->Final_Complex Purify2 Final Purification (e.g., SEC, IEX) Final_Complex->Purify2 Pure_Complex Pure Final Complex Purify2->Pure_Complex

Caption: A general experimental workflow for two-step heterobifunctional crosslinking.

Protocol 1: Oxime Ligation of this compound to an Aldehyde-Containing Protein
  • Protein Preparation: Prepare the aldehyde-containing protein in a suitable buffer (e.g., 100 mM MES, 150 mM NaCl, pH 4.7).

  • Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Ligation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • If required, add an aniline catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess linker and catalyst using a desalting column or SEC, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) for the subsequent TCO-tetrazine ligation.

Protocol 2: TCO-Tetrazine Ligation and Final Purification
  • Tetrazine-Modified Protein: Prepare the tetrazine-labeled protein in a neutral pH buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction:

    • Mix the purified this compound-linked protein from Protocol 1 with the tetrazine-modified protein at a 1:1 or 1:1.2 molar ratio.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Final Purification:

    • Centrifuge the reaction mixture to remove any precipitate.

    • Purify the final crosslinked complex using Size Exclusion Chromatography (SEC) to separate the higher molecular weight conjugate from any unreacted starting materials.

    • If further purification is needed, Ion Exchange Chromatography (IEX) can be employed.

Logical Relationship of Purification Challenges

The following diagram illustrates the interconnectedness of potential issues in the purification process.

G cluster_0 Reaction Issues cluster_1 Purification Challenges cluster_2 Analytical Problems Low_Yield Low Yield of Crosslinked Product Heterogeneity Product Heterogeneity Low_Yield->Heterogeneity Side_Products Formation of Side Products Side_Products->Heterogeneity Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Heterogeneity Coelution Co-elution of Impurities Heterogeneity->Coelution Complex_Spectra Complex Mass Spectra Heterogeneity->Complex_Spectra Broad_Peaks Broad HPLC Peaks Heterogeneity->Broad_Peaks Precipitation Precipitation During Purification Precipitation->Low_Yield

Caption: Interrelationship of challenges in the purification of crosslinked complexes.

References

storage and handling best practices for TCO-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful storage, handling, and application of TCO-PEG3-oxyamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial for maintaining its reactivity and ensuring reproducible experimental outcomes.

Summary of Storage and Handling Recommendations

ParameterRecommendationRationale
Storage Temperature -20°CMinimizes degradation and isomerization of the TCO group.
Storage Atmosphere Store in a dry, desiccated environment.This compound is moisture-sensitive.
Light Exposure Protect from light.Minimizes potential photo-induced degradation.
Solvent for Reconstitution Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).Ensures stability of the compound in solution.
Solution Storage Prepare solutions fresh before use. Avoid repeated freeze-thaw cycles.The TCO group can degrade in solution over time.
Long-term Storage Not recommended for long-term storage in solution.[1]The half-life of TCO is short as it can naturally isomerize to the non-reactive cis-cyclooctene (CCO).[1]

Frequently Asked Questions (FAQs)

Q1: What are the reactive functionalities of this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two distinct reactive groups[2]:

  • trans-Cyclooctene (TCO): This group reacts with tetrazine-modified molecules via a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[2][3]

  • Oxyamine (-ONH2): This group reacts with aldehyde or ketone functionalities to form a stable oxime bond.

Q2: What are the advantages of using a PEG3 spacer in this linker?

A2: The polyethylene glycol (PEG3) spacer enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance between the conjugated molecules, and provides a flexible linker arm.

Q3: Can I use buffers containing primary amines, such as Tris or glycine, during conjugation?

A3: It is best to avoid buffers containing primary amines if the conjugation strategy involves a reaction with an amine-reactive moiety (like an NHS ester) on the partner molecule. However, for the TCO-tetrazine and oxyamine-aldehyde/ketone ligations themselves, these buffers are generally acceptable.

Q4: What is the optimal pH for the TCO-tetrazine and oxyamine-aldehyde reactions?

A4:

  • TCO-tetrazine ligation: This reaction is robust and can be performed over a wide pH range, typically between 6.0 and 9.0.

  • Oxime ligation: The reaction between an oxyamine and an aldehyde/ketone is most efficient at a slightly acidic to neutral pH, typically between 6.5 and 7.5.

Q5: My conjugation yield is low. What are the possible causes?

A5: Low conjugation yield can be due to several factors:

  • Degradation of this compound: Improper storage or handling can lead to the degradation or isomerization of the TCO group.

  • Inactive partner molecule: Ensure the tetrazine or aldehyde/ketone functionality on your partner molecule is present and active.

  • Suboptimal reaction conditions: Incorrect stoichiometry, buffer pH, temperature, or reaction time can all lead to low yields.

  • Presence of interfering substances: For TCO reactions, the presence of thiol-containing reagents (e.g., DTT) can cause isomerization of the TCO group to its inactive form.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no TCO-tetrazine ligation Isomerization of TCO to inactive CCO.Avoid thiol-containing reagents like DTT. Prepare this compound solutions fresh.
Inactive tetrazine partner.Confirm the integrity of the tetrazine-modified molecule.
Suboptimal stoichiometry.Optimize the molar ratio of this compound to the tetrazine-modified molecule. A slight excess (1.1-2.0 fold) of one reagent can be beneficial.
Low or no oxime ligation Suboptimal pH.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.
Inactive aldehyde/ketone partner.Verify the presence of the carbonyl group on your molecule.
Steric hindrance.Consider using a linker with a longer PEG spacer if the reactive sites are sterically hindered.
Precipitation of reactants or product Poor solubility.The PEG3 spacer enhances solubility, but for very hydrophobic molecules, consider using co-solvents or further PEGylation.
Inconsistent results Variability in reagent quality.Use high-purity reagents and store them under the recommended conditions.
Inconsistent reaction times or temperatures.Standardize all experimental parameters.

Experimental Protocols

Protocol 1: TCO-Tetrazine Ligation

This protocol describes a general procedure for conjugating this compound to a tetrazine-modified protein.

Materials:

  • This compound

  • Tetrazine-modified protein

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the required amount in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Prepare Protein Solution: Dissolve the tetrazine-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution. A slight molar excess (e.g., 1.5 to 5-fold) of this compound over the protein is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired buffer.

  • Analysis: Analyze the conjugate using SDS-PAGE or mass spectrometry to confirm successful ligation.

Protocol 2: Oxime Ligation

This protocol outlines a general method for conjugating this compound to an aldehyde-modified protein.

Materials:

  • This compound

  • Aldehyde-modified protein

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 6.5-7.5

  • Desalting column

Procedure:

  • Prepare this compound Stock Solution: As described in Protocol 1.

  • Prepare Protein Solution: Dissolve the aldehyde-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Purification: Purify the conjugate from unreacted this compound using a desalting column.

  • Analysis: Confirm conjugation using appropriate analytical techniques such as SDS-PAGE or mass spectrometry.

Visualizations

TCO_Tetrazine_Ligation_Workflow cluster_start Reagent Preparation cluster_reaction Conjugation cluster_end Purification & Analysis Prepare_TCO_PEG3_oxyamine Prepare this compound (10 mM in DMSO/DMF) Mix_Reagents Mix Reagents (1.5-5x molar excess of TCO) Prepare_TCO_PEG3_oxyamine->Mix_Reagents Prepare_Tetrazine_Protein Prepare Tetrazine-modified Protein (1-5 mg/mL in PBS) Prepare_Tetrazine_Protein->Mix_Reagents Incubate Incubate (30-60 min at RT) Mix_Reagents->Incubate Purify Purify (Desalting Column) Incubate->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for TCO-tetrazine ligation.

Oxime_Ligation_Workflow cluster_start Reagent Preparation cluster_reaction Conjugation cluster_end Purification & Analysis Prepare_TCO_PEG3_oxyamine Prepare this compound (10 mM in DMSO/DMF) Mix_Reagents Mix Reagents (10-50x molar excess of TCO) Prepare_TCO_PEG3_oxyamine->Mix_Reagents Prepare_Aldehyde_Protein Prepare Aldehyde-modified Protein (1-10 mg/mL in PBS) Prepare_Aldehyde_Protein->Mix_Reagents Incubate Incubate (2-4 h at RT or 12-24 h at 4°C) Mix_Reagents->Incubate Purify Purify (Desalting Column) Incubate->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for oxime ligation.

Troubleshooting_Logic Low_Yield Low Conjugation Yield Check_Reagents Check Reagent Integrity Low_Yield->Check_Reagents Check_Conditions Check Reaction Conditions Low_Yield->Check_Conditions Check_Interference Check for Interfering Substances Low_Yield->Check_Interference TCO_Degradation This compound Degradation? Check_Reagents->TCO_Degradation Partner_Inactive Partner Molecule Inactive? Check_Reagents->Partner_Inactive Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Conditions->Incorrect_Stoichiometry Incorrect_pH Incorrect pH? Check_Conditions->Incorrect_pH Thiol_Presence Thiols (e.g., DTT) Present? Check_Interference->Thiol_Presence

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison of TCO-PEG3-oxyamine and DBCO-PEG-oxyamine Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is critical for the successful synthesis of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides an objective comparison of two widely used heterobifunctional linkers: TCO-PEG3-oxyamine and DBCO-PEG-oxyamine. We will delve into their performance, supported by experimental data, to facilitate an informed decision for your specific application.

At the heart of their utility, both this compound and DBCO-PEG-oxyamine are designed to bridge biomolecules with other molecules of interest, such as therapeutic payloads or imaging agents. They both feature a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an oxyamine group for reaction with aldehydes or ketones. The key difference lies in their bioorthogonal reactive groups: a trans-cyclooctene (TCO) group in the former, and a dibenzocyclooctyne (DBCO) group in the latter.

Performance Comparison: Reaction Kinetics and Stability

The primary distinction between these two linkers lies in the kinetics of their respective bioorthogonal "click" reactions. TCO moieties react with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) reaction, while DBCO groups react with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC).

Experimental data consistently demonstrates that the TCO-tetrazine ligation is significantly faster than the DBCO-azide cycloaddition.[1][2][3] This rapid reaction kinetics can be a considerable advantage in scenarios where low concentrations of reactants are necessary or when rapid conjugation is critical for preserving the function of sensitive biomolecules.[1]

FeatureThis compoundDBCO-PEG-oxyamineReference
Bioorthogonal Reaction Inverse-electron-demand Diels-Alder (IEDDA)Strain-promoted Alkyne-Azide Cycloaddition (SPAAC)[1]
Reactive Partner TetrazineAzide
Second-Order Rate Constant (k₂) ~1 - 10⁶ M⁻¹s⁻¹~10⁻² - 1 M⁻¹s⁻¹
Reaction Speed Exceptionally fastFast
Catalyst Required No (Copper-free)No (Copper-free)
Stability of Linker Can be susceptible to isomerization or degradation in the presence of thiols or UV light. Not recommended for long-term storage.Generally stable.
Stability of Conjugate Stable dihydropyridazine bondStable triazole bond

While the rapid kinetics of the TCO-tetrazine reaction is a major advantage, the stability of the TCO group itself can be a consideration. Some studies suggest that TCO linkers can be susceptible to isomerization to their unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or under UV light. Therefore, for applications requiring long-term stability of the unconjugated linker, DBCO may offer an advantage.

Experimental Protocols

Below are generalized protocols for bioconjugation using this compound and DBCO-PEG-oxyamine. The precise conditions, such as concentration, temperature, and reaction time, should be optimized for each specific application.

General Protocol for TCO-Tetrazine Ligation

This protocol outlines the conjugation of a tetrazine-modified biomolecule with a molecule containing a this compound linker.

Materials:

  • This compound

  • Tetrazine-modified biomolecule (e.g., antibody, protein)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • DMSO or DMF for dissolving the linker

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound in DMSO or DMF to prepare a stock solution.

    • Prepare the tetrazine-modified biomolecule in the reaction buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the tetrazine-modified biomolecule. A slight molar excess of the TCO linker (e.g., 1.5 to 5 equivalents) is often used to ensure complete reaction of the biomolecule.

    • Incubate the reaction mixture at room temperature or 37°C. Due to the fast reaction kinetics, incubation times can range from 30 minutes to a few hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by observing the disappearance of the characteristic absorbance of the tetrazine (typically around 520-540 nm) using a UV-Vis spectrophotometer.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound and byproducts using a suitable purification method such as size exclusion chromatography or dialysis.

General Protocol for DBCO-Azide (SPAAC) Ligation

This protocol describes the conjugation of an azide-modified biomolecule with a molecule containing a DBCO-PEG-oxyamine linker.

Materials:

  • DBCO-PEG-oxyamine

  • Azide-modified biomolecule (e.g., antibody, protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving the linker

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-PEG-oxyamine in DMSO or DMF to create a stock solution.

    • Prepare the azide-modified biomolecule in the reaction buffer.

  • Conjugation Reaction:

    • Add the DBCO-PEG-oxyamine stock solution to the solution of the azide-modified biomolecule. A molar excess of the DBCO linker (e.g., 2-4 fold) is typically used.

    • Incubate the reaction mixture. SPAAC reactions are generally slower than TCO-tetrazine ligations and may require longer incubation times, from a few hours to overnight, at room temperature or 4°C.

  • Monitoring the Reaction:

    • The reaction can be monitored by techniques such as HPLC or mass spectrometry to track the formation of the conjugate and the consumption of the starting materials. The disappearance of the DBCO absorbance around 309 nm can also be monitored.

  • Purification:

    • After the reaction has reached completion, purify the conjugate to remove unreacted DBCO-PEG-oxyamine and other reagents using methods like size exclusion chromatography or dialysis.

Visualizing the Reaction Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the respective bioorthogonal reactions.

TCO_Tetrazine_Ligation TCO This compound Intermediate Diels-Alder Cycloadduct TCO->Intermediate + Tetrazine Tetrazine-modified Biomolecule Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product - N₂ N2 N₂ (gas)

Caption: Inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.

DBCO_Azide_SPAAC DBCO DBCO-PEG-oxyamine Product Stable Triazole Conjugate DBCO->Product + Azide Azide-modified Biomolecule Azide->Product

Caption: Strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and azide.

Conclusion: Making the Right Choice

The selection between this compound and DBCO-PEG-oxyamine hinges on the specific requirements of the intended application.

  • Choose this compound when:

    • Extremely fast reaction kinetics are paramount.

    • Working with very low concentrations of reactants.

    • Rapid labeling of biomolecules is required to maintain their activity.

  • Choose DBCO-PEG-oxyamine when:

    • Long-term stability of the unreacted linker is a primary concern.

    • The reaction kinetics of SPAAC are sufficient for the application.

Both linkers represent powerful tools in the field of bioconjugation, offering catalyst-free, bioorthogonal reactions that are highly selective and efficient. By carefully considering the trade-offs between reaction speed and linker stability, researchers can select the optimal linker to advance their drug development and research goals.

References

Validating TCO-PEG3-oxyamine Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of covalent linkages is a critical checkpoint. The TCO-PEG3-oxyamine linker is a valuable tool, featuring a trans-cyclooctene (TCO) group for click chemistry and an oxyamine group for reaction with carbonyls. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the conjugation of the oxyamine group to aldehyde- or ketone-containing molecules, supported by experimental data and detailed protocols.

The formation of an oxime bond between an oxyamine and an aldehyde or ketone is a robust and widely used bioconjugation strategy.[1] It proceeds efficiently under mild aqueous conditions to form a stable linkage.[1][2] Validating the success of this conjugation is essential to ensure the identity, purity, and consistency of the final product.

Mass Spectrometry: The Gold Standard for Validation

Mass spectrometry (MS) is the premier method for confirming conjugation, offering direct and unambiguous evidence by measuring the mass-to-charge ratio (m/z) of molecules.[3][4] Its high sensitivity and accuracy allow for the precise determination of the molecular weights of the starting materials and the final conjugate. The successful conjugation is confirmed by a mass shift corresponding to the addition of the this compound linker, minus the mass of a water molecule lost during the oxime bond formation.

Data Presentation: Mass Spectrometry Analysis

The table below summarizes the expected and observed mass data for the conjugation of an aldehyde-modified peptide (Peptide-CHO) with this compound.

AnalyteTheoretical Mass (Da)Observed Mass [M+H]⁺ (Da)Comments
Peptide-CHO1545.701546.68Starting peptide with a C-terminal aldehyde.
This compound417.50418.49Linker reagent.
Conjugate1945.181946.16Corresponds to (Mass of Peptide) + (Mass of Linker) - (Mass of H₂O).

Comparison of Validation Methodologies

While mass spectrometry is the most definitive tool, other techniques can provide valuable, albeit less direct, evidence of successful conjugation. The choice of method often depends on the available instrumentation, the nature of the conjugate, and the level of detail required.

Analytical MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (LC-MS, MALDI-TOF) Measures the mass-to-charge ratio of ions.Provides direct, unambiguous confirmation of covalent linkage and precise molecular weight. High sensitivity and accuracy. Can determine the degree of labeling.Requires specialized, expensive instrumentation. Complex mixtures may cause ion suppression.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on size (SEC-HPLC) or polarity (RP-HPLC).Excellent for monitoring reaction progress and assessing purity. Can resolve starting materials from the product. Widely available.Does not provide direct structural confirmation of the conjugate's identity. Co-elution can complicate analysis.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on molecular weight under denaturing conditions.Simple, cost-effective, and widely available. Provides a clear visual indication of a mass increase upon conjugation.Low resolution, especially for smaller linkers. PEGylation can cause band smearing and anomalous migration. Does not provide an exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural information.Provides definitive structural information, confirming the formation of the C=N oxime bond.Requires a relatively large amount of pure sample. Can be complex to interpret for large biomolecules. Low sensitivity compared to MS.

Experimental Workflow and Protocols

A robust validation process begins with a carefully executed conjugation reaction, followed by purification and analysis.

G cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_analysis 4. Validation p1 Dissolve Peptide-CHO in Reaction Buffer r1 Mix Reactants (pH 4.5-5.5) p1->r1 p2 Dissolve this compound in DMSO p2->r1 r2 Incubate at RT (2-4 hours) r1->r2 Aniline catalyst (optional) u1 Purify Conjugate (e.g., RP-HPLC or SEC) r2->u1 Reaction Mixture a1 LC-MS Analysis u1->a1 Purified Conjugate a2 HPLC Analysis a3 SDS-PAGE Analysis

Workflow for this compound conjugation and validation.
Protocol 1: Oxime Ligation of this compound to an Aldehyde-Peptide

This protocol describes a general procedure for conjugating this compound to a peptide containing an aldehyde functionality.

  • Reagent Preparation :

    • Dissolve the aldehyde-containing peptide in a reaction buffer (e.g., 100 mM sodium acetate, pH 4.7).

    • Dissolve this compound in a minimal amount of organic solvent like DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction :

    • Add 1.5 to 3 molar equivalents of the this compound stock solution to the peptide solution.

    • Optional: For slower reactions, aniline can be added to a final concentration of 10-20 mM to catalyze the reaction.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Reaction Monitoring and Purification :

    • Monitor the reaction progress by injecting small aliquots into an LC-MS system to observe the formation of the product peak and consumption of starting materials.

    • Once the reaction is complete, purify the conjugate using an appropriate method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) to remove unreacted linker and peptide.

Protocol 2: Validation by LC-ESI-MS

This protocol outlines the analysis of the purified conjugate using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

  • Sample Preparation :

    • Prepare a dilute solution of the purified conjugate (e.g., 0.1 mg/mL) in a solvent compatible with both the HPLC column and mass spectrometer, typically water with 0.1% formic acid.

  • Instrumentation and Setup :

    • LC System : Use a C18 column for peptide-based conjugates.

    • MS System : An Electrospray Ionization-Time of Flight (ESI-TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer is recommended.

    • Method : Run a gradient from low to high organic solvent (e.g., 5-95% acetonitrile with 0.1% formic acid) to elute the conjugate from the column.

  • Data Acquisition :

    • Infuse the column eluent directly into the ESI source.

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 400-2500 m/z).

    • Optimize ESI source parameters (e.g., capillary voltage, desolvation gas flow and temperature) for the analyte.

  • Data Analysis :

    • Process the raw data to obtain the mass spectrum for the conjugate peak.

    • Deconvolute the resulting multiply-charged ion series to determine the average molecular weight of the conjugate.

    • Compare the observed mass to the calculated theoretical mass to confirm successful conjugation.

References

A Head-to-Head Comparison: TCO-PEG3-Oxyamine for Precision Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking highly specific and efficient protein modification, TCO-PEG3-oxyamine emerges as a powerful tool in the bioconjugation landscape. This guide provides an objective comparison of this compound with traditional protein labeling methods, supported by experimental data and detailed protocols to inform the selection of the optimal strategy for your research needs.

The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. From fluorescently tagging proteins for imaging to constructing antibody-drug conjugates (ADCs), the ability to precisely attach a molecule of interest to a protein is paramount. This compound is a heterobifunctional linker that leverages the power of bioorthogonal click chemistry to achieve highly selective and stable protein conjugates.[1] This linker contains a trans-cyclooctene (TCO) group for an exceptionally fast reaction with a tetrazine-modified molecule, and an oxyamine group for specific reaction with an aldehyde or ketone on the target protein.[1][2] The integrated polyethylene glycol (PEG3) spacer enhances solubility and minimizes steric hindrance.[2]

This guide will delve into the characterization of proteins labeled with this compound, comparing its performance against established labeling techniques such as N-hydroxysuccinimide (NHS) esters and maleimides.

Performance Comparison of Protein Labeling Chemistries

The choice of labeling chemistry significantly impacts the specificity, efficiency, and stability of the resulting protein conjugate. The following table summarizes key performance metrics for this compound-based labeling versus common alternatives.

FeatureThis compound LigationNHS Ester ChemistryMaleimide Chemistry
Target Residue Aldehydes/Ketones (introduced)Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Reaction Type Oxime ligation & iEDDA Click ChemistryAcylationMichael Addition
Specificity High (Bioorthogonal)Moderate (Reacts with available amines)High (Specific for thiols)
Reaction Speed Very Fast (TCO-tetrazine reaction)ModerateFast
pH Dependence Oxime formation optimal at pH 4-5, TCO-tetrazine ligation is pH-independentOptimal at pH 7-9Optimal at pH 6.5-7.5
Stability of Linkage High (Stable oxime and dihydropyridazine)High (Stable amide bond)Moderate (Potential for retro-Michael reaction)
Potential for Off-Target Reactions MinimalCan react with other nucleophiles at high pHCan react with other thiols (e.g., glutathione)

Experimental Workflows and Characterization

Achieving successful protein labeling and characterization requires carefully planned experimental protocols. The following sections detail the methodologies for labeling proteins with this compound and its subsequent analysis.

Experimental Workflow for this compound Labeling

The labeling process using this compound is a two-step procedure. First, a carbonyl group (aldehyde or ketone) is introduced into the target protein. This is followed by the reaction with this compound and subsequent conjugation to a tetrazine-modified molecule.

G Experimental Workflow for this compound Labeling cluster_0 Step 1: Introduction of Carbonyl Group cluster_1 Step 2: Labeling with this compound cluster_2 Step 3: Conjugation with Tetrazine Probe cluster_3 Step 4: Characterization A Target Protein B Periodate Oxidation of Glycoprotein / Enzymatic Modification / Genetic Incorporation of Unnatural Amino Acid A->B C Protein with Aldehyde/Ketone Group B->C E Oxime Ligation C->E D This compound D->E F TCO-Labeled Protein E->F H Inverse Electron Demand Diels-Alder (iEDDA) Reaction F->H G Tetrazine-Modified Probe (e.g., Fluorophore, Biotin) G->H I Final Labeled Protein Conjugate H->I J SDS-PAGE I->J K HPLC (SEC, RP-HPLC) I->K L Mass Spectrometry (ESI-MS) I->L

Caption: A schematic overview of the key steps involved in labeling a protein with this compound and a tetrazine probe, followed by characterization.

Detailed Experimental Protocols

1. Introduction of an Aldehyde Group into a Glycoprotein via Periodate Oxidation

This protocol describes a common method for introducing an aldehyde group into glycoproteins by oxidizing vicinal diols in the sugar moieties.[3]

  • Materials:

    • Glycoprotein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

    • Sodium meta-periodate (NaIO₄)

    • Glycerol

    • Desalting column

  • Procedure:

    • Prepare a fresh solution of sodium meta-periodate in PBS.

    • Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate on ice for 10 minutes.

    • Remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with PBS.

    • The resulting protein solution now contains aldehyde groups ready for conjugation.

2. Labeling with this compound

  • Materials:

    • Aldehyde-containing protein

    • This compound (dissolved in DMSO or DMF)

    • Aniline (as a catalyst, optional but recommended)

    • Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)

  • Procedure:

    • Exchange the aldehyde-containing protein into the reaction buffer using a desalting column.

    • Add a 10-50 fold molar excess of this compound to the protein solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Remove excess this compound using a desalting column.

3. Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to confirm the successful labeling of the protein with this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the labeled protein (e.g., 0.1-1 mg/mL) in a solvent compatible with ESI-MS, such as water with 0.1% formic acid.

  • Instrumentation and Data Acquisition:

    • Infuse the sample directly into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the labeled protein.

  • Data Analysis:

    • Process the raw data to obtain the deconvoluted mass spectrum.

    • Compare the observed molecular weight with the calculated theoretical molecular weight of the this compound-labeled protein. An increase in mass corresponding to the mass of the this compound moiety confirms successful labeling.

Signaling Pathways and Logical Relationships

The specificity of this compound labeling relies on the principles of bioorthogonal chemistry, where the reactive partners do not interfere with native biological processes.

G Bioorthogonal Labeling Strategy with this compound cluster_0 Biological System cluster_1 Bioorthogonal Chemistry cluster_2 Step 1: Introduction of Bioorthogonal Handle cluster_3 Step 2: Bioorthogonal Ligation A Native Protein Functional Groups (Amines, Thiols, Carboxyls, etc.) B Protein with Aldehyde/Ketone A->B No Cross-Reactivity D TCO-Labeled Protein A->D No Cross-Reactivity C This compound B->C Oxime Ligation (Specific Reaction) E Tetrazine Probe D->E iEDDA Reaction (Specific Reaction)

Caption: The principle of bioorthogonality in this compound labeling, highlighting the non-interference with native cellular components.

Conclusion

This compound offers a highly specific and efficient method for protein labeling, providing a significant advantage over less specific, traditional methods. The bioorthogonal nature of both the oxime ligation and the TCO-tetrazine reaction ensures minimal off-target effects, leading to more homogeneous and well-defined protein conjugates. While the requirement of introducing a carbonyl handle adds an extra step compared to direct labeling of native amino acids, the unparalleled specificity and rapid kinetics of the subsequent click reaction often justify this approach, particularly for applications demanding precise control over the conjugation site. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and successfully implement this advanced labeling strategy in their work.

References

A Head-to-Head Comparison: TCO-PEG3-Oxyamine for Advanced Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to forge precise and stable bioconjugates, the choice of linker is paramount. TCO-PEG3-oxyamine has emerged as a powerful contender in the bioorthogonal chemistry toolbox, offering a unique combination of rapid kinetics and dual functionality. This guide provides an objective comparison of this compound with its primary alternative, DBCO-PEG3-oxyamine, supported by quantitative data and detailed experimental protocols to inform your selection of the optimal reagent for your research needs.

This compound is a heterobifunctional linker that capitalizes on two distinct and highly efficient bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine, and the classic oxime ligation between an oxyamine and an aldehyde or ketone.[1][2] The inclusion of a three-unit polyethylene glycol (PEG3) spacer enhances the reagent's utility by improving aqueous solubility, reducing steric hindrance, and minimizing aggregation of the resulting bioconjugate.[3][4]

Performance at a Glance: TCO vs. DBCO

The primary distinction between this compound and its common alternative, DBCO-PEG3-oxyamine, lies in the kinetics of their respective "click" reactions. The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, often orders of magnitude faster than the strain-promoted alkyne-azide cycloaddition (SPAAC) utilized by dibenzocyclooctyne (DBCO) reagents.[5]

FeatureThis compoundDBCO-PEG3-oxyamineReference
Bioorthogonal Reaction Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Partner TetrazineAzide
Second-Order Rate Constant (k₂) ~800 - 30,000 M⁻¹s⁻¹~1-2 M⁻¹s⁻¹
Biocompatibility Excellent (catalyst-free)Excellent (catalyst-free)
Linkage Stability Dihydropyridazine (Stable)Triazole (Highly Stable)

The Power of Dual Functionality: TCO and Oxyamine

A key advantage of this compound is its dual-reactive nature. The TCO group provides access to the ultrafast tetrazine ligation, ideal for applications requiring rapid conjugation even at low concentrations, such as in vivo imaging or labeling of low-abundance biomolecules. Simultaneously, the oxyamine functionality allows for the formation of a highly stable oxime bond with aldehydes or ketones. This enables researchers to perform sequential or orthogonal labeling strategies on the same molecule.

The oxime ligation, while not as fast as the TCO-tetrazine reaction, forms a very stable conjugate. The reaction rate can be significantly enhanced by the use of aniline-based catalysts and is most efficient in a slightly acidic pH range. Aromatic aldehydes are more reactive partners for oxime ligation than ketones.

ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]ConditionsReference
Oxime Ligation Oxyamine + Aromatic Aldehyde8.2 ± 1.0pH 7, 100 mM aniline catalyst
Oxime Ligation Oxyamine + Ketone~0.082pH 7.3, 100 mM aniline catalyst

Experimental Protocols

Below are representative protocols for the use of this compound and DBCO-PEG3-oxyamine in protein labeling.

Protocol 1: Two-Step Protein Labeling using this compound

This protocol describes the labeling of a protein with a tetrazine-fluorophore and a second molecule containing an aldehyde.

Step 1: TCO-Tetrazine Ligation

  • Protein Preparation: Prepare the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • TCO Functionalization: Add a 10-20 fold molar excess of this compound (dissolved in DMSO) to the protein solution. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess this compound using a desalting column or dialysis, exchanging the buffer to PBS, pH 7.4.

  • Tetrazine Ligation: Add a 1.5-fold molar excess of the tetrazine-fluorophore to the TCO-labeled protein. Incubate for 30-60 minutes at room temperature. The disappearance of the tetrazine's color can be used to monitor the reaction.

  • Purification: Purify the dual-labeled protein using size-exclusion chromatography.

Step 2: Oxime Ligation

  • Aldehyde Molecule Preparation: Dissolve the aldehyde-containing molecule in a compatible buffer.

  • Oxime Ligation: Add a 10-50 fold molar excess of the aldehyde-containing molecule to the purified protein from Step 1.

  • Catalyst Addition: Add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or 37°C.

  • Purification: Purify the final conjugate using an appropriate chromatography method.

Protocol 2: Protein Labeling using DBCO-PEG3-Oxyamine

This protocol describes the labeling of a protein with an azide-fluorophore.

  • Protein Preparation: Prepare the protein of interest in PBS, pH 7.4 at 1-5 mg/mL.

  • DBCO Functionalization: Add a 10-20 fold molar excess of DBCO-PEG3-Oxyamine (dissolved in DMSO) to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess DBCO-PEG3-Oxyamine via a desalting column or dialysis.

  • Azide Ligation: Add a 2-4 fold molar excess of the azide-fluorophore to the DBCO-labeled protein. Incubate for 4-12 hours at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography.

Visualizing the Workflow

experimental_workflow cluster_tco This compound Workflow cluster_dbco DBCO-PEG3-Oxyamine Workflow Protein_TCO Protein TCO_Protein TCO-Protein Protein_TCO->TCO_Protein Step 1a: Functionalization TCO_Linker This compound TCO_Linker->TCO_Protein Labeled_Protein1 Labeled Protein (Fluorophore) TCO_Protein->Labeled_Protein1 Step 1b: TCO-Tetrazine Ligation Tetrazine Tetrazine-Fluorophore Tetrazine->Labeled_Protein1 Final_Conjugate_TCO Final Conjugate Labeled_Protein1->Final_Conjugate_TCO Step 2: Oxime Ligation Aldehyde Aldehyde-Molecule Aldehyde->Final_Conjugate_TCO Protein_DBCO Protein DBCO_Protein DBCO-Protein Protein_DBCO->DBCO_Protein Step 1: Functionalization DBCO_Linker DBCO-PEG3-Oxyamine DBCO_Linker->DBCO_Protein Final_Conjugate_DBCO Final Conjugate DBCO_Protein->Final_Conjugate_DBCO Step 2: DBCO-Azide Ligation Azide Azide-Fluorophore Azide->Final_Conjugate_DBCO

Caption: A comparison of experimental workflows for this compound and DBCO-PEG3-oxyamine.

Considerations and Limitations

While the rapid kinetics of the TCO-tetrazine ligation is a significant advantage, researchers should be aware of potential limitations. The trans-isomer of cyclooctene is thermodynamically less stable than the cis-isomer, and isomerization to the unreactive cis-form can occur, particularly in the presence of thiols or upon prolonged storage. However, the inclusion of a PEG spacer can mitigate this by improving solubility and reducing interactions with the biomolecule.

For the oxime ligation, the requirement for a catalyst and the slower reaction kinetics compared to the TCO-tetrazine reaction should be considered in the experimental design, especially for time-sensitive applications.

Conclusion

This compound stands out as a highly versatile and powerful tool for bioorthogonal chemistry. Its key advantages include:

  • Unprecedented Reaction Speed: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions available, enabling rapid and efficient conjugation.

  • Dual Functionality: The presence of both a TCO and an oxyamine group allows for orthogonal and sequential labeling strategies.

  • Enhanced Physicochemical Properties: The hydrophilic PEG3 spacer improves solubility, reduces aggregation, and minimizes steric hindrance.

  • High Biocompatibility: Both the TCO-tetrazine and oxime ligations are catalyst-free (or use low-toxicity catalysts) and proceed under mild, physiological conditions.

In comparison, while DBCO-PEG3-oxyamine offers excellent stability and biocompatibility, its significantly slower reaction kinetics may be a limiting factor for certain applications. The choice between these two exceptional reagents will ultimately depend on the specific requirements of your experiment, with this compound being the reagent of choice for applications demanding rapid kinetics and the flexibility of dual-functionalization.

References

The Influence of PEG Spacer Length on TCO Linker Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates. In the realm of bioorthogonal chemistry, the reaction between trans-cyclooctene (TCO) and tetrazine stands out for its exceptional speed and specificity. The incorporation of polyethylene glycol (PEG) spacers into TCO linkers offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of different PEG spacer lengths for TCO linkers, supported by experimental data, to facilitate the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).

The length of the PEG spacer in a TCO linker significantly influences several critical parameters of a bioconjugate, including its hydrophilicity, reaction kinetics, stability, and in vivo performance. The optimal PEG spacer length is often a balance between these factors to achieve the desired therapeutic window.

Data Presentation: Comparative Analysis of TCO-PEG Linkers

The following table summarizes the general trends and available quantitative data on the impact of PEG spacer length on key performance indicators of TCO linkers. It is important to note that direct head-to-head comparative data across a wide range of PEG lengths from a single study is limited; therefore, the data presented is a synthesis from multiple sources.

Performance ParameterNo PEG SpacerShort PEG Spacer (e.g., PEG4)Medium PEG Spacer (e.g., PEG8, PEG12)Long PEG Spacer (e.g., PEG24)Data Highlights & Citations
Hydrophilicity LowModerate IncreaseSignificant IncreaseHighIncreasing PEG length enhances hydrophilicity, which can enable higher drug-to-antibody ratios (DARs) by solubilizing hydrophobic payloads.[1][2]
Reaction Kinetics FastPotentially faster than no PEGMay be slightly reducedMay be slightly reducedThe inclusion of a PEG spacer can alleviate steric hindrance and may lead to an increase in the reactivity of TCO-conjugated antibodies.[3] However, very long PEG chains might sterically hinder the reaction.[4] The intrinsic reactivity of the tetrazine core is the primary driver of kinetics.[4]
Drug-to-Antibody Ratio (DAR) Limited by hydrophobicityImprovedOften OptimalMay decreaseFor hydrophobic payloads, longer PEG spacers can enable higher DARs. However, for some linkers, a trade-off between decreasing hydrophobicity and increasing steric hindrance can be observed, with intermediate PEG lengths (PEG6, PEG8, PEG12) resulting in higher drug loading.
In Vitro Plasma Stability VariableGenerally GoodGenerally GoodGenerally GoodThe stability of the TCO group itself can be influenced by interactions with proteins like albumin. Steric hindrance from the PEG spacer may offer some protection against isomerization to the inactive cis-cyclooctene (CCO).
Pharmacokinetics (PK) Faster ClearanceSlower ClearanceSlower Clearance (often plateauing around PEG8)Slower ClearancePEGylation significantly prolongs the circulation time. In a study with glucuronide-MMAE ADCs, clearance slowed and exposure (AUC) increased with PEG length, plateauing at 8 PEG units.
In Vivo Efficacy VariableGenerally ImprovedOften OptimalMay decreaseLonger linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, there can be a trade-off with in vitro potency, and excessively long linkers might hinder tumor uptake.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of TCO linkers with different PEG spacer lengths are provided below.

Protocol 1: Conjugation of a TCO-PEGn-NHS Ester to an Antibody

This protocol describes the conjugation of a TCO-PEGn-NHS ester to an antibody, a common first step in creating a TCO-functionalized antibody for subsequent reaction with a tetrazine-modified molecule.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • TCO-PEGn-NHS ester (where n = 4, 8, 12, etc.) dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis cassettes.

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 2 mg/mL in PBS.

  • Reaction Setup: Add a 10- to 30-fold molar excess of the TCO-PEGn-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Remove excess, unreacted TCO-PEGn-NHS ester by using a desalting column or by dialysis against PBS.

  • Characterization: Determine the degree of labeling (average number of TCO molecules per antibody) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker has a chromophore.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the TCO-linker conjugate in plasma over time.

Materials:

  • TCO-conjugated antibody.

  • Human or mouse plasma.

  • Incubator at 37°C.

  • Analytical method for detection (e.g., HPLC, LC-MS).

Procedure:

  • Incubation: Incubate the TCO-conjugated antibody in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma sample.

  • Sample Preparation: Process the aliquots to precipitate plasma proteins and extract the conjugate.

  • Analysis: Analyze the samples by a suitable analytical method to quantify the amount of intact conjugate remaining.

  • Data Analysis: The stability is often reported as the percentage of intact conjugate remaining over time.

Protocol 3: Pharmacokinetic Study in Animal Models

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of TCO-conjugated antibodies with different PEG spacer lengths.

Materials:

  • TCO-conjugated antibodies with varying PEG spacer lengths (e.g., TCO-PEG4-Ab, TCO-PEG8-Ab, TCO-PEG12-Ab).

  • Animal model (e.g., mice).

  • Method for quantifying the antibody conjugate in plasma (e.g., ELISA).

Procedure:

  • Administration: Administer a single intravenous dose of the TCO-conjugated antibody to the animals.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, 168 hr) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the TCO-conjugated antibody in the plasma samples using a validated ELISA method.

  • Data Analysis: Plot the plasma concentration versus time and calculate pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of TCO-PEG linkers.

G cluster_0 Factors Influencing TCO-PEG Linker Performance PEG_Length PEG Spacer Length (n = 4, 8, 12, 24...) Hydrophilicity Hydrophilicity PEG_Length->Hydrophilicity Increases Kinetics Reaction Kinetics PEG_Length->Kinetics Can Modulate Stability In Vivo Stability PEG_Length->Stability Can Improve PK Pharmacokinetics PEG_Length->PK Improves G cluster_1 Pre-targeting Workflow with TCO-PEG Linker A 1. Administer TCO-PEGn-Antibody B 2. Antibody Accumulation at Target Site & Clearance of Unbound Antibody A->B C 3. Administer Tetrazine-Payload B->C D 4. In Vivo Bioorthogonal Ligation at Target C->D

References

A Comparative Guide to the Specificity of TCO-PEG3-Oxyamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in chemical biology and drug development, the precision of bioconjugation is paramount. The TCO-PEG3-Oxyamine linker is a powerful heterobifunctional tool designed for dual-labeling strategies, incorporating two distinct bioorthogonal reactive handles: a trans-cyclooctene (TCO) group and an oxyamine group. This guide provides a detailed comparison of the specificity of the reactions involving each of these groups, supported by experimental data and protocols to empower researchers to make informed decisions for their applications.

The TCO moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner, a reaction renowned for its exceptional speed and selectivity.[1] Concurrently, the oxyamine group allows for chemoselective oxime ligation with aldehydes or ketones.[2] Understanding the specificity, kinetics, and potential side reactions of both ligations is critical for designing robust and reliable bioconjugation experiments.

Part 1: Specificity of the TCO-Tetrazine iEDDA Reaction

The reaction between a TCO group and a tetrazine is the fastest bioorthogonal reaction discovered to date, proceeding with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[1] This rapid kinetic profile allows for efficient labeling at very low concentrations, minimizing potential off-target effects.[3] The reaction is highly specific and does not require a catalyst, reacting selectively in complex biological media without cross-reactivity with endogenous functional groups like amines, thiols, or carboxylates.[1]

The primary off-target reaction of concern for TCO moieties is not cross-reactivity with biomolecules, but rather isomerization to the much less reactive cis-cyclooctene (CCO) conformer. This process can be catalyzed by thiols, certain components in cell culture media like thiamine degradation products, and serum proteins. The stability of the TCO group is therefore a key consideration, especially for experiments requiring long incubation times.

G cluster_0 Desired Bioorthogonal Reaction cluster_1 Potential Side Reactions TCO This compound Product Stable Dihydropyridazine Adduct (Bio-conjugate) TCO->Product k > 10³ M⁻¹s⁻¹ Tetrazine Tetrazine Probe (e.g., Tetrazine-Fluorophore) Tetrazine->Product TCO_side This compound CCO cis-Cyclooctene (CCO) (Low Reactivity) TCO_side->CCO Isomerization Thiol Endogenous Thiols (e.g., Glutathione) Thiol->TCO_side Catalyzes Isomerization

Fig. 1: TCO-Tetrazine reaction pathway and potential side reaction.

Table 1: Comparative Performance of iEDDA (TCO-Tetrazine) vs. SPAAC

FeatureiEDDA (TCO + Tetrazine)SPAAC (Strained Alkyne + Azide)
**Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **1 - 10⁶10⁻³ - 1
Primary Off-Target Reaction Isomerization to cis-cyclooctene (CCO)Low reactivity with some thiols
Stability in Biological Media Half-life can be short (hours) in certain media (e.g., DMEM) due to thiamine degradation products. More stable TCO derivatives (e.g., d-TCO) show >97% stability in human serum for 4 days.Generally high stability
Catalyst Required NoNo
Key Advantage Unparalleled reaction speed, enabling low concentration use.High stability and small size of the azide handle.

Part 2: Specificity of the Oxyamine-Carbonyl Oxime Ligation

Oxime ligation involves the reaction of an oxyamine (-ONH₂) with an aldehyde or ketone to form a stable oxime bond (-O-N=C-). This reaction is highly chemoselective for carbonyl groups, which are rare in native biomolecules, thus minimizing off-target reactions. The reaction rate can be accelerated by using aniline-based catalysts and is most efficient at a slightly acidic pH (4-6), although it proceeds at neutral pH.

Compared to the similar hydrazone ligation (hydrazine + carbonyl), oxime bonds are significantly more stable against hydrolysis, especially at neutral pH. This makes oxime ligation a more robust choice for creating long-lasting bioconjugates.

G cluster_0 Desired Chemoselective Reaction cluster_1 Comparative Ligation Oxyamine This compound Oxime Stable Oxime Linkage Oxyamine->Oxime k ~ 10⁻² - 10 M⁻¹s⁻¹ (Catalyzed) Carbonyl Aldehyde/Ketone Probe (e.g., on a protein) Carbonyl->Oxime Hydrazine Hydrazine Analog Hydrazone Hydrazone Linkage (Less Stable) Hydrazine->Hydrazone k ~ 10¹ - 10³ M⁻¹s⁻¹ (Catalyzed) Carbonyl_alt Aldehyde/Ketone Probe Carbonyl_alt->Hydrazone G A Prepare Native Cell Lysate B Incubate with This compound A->B C Control: Incubate with Vehicle A->C D Add Reporter Tag (e.g., Azide-Biotin) B->D C->D E Protein Digestion (Trypsin) D->E F Enrich Modified Peptides (Streptavidin Beads) E->F G LC-MS/MS Analysis F->G H Identify & Quantify Off-Target Proteins G->H

References

performance comparison of TCO-PEG3-oxyamine with other crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to TCO-PEG3-Oxyamine for Bioconjugation

In the intricate field of drug development and biological research, the precise and stable linking of molecules—a process known as bioconjugation—is fundamental. The choice of a crosslinker is critical, dictating the efficiency, stability, and specificity of the final conjugate. This compound has emerged as a powerful heterobifunctional crosslinker, offering dual reactivity through two distinct, highly specific chemical reactions.[1]

This guide provides a comprehensive performance comparison of this compound with other common crosslinking technologies. We will delve into the quantitative data, experimental methodologies, and the unique advantages offered by its dual-functionality, providing researchers, scientists, and drug development professionals with the information needed to select the optimal tool for their applications.

This compound is a versatile molecule featuring two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[3] The two key functional groups are:

  • Trans-cyclooctene (TCO): This group reacts with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is a form of "click chemistry" renowned for its exceptionally fast kinetics and high specificity, proceeding rapidly without the need for a catalyst.[4]

  • Oxyamine (Aminooxy): This nucleophilic group reacts chemoselectively with aldehydes and ketones to form a highly stable oxime bond.

This dual-reactivity allows for sequential or orthogonal conjugation strategies, enabling the construction of complex molecular architectures.

cluster_TCO This compound cluster_reactions Reaction Partners cluster_products Resulting Bonds TCO_Linker TCO PEG3 Spacer Oxyamine Tetrazine Tetrazine TCO_Linker:f0->Tetrazine iEDDA Reaction (Extremely Fast) Carbonyl Aldehyde or Ketone TCO_Linker:f2->Carbonyl Oxime Ligation (Stable & Specific) Dihydropyridazine Stable Dihydropyridazine Tetrazine->Dihydropyridazine Oxime Stable Oxime Bond Carbonyl->Oxime cluster_workflow Catalyzed Oxime Ligation Workflow Aldehyde Aldehyde-modified Biomolecule Schiff_Base Protonated Schiff Base Intermediate Aldehyde->Schiff_Base + Aniline (fast, reversible) Aniline Aniline Catalyst Schiff_Base->Aldehyde Oxime Stable Oxime Conjugate Schiff_Base->Oxime + Oxyamine (Transimination) Oxyamine Oxyamine (e.g., from TCO-Linker) cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: iEDDA Reaction Start1 Protein-CHO (Aldehyde-modified) Mix1 Mix in buffer (pH 6-7) + Aniline catalyst Start1->Mix1 Linker1 This compound Linker1->Mix1 Incubate1 Incubate (e.g., 2-4 hours, RT) Mix1->Incubate1 Purify1 Purify to remove excess linker (e.g., SEC) Incubate1->Purify1 Intermediate Protein-Oxime-PEG3-TCO Purify1->Intermediate Mix2 Mix in buffer (pH 7.4) Intermediate->Mix2 Start2 Protein-Tz (Tetrazine-modified) Start2->Mix2 Incubate2 Incubate (e.g., 30-60 mins, RT) Mix2->Incubate2 Purify2 Purify final conjugate (e.g., SEC) Incubate2->Purify2 Final Protein-Linker-Protein Conjugate Purify2->Final

References

A Researcher's Guide to TCO-PEG3-Oxyamine: A Quantitative Comparison for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of labeling reagent is paramount to experimental success. TCO-PEG3-oxyamine has emerged as a powerful heterobifunctional linker, offering the dual capabilities of exceptionally fast, bioorthogonal "click" chemistry via its trans-cyclooctene (TCO) group, and the ability to form stable oxime bonds with aldehydes and ketones through its oxyamine moiety. This guide provides a quantitative analysis of this compound's labeling efficiency, objective comparisons with alternative reagents, and detailed experimental protocols to support your research endeavors.

Quantitative Performance Analysis

The utility of a labeling reagent is fundamentally defined by its reaction kinetics and labeling efficiency. This compound engages in two distinct high-efficiency ligation reactions: the TCO-tetrazine inverse electron-demand Diels-Alder (iEDDA) cycloaddition and the oxyamine-carbonyl condensation (oxime ligation).

TCO-Tetrazine Ligation: The Pinnacle of Bioorthogonal Speed

The reaction between the TCO group of this compound and a tetrazine-functionalized molecule is widely recognized as the fastest bioorthogonal reaction currently available.[1][2] This exceptional speed is critical for applications involving low reactant concentrations, such as in vivo imaging or the labeling of rare cellular targets.[1]

FeatureTCO-Tetrazine LigationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷[2][3]10 - 10⁴~1
Biocompatibility Excellent (copper-free)Limited in vivo due to copper cytotoxicityExcellent (copper-free)
Reaction Conditions Aqueous media, room temperature, catalyst-freeRequires copper(I) catalystAqueous media, room temperature, catalyst-free
Primary Byproduct Nitrogen gas (N₂)NoneNone

Table 1: Comparison of reaction kinetics for common bioorthogonal "click" chemistry reactions. The TCO-tetrazine ligation exhibits significantly faster kinetics, enabling efficient labeling at low concentrations without the need for cytotoxic copper catalysts.

Oxime Ligation: Efficiency Through Catalysis

The oxyamine group of this compound reacts with aldehydes and ketones to form a stable oxime bond. While this reaction is inherently slower than the TCO-tetrazine ligation, its efficiency can be dramatically enhanced through the use of specific catalysts. Aniline has been traditionally used, but recent discoveries have identified more potent catalysts.

CatalystRelative Rate EnhancementKey Characteristics
None 1xSlow reaction, particularly with ketones.
Aniline Baseline for catalysisLimited by slow kinetics and poor aqueous solubility (~100 mM).
m-Phenylenediamine (mPDA) Up to 15x vs. AnilineHighly efficient and water-soluble, allowing for use at higher concentrations for significant rate acceleration.
p-Phenylenediamine (pPDA) Up to 19x vs. Aniline; 120x vs. UncatalyzedHighly effective at neutral pH, even at low millimolar concentrations.

Table 2: Comparison of catalysts for enhancing oxime ligation efficiency. The use of phenylenediamines as catalysts can increase the rate of oxime bond formation by over an order of magnitude compared to aniline.

Experimental Protocols and Workflows

The dual functionality of this compound allows for innovative experimental designs, such as sequential or orthogonal dual-labeling of different biomolecules or cellular components.

Diagram: Dual-Labeling Workflow

The following diagram illustrates a workflow for the orthogonal dual-labeling of a protein engineered to contain both a ketone group (via an unnatural amino acid) and an azide handle. The protein is first labeled at the ketone site with this compound using an efficient catalyst, followed by the labeling of the azide with a tetrazine-fluorophore conjugate.

DualLabelingWorkflow Protein Protein with Ketone and Azide Groups Labeled_Protein_1 TCO-Labeled Protein Protein->Labeled_Protein_1 Oxime Ligation TCO_Oxyamine This compound TCO_Oxyamine->Labeled_Protein_1 Catalyst mPDA Catalyst Catalyst->Labeled_Protein_1 Dual_Labeled_Protein Dual-Labeled Protein Labeled_Protein_1->Dual_Labeled_Protein TCO-Tetrazine Ligation Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Dual_Labeled_Protein

Dual-labeling experimental workflow.
Protocol: Catalyzed Oxime Ligation of a Ketone-Functionalized Protein

This protocol is adapted for the efficient labeling of a protein containing a ketone group using this compound and an m-phenylenediamine (mPDA) catalyst.

Materials:

  • Ketone-functionalized protein in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • m-Phenylenediamine (mPDA) catalyst solution (e.g., 0.5 M in 0.3 M phosphate buffer, pH 7.0)

  • Reaction buffer (0.1 M phosphate buffer, pH 7.0)

Procedure:

  • Prepare the reaction mixture by combining the ketone-functionalized protein (final concentration 50-100 µM) and this compound (3-fold molar excess) in the reaction buffer.

  • Initiate the ligation by adding the mPDA catalyst solution to a final concentration of 25-100 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE analysis.

  • Upon completion, the excess reagents and catalyst can be removed by size-exclusion chromatography or dialysis.

Diagram: Pre-targeting Workflow for In Vivo Imaging

The rapid kinetics of the TCO-tetrazine ligation make it ideal for pre-targeting strategies, which can significantly improve the signal-to-background ratio in in vivo imaging.

PretargetingWorkflow cluster_0 Step 1: Targeting cluster_1 Step 2: Clearance cluster_2 Step 3: Imaging TCO_Antibody TCO-Antibody Conjugate Target Target Cell (e.g., Tumor) TCO_Antibody->Target Administer and allow to accumulate at target Clearance Unbound TCO-Antibody clears from circulation Imaging In Vivo Reaction and Imaging Tetrazine_Probe Radiolabeled Tetrazine Probe Tetrazine_Probe->Imaging Administer probe

Pre-targeting workflow for in vivo imaging.
Protocol: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein (prepared using this compound as described above) to a tetrazine-labeled protein.

Materials:

  • TCO-labeled Protein A

  • Tetrazine-labeled Protein B

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Combine the TCO-labeled Protein A and the tetrazine-labeled Protein B in the reaction buffer at the desired molar ratio (a 1:1 ratio is a good starting point).

  • Incubate the reaction mixture at room temperature for 30-60 minutes. Due to the rapid kinetics, longer incubation times are often not necessary.

  • The reaction progress and the formation of the conjugate can be analyzed by SDS-PAGE, which will show a band corresponding to the higher molecular weight conjugate.

  • If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

Conclusion

This compound is a versatile and highly efficient reagent for bioconjugation. Its TCO moiety offers unparalleled reaction speed and biocompatibility for "click" chemistry applications, making it the superior choice for in vivo studies and labeling of low-abundance targets. The efficiency of its oxyamine group can be significantly enhanced with the use of catalysts like m-phenylenediamine and p-phenylenediamine, enabling robust and specific labeling of aldehydes and ketones under mild conditions. The dual functionality of this compound opens the door to advanced experimental designs, including orthogonal dual-labeling and pre-targeting strategies, providing researchers with a powerful tool to advance drug development and our understanding of complex biological systems.

References

literature review of TCO-PEG3-oxyamine applications and efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a linker molecule is critical to the success of applications ranging from therapeutic development to advanced cellular imaging. TCO-PEG3-Oxyamine has emerged as a powerful heterobifunctional linker, offering researchers a versatile tool for covalently linking biomolecules with high precision and efficiency. This guide provides a comprehensive comparison of this compound's performance against other common bioconjugation techniques, supported by experimental data and detailed protocols to inform your research decisions.

Performance Comparison

The efficacy of a bioconjugation strategy is primarily determined by its reaction kinetics, specificity, and the stability of the resulting conjugate. The trans-cyclooctene (TCO) moiety of this compound participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner, a type of "click chemistry" renowned for its exceptionally fast reaction rates. The oxyamine group, on the other hand, readily reacts with aldehydes and ketones to form stable oxime linkages.

This dual functionality allows for a two-step, orthogonal conjugation strategy, providing greater control over the final conjugate assembly. The integrated polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.

Quantitative Data Summary

The following table summarizes the key performance metrics of the TCO-tetrazine ligation compared to other widely used bioorthogonal reactions.

Reaction ChemistryReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Inverse-Electron-Demand Diels-Alder (iEDDA) TCO + Tetrazine ~800 - 30,000 Extremely fast, highly specific, bioorthogonal, catalyst-free.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Cyclooctyne (e.g., DBCO) + Azide~1Catalyst-free, bioorthogonal, but significantly slower than iEDDA.
NHS Ester-Amine CouplingNHS Ester + Primary AmineVariable, generally slowerWidely used, but not bioorthogonal; can react with any accessible primary amine.
Thiol-Maleimide CouplingMaleimide + Thiol~1000Specific for thiols, but the resulting thioether bond can be reversible under certain conditions.

Experimental Protocols

Protocol 1: Two-Step Antibody-Small Molecule Conjugation using this compound

This protocol describes a general workflow for conjugating an antibody to a small molecule drug using the orthogonal reactivity of this compound.

Materials:

  • Antibody of interest

  • This compound

  • Tetrazine-modified small molecule drug

  • Aldehyde/ketone-containing modification reagent (e.g., an NHS ester with a terminal aldehyde)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column

  • Amicon ultrafiltration units

Procedure:

  • Antibody Modification with Aldehyde/Ketone:

    • Dissolve the aldehyde/ketone-containing NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare the antibody in PBS at a concentration of 2-5 mg/mL.

    • Add a 10-20 fold molar excess of the NHS ester to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted NHS ester using an Amicon ultrafiltration unit or a desalting column, exchanging the buffer to PBS.

  • Reaction with this compound:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 5-10 fold molar excess of this compound to the aldehyde/ketone-modified antibody.

    • Incubate for 2-4 hours at room temperature. The oxyamine group will react with the engineered aldehyde/ketone on the antibody.

    • Purify the antibody-TCO conjugate using SEC to remove excess linker.

  • Conjugation with Tetrazine-Modified Small Molecule:

    • Dissolve the tetrazine-modified small molecule drug in a compatible solvent.

    • Add a 1.5-5 fold molar excess of the tetrazine-modified drug to the purified antibody-TCO conjugate.

    • The TCO-tetrazine reaction is typically complete within 30 minutes at room temperature.

    • Purify the final antibody-drug conjugate using SEC to remove any unreacted small molecule.

  • Characterization:

    • Confirm conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Visualizing the Workflow and Applications

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a key application in the development of Proteolysis Targeting Chimeras (PROTACs).

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Linker Attachment cluster_step3 Step 3: Payload Conjugation Ab Antibody Mod_Ab Aldehyde-Modified Antibody Ab->Mod_Ab Reaction Mod_reagent Aldehyde/Ketone Modification Reagent Mod_reagent->Mod_Ab TCO_linker This compound TCO_Ab Antibody-TCO Conjugate Mod_Ab->TCO_Ab Oxime Ligation TCO_linker->TCO_Ab Tz_Payload Tetrazine-Payload Final_conjugate Final Antibody-Payload Conjugate TCO_Ab->Final_conjugate iEDDA Reaction Tz_Payload->Final_conjugate G cluster_linker This compound as Linker POI Protein of Interest PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome targeted to E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin PROTAC->Ub recruits Ub->POI tags Degradation Degradation Proteasome->Degradation leads to Warhead Warhead Linker This compound Warhead->Linker E3_ligand E3 Ligand Linker->E3_ligand

Safety Operating Guide

Navigating the Disposal of T-PEG3-oxyamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of TCO-PEG3-oxyamine, a heterobifunctional linker used in bioconjugation and click chemistry.[1][2][3] Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets for similar compounds.[4]

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tight-sealing safety goggles.
Hand Protection Wear suitable, compatible chemical-resistant gloves.
Skin/Body Protection Wear suitable protective clothing.
Respiratory Protection Use in a well-ventilated area. In case of insufficient ventilation, wear approved respirators.

Disposal Workflow

The proper disposal of this compound, like many specialized chemical reagents, is not a one-size-fits-all process and is heavily dependent on local and institutional regulations. The following workflow provides a logical, step-by-step process to ensure safe and compliant disposal.

G cluster_prep Preparation Phase cluster_assessment Waste Assessment & Segregation cluster_disposal Final Disposal Protocol A Consult Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Assess Waste Stream: Pure Compound vs. Solution B->C D Segregate into Designated Hazardous Waste Container C->D E Consult Institutional Environmental Health & Safety (EHS) Office D->E CRITICAL STEP F Follow EHS Guidelines for Labeling and Pickup E->F

Figure 1. Logical workflow for the proper disposal of this compound.

Detailed Disposal Protocol

While a universal, specific chemical inactivation protocol for this compound is not publicly available, a standardized procedure for the disposal of non-hazardous chemical waste should be followed, always under the guidance of your institution's environmental health and safety department.

Step 1: Review the Safety Data Sheet (SDS) Although a specific SDS for this compound may not be readily available from all suppliers, locate the SDS for the specific product you have or a similar compound, such as TCO-PEG3-Amine.[4] Pay close attention to sections covering handling, storage, and disposal. Store the compound as recommended, typically at -20°C, dry, and protected from light.

Step 2: Equip Appropriate PPE Before handling the compound, ensure you are wearing the personal protective equipment detailed in the table above.

Step 3: Prepare for Disposal The generation of waste should be minimized whenever possible. For unused or expired this compound, prepare the original container for disposal. If dealing with solutions of this compound, the solvent will likely dictate the disposal route. For instance, solutions in anhydrous solvents like DMF or DMSO should be treated as hazardous chemical waste.

Step 4: Segregate Chemical Waste Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Place the original container, or the container with the this compound solution, into a designated hazardous waste container that is compatible with the chemical.

Step 5: Consult Your Institutional EHS Office This is the most critical step. Your institution's Environmental Health & Safety (EHS) office will provide specific instructions for the disposal of this category of chemical waste. They will have knowledge of local, state, and federal regulations that govern hazardous waste disposal.

Step 6: Label and Arrange for Pickup Follow your EHS office's procedures for labeling the hazardous waste container. The label should clearly identify the contents, including the full chemical name (this compound) and any solvents present. Schedule a waste pickup with your EHS department as per their protocol.

By adhering to this structured disposal workflow, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling TCO-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for TCO-PEG3-oxyamine. The following guidance is based on the known properties of its constituent functional groups (trans-cyclooctene, polyethylene glycol, and oxyamine), information from suppliers, and general laboratory safety principles for handling reactive bioconjugation reagents. A thorough, site-specific risk assessment by qualified personnel is mandatory before handling this substance.

This compound is a heterobifunctional crosslinker utilized in bioconjugation, featuring a trans-cyclooctene (TCO) group for reaction with tetrazines and an oxyamine group for reaction with aldehydes and ketones.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] While this reagent is instrumental in creating targeted therapeutics and diagnostics, proper handling and disposal are paramount to ensure laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

While detailed toxicity data for this compound is not available, an analysis of its components suggests that it should be handled with care. Trans-cyclooctene derivatives can be flammable and may cause skin and eye irritation.[3][4] Oxyamine compounds may also cause irritation and can be harmful if inhaled or ingested. The PEG component is generally considered to have low toxicity.

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard. A face shield may be worn over goggles for additional protection against splashes.Protects eyes from potential splashes of the chemical or its solvents.
Skin Protection - Chemical-resistant gloves (e.g., nitrile). - A fully buttoned laboratory coat. - Closed-toe shoes and long pants.Prevents skin contact with the reagent and its solvents.
Respiratory Protection All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling any aerosols or vapors.

Operational and Disposal Plans

Adherence to a strict operational workflow and a pre-determined disposal plan is critical for the safe handling and disposal of this compound.

Storage and Handling:

  • Storage: Store at –20 °C in a dry, dark environment. The TCO group can isomerize to the less reactive cis-cyclooctene over time, so long-term storage is not recommended.

  • Preparation: Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

Experimental Workflow:

The following diagram outlines the essential steps for safely handling this compound during a typical bioconjugation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep1 Equilibrate Reagent to Room Temperature prep2 Work in a Chemical Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Dissolve in Anhydrous Solvent (e.g., DMSO) prep3->prep4 react1 Add Reagent to Reaction Mixture prep4->react1 react2 Incubate as per Protocol react1->react2 react3 Quench Reaction (if applicable) react2->react3 clean1 Decontaminate Glassware and Surfaces react3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste According to Institutional Guidelines clean2->clean3

Caption: Workflow for Handling this compound.

Disposal Plan:

As specific disposal guidelines for this compound are not available, a conservative approach based on general principles for chemical waste management is recommended.

  • Segregation:

    • Solid Waste: Unused reagent, contaminated gloves, and weighing paper should be collected in a designated, labeled container for solid chemical waste.

    • Liquid Waste: Unused solutions and solvent washes should be collected in a separate, labeled container for liquid chemical waste. Do not mix with aqueous waste unless specified by your institution's safety office.

    • Sharps: Any contaminated needles or sharps should be disposed of in an appropriate sharps container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any solvents used.

  • Collection: Waste should be collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour any amount of this chemical or its solutions down the drain.

The logical relationship for the disposal decision-making process is illustrated in the diagram below.

G start End of Experiment waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, washes) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_sharps->contact_ehs

Caption: Disposal Decision Pathway.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult with your institution's safety officer for specific guidance on handling and disposing of chemical reagents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.